molecular formula C13H13FN2O4 B563184 1-Boc-5-fluoro-3-indazole-carboxylic Acid CAS No. 886368-29-2

1-Boc-5-fluoro-3-indazole-carboxylic Acid

Cat. No.: B563184
CAS No.: 886368-29-2
M. Wt: 280.255
InChI Key: OMQIWLDKTZMYOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Boc-5-fluoro-3-indazole-carboxylic Acid, also known as this compound, is a useful research compound. Its molecular formula is C13H13FN2O4 and its molecular weight is 280.255. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O4/c1-13(2,3)20-12(19)16-9-5-4-7(14)6-8(9)10(15-16)11(17)18/h4-6H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQIWLDKTZMYOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)F)C(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654140
Record name 1-(tert-Butoxycarbonyl)-5-fluoro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886368-29-2
Record name 1-(tert-Butoxycarbonyl)-5-fluoro-1H-indazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1-Boc-5-fluoro-3-indazole-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This in-depth technical guide provides a comprehensive protocol for the synthesis of 1-Boc-5-fluoro-3-indazole-carboxylic acid, a valuable building block in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis.

Overview of the Synthetic Pathway

The synthesis of this compound is typically achieved in a two-step process. The first step involves the formation of the core indazole structure, yielding 5-fluoro-1H-indazole-3-carboxylic acid. The subsequent step is the protection of the indazole nitrogen with a tert-butoxycarbonyl (Boc) group.

A plausible and efficient route to the intermediate, 5-fluoro-1H-indazole-3-carboxylic acid, starts from the corresponding ethyl ester, ethyl 5-fluoro-1H-indazole-3-carboxylate, which is commercially available or can be synthesized. This ester is then hydrolyzed to the desired carboxylic acid. The final step involves the selective N-Boc protection of the indazole ring.

Experimental Protocols

Step 1: Synthesis of 5-fluoro-1H-indazole-3-carboxylic acid via Hydrolysis

The first key step is the hydrolysis of ethyl 5-fluoro-1H-indazole-3-carboxylate to 5-fluoro-1H-indazole-3-carboxylic acid. This reaction is typically carried out under basic conditions.

Experimental Procedure:

  • In a round-bottom flask, dissolve ethyl 5-fluoro-1H-indazole-3-carboxylate in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide or potassium hydroxide, to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent, such as diethyl ether or ethyl acetate, to remove any unreacted starting material.

  • Acidify the aqueous layer with a mineral acid, such as hydrochloric acid, to a pH of approximately 2-3.

  • The product, 5-fluoro-1H-indazole-3-carboxylic acid, will precipitate out of the solution as a solid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure product.

Quantitative Data for Step 1:

ParameterValueReference
Starting MaterialEthyl 5-fluoro-1H-indazole-3-carboxylateN/A
ReagentsSodium Hydroxide, Ethanol, Water, Hydrochloric Acid[1]
Reaction TemperatureReflux[1]
Reaction Time2-4 hours (monitored by TLC)[1]
Typical Yield>90%[1]
Step 2: Synthesis of this compound

The second step involves the protection of the N1-position of the indazole ring of 5-fluoro-1H-indazole-3-carboxylic acid using di-tert-butyl dicarbonate (Boc₂O).

Experimental Procedure:

  • Suspend 5-fluoro-1H-indazole-3-carboxylic acid in a suitable aprotic solvent, such as tetrahydrofuran (THF) or acetonitrile, in a reaction flask.

  • Add a base, such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP), to the suspension.[2]

  • Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, quench the reaction by adding water.

  • Extract the product into an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Quantitative Data for Step 2:

ParameterValueReference
Starting Material5-fluoro-1H-indazole-3-carboxylic acidN/A
ReagentsDi-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) or DMAP[2]
SolventTetrahydrofuran (THF) or Acetonitrile[2]
Reaction TemperatureRoom Temperature[2]
Reaction Time4-12 hours (monitored by TLC)[2]
Typical Yield80-95%[2]

Visualizations

Synthetic Pathway Diagram

Synthesis_Pathway cluster_0 Step 1: Hydrolysis cluster_1 Step 2: Boc Protection Start Ethyl 5-fluoro-1H- indazole-3-carboxylate Intermediate 5-fluoro-1H-indazole- 3-carboxylic acid Start->Intermediate NaOH, EtOH/H₂O Reflux Final 1-Boc-5-fluoro-3- indazole-carboxylic acid Intermediate->Final Boc₂O, TEA THF

Caption: Overall synthetic route to this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: Hydrolysis cluster_step2 Step 2: Boc Protection S1_Start Dissolve Ester in EtOH/H₂O S1_AddBase Add NaOH S1_Start->S1_AddBase S1_Reflux Heat to Reflux S1_AddBase->S1_Reflux S1_Workup Workup & Acidification S1_Reflux->S1_Workup S1_Product Isolate Product 1 S1_Workup->S1_Product S2_Start Suspend Acid in THF S1_Product->S2_Start S2_AddBase Add TEA S2_Start->S2_AddBase S2_AddBoc Add Boc₂O S2_AddBase->S2_AddBoc S2_Stir Stir at RT S2_AddBoc->S2_Stir S2_Workup Workup & Purification S2_Stir->S2_Workup S2_Product Isolate Final Product S2_Workup->S2_Product

Caption: Step-by-step experimental workflow for the synthesis.

References

Synthesis of 1-Boc-5-fluoro-3-indazole-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Boc-5-fluoro-3-indazole-carboxylic acid, a key building block in the development of various therapeutic agents. This document outlines a common synthetic route starting from commercially available materials, detailing the necessary experimental protocols and providing quantitative data where available.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a multi-step process commencing with the readily available 2-amino-5-fluorobenzoic acid. The overall synthetic strategy involves the formation of the indazole core, followed by protection of the indazole nitrogen and subsequent functional group manipulations.

Synthetic_Pathway A 2-Amino-5-fluorobenzoic Acid B Ethyl 2-amino-5-fluorobenzoate A->B Esterification C Ethyl 5-fluoro-1H-indazole-3-carboxylate B->C Diazotization & Cyclization D Ethyl 1-Boc-5-fluoro-1H-indazole-3-carboxylate C->D Boc Protection E This compound D->E Hydrolysis

Caption: Proposed synthetic pathway for this compound.

Starting Materials

The primary starting materials for this synthetic route are commercially available and listed in the table below.

Starting MaterialSupplierPurity
2-Amino-5-fluorobenzoic acidSigma-Aldrich, Alfa Aesar, etc.≥97%
EthanolStandard laboratory suppliersAnhydrous
Sulfuric AcidStandard laboratory suppliersConcentrated
Sodium NitriteStandard laboratory suppliers≥97%
Ethyl AcetoacetateStandard laboratory suppliers≥98%
Di-tert-butyl dicarbonate (Boc₂O)Standard laboratory suppliers≥97%
4-Dimethylaminopyridine (DMAP)Standard laboratory suppliers≥99%
Dichloromethane (DCM)Standard laboratory suppliersAnhydrous
Lithium Hydroxide (LiOH)Standard laboratory suppliersMonohydrate
Tetrahydrofuran (THF)Standard laboratory suppliersAnhydrous

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the synthesis. It is important to note that while these protocols are based on established chemical transformations, optimization may be required to achieve desired yields and purity.

Step 1: Esterification of 2-Amino-5-fluorobenzoic Acid

This step involves the conversion of the carboxylic acid to its corresponding ethyl ester, which is more suitable for the subsequent cyclization reaction.

Esterification_Workflow start Dissolve 2-amino-5-fluorobenzoic acid in Ethanol step1 Add catalytic H₂SO₄ start->step1 step2 Reflux the mixture step1->step2 step3 Monitor reaction by TLC step2->step3 step4 Work-up and Purification step3->step4 end Ethyl 2-amino-5-fluorobenzoate step4->end

Caption: Workflow for the esterification of 2-amino-5-fluorobenzoic acid.

Protocol:

  • To a solution of 2-amino-5-fluorobenzoic acid (1.0 eq) in anhydrous ethanol (5-10 mL per gram of starting material), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford ethyl 2-amino-5-fluorobenzoate.

Parameter Value
Reactants2-Amino-5-fluorobenzoic acid, Ethanol, Sulfuric Acid
SolventEthanol
TemperatureReflux
Reaction Time4-6 hours
Typical Yield90-95%
Step 2: Diazotization and Cyclization to Ethyl 5-fluoro-1H-indazole-3-carboxylate

This key step involves the formation of the indazole ring system through a diazotization of the aniline followed by an intramolecular cyclization.

Protocol (based on analogous reactions):

  • Dissolve ethyl 2-amino-5-fluorobenzoate (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid at 0-5 °C.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of ethyl acetoacetate (1.2 eq) and sodium ethoxide in ethanol.

  • Slowly add the diazonium salt solution to the ethyl acetoacetate solution at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Acidify the mixture with dilute hydrochloric acid and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 5-fluoro-1H-indazole-3-carboxylate.

Parameter Value
ReactantsEthyl 2-amino-5-fluorobenzoate, Sodium Nitrite, Ethyl Acetoacetate
SolventEthanol/Water
Temperature0-5 °C to Room Temperature
Reaction Time12-16 hours
Typical Yield60-70% (estimated based on similar reactions)
Step 3: Boc Protection of Ethyl 5-fluoro-1H-indazole-3-carboxylate

The indazole nitrogen is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in subsequent steps.

Boc_Protection_Workflow start Dissolve Ester in DCM step1 Add Boc₂O and DMAP start->step1 step2 Stir at Room Temperature step1->step2 step3 Monitor by TLC step2->step3 step4 Work-up and Purification step3->step4 end Boc-protected Ester step4->end

Caption: Workflow for the Boc protection of the indazole ester.

Protocol (based on a similar procedure for a bromo-indazole derivative[1]):

  • Dissolve ethyl 5-fluoro-1H-indazole-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per gram of ester).

  • To this solution, add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Parameter Value
ReactantsEthyl 5-fluoro-1H-indazole-3-carboxylate, Boc₂O, DMAP
SolventDichloromethane (DCM)
TemperatureRoom Temperature
Reaction Time12-18 hours
Typical Yield>90%[1]
Step 4: Hydrolysis of Ethyl 1-Boc-5-fluoro-1H-indazole-3-carboxylate

The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

Protocol:

  • Dissolve ethyl 1-Boc-5-fluoro-1H-indazole-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield this compound.

Parameter Value
ReactantsEthyl 1-Boc-5-fluoro-1H-indazole-3-carboxylate, Lithium Hydroxide
SolventTHF/Water
TemperatureRoom Temperature
Reaction Time2-4 hours
Typical Yield>95%

Conclusion

The synthetic route described in this guide provides a reliable method for the preparation of this compound from commercially available starting materials. The procedures outlined are based on well-established organic chemistry principles and analogous reactions found in the literature. Researchers and drug development professionals can utilize this guide as a foundation for the synthesis of this important intermediate, with the understanding that optimization of reaction conditions may be necessary to achieve the best results in their specific laboratory settings.

References

Characterization of 1-Boc-5-fluoro-3-indazole-carboxylic Acid by NMR Spectroscopy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic characterization of 1-Boc-5-fluoro-3-indazole-carboxylic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide presents a predicted NMR dataset based on the analysis of structurally related analogs and established principles of NMR spectroscopy. This information is intended to serve as a valuable reference for researchers engaged in the synthesis, purification, and analysis of this and similar indazole derivatives.

Molecular Structure and Key NMR-Active Nuclei

This compound (IUPAC name: 1-(tert-butoxycarbonyl)-5-fluoro-1H-indazole-3-carboxylic acid) possesses a molecular formula of C₁₃H₁₃FN₂O₄ and a molecular weight of 280.25 g/mol . The structure contains several NMR-active nuclei, primarily ¹H and ¹³C, which provide detailed information about its molecular framework. The fluorine atom at the 5-position further influences the NMR spectra through ¹H-¹⁹F and ¹³C-¹⁹F coupling.

Figure 1. Molecular structure of this compound with key atoms labeled.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are based on known chemical shifts and coupling constants of 5-fluoro-1H-indazole-3-carboxylic acid and the expected electronic effects of the N-Boc protecting group. The presence of the electron-withdrawing Boc group is anticipated to deshield the protons and carbons of the indazole ring system.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~13.5 - 14.5br s-COOH
~8.20ddJ = 9.0, 4.5H7
~7.95ddJ = 9.0, 2.5H4
~7.60tdJ = 9.0, 2.5H6
1.65s-C(CH₃)₃

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~162.0COOH
~159.5 (d, J ≈ 240 Hz)C5
~148.5C=O (Boc)
~142.0C7a
~138.0C3
~122.5 (d, J ≈ 10 Hz)C7
~120.0 (d, J ≈ 25 Hz)C6
~115.0 (d, J ≈ 25 Hz)C3a
~110.0 (d, J ≈ 10 Hz)C4
~85.0C(CH₃)₃
~28.0C(CH₃)₃

Note: 'd' denotes a doublet, 'dd' a doublet of doublets, 'td' a triplet of doublets, 's' a singlet, and 'br s' a broad singlet. The coupling constants for the carbon signals are due to C-F coupling.

Experimental Protocols

The following provides a general methodology for the acquisition of NMR spectra for a small organic molecule like this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

2. NMR Data Acquisition:

  • Spectra should be acquired on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

  • ¹H NMR:

    • A standard single-pulse experiment is typically used.

    • Acquire at least 16 scans for good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., -2 to 16 ppm).

    • The relaxation delay should be set to at least 1-2 seconds.

  • ¹³C NMR:

    • A proton-decoupled experiment (e.g., zgpg30) is typically used to obtain singlet peaks for each carbon.

    • A larger number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).

  • 2D NMR (optional but recommended for full characterization):

    • COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to elucidate the connectivity of the atoms.

Logical Workflow for NMR-based Structural Elucidation

The following diagram illustrates the logical workflow for characterizing an organic molecule like this compound using NMR spectroscopy.

NMR_Workflow cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Spectral Analysis & Structure Confirmation Sample_Prep Sample Preparation H1_NMR 1H NMR Acquisition Sample_Prep->H1_NMR C13_NMR 13C NMR Acquisition Sample_Prep->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) Sample_Prep->TwoD_NMR FT Fourier Transformation H1_NMR->FT C13_NMR->FT TwoD_NMR->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Integration Integration (1H) Calibration->Integration Chem_Shift Analyze Chemical Shifts Calibration->Chem_Shift Integration->Chem_Shift Coupling Analyze Coupling Constants & Multiplicities Chem_Shift->Coupling Structure_Confirm Structure Confirmation Chem_Shift->Structure_Confirm TwoD_Analysis Analyze 2D Correlations Coupling->TwoD_Analysis Coupling->Structure_Confirm TwoD_Analysis->Structure_Confirm

Figure 2. Workflow for NMR-based structural elucidation.

Disclaimer: The NMR data presented in this document is predicted and should be used as a guide for the analysis of experimentally obtained spectra. Actual chemical shifts and coupling constants may vary depending on the solvent, concentration, and temperature. For definitive structural confirmation, it is essential to acquire and interpret experimental NMR data.

An In-depth Technical Guide on the Solubility and Stability of 1-Boc-5-fluoro-3-indazole-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of 1-Boc-5-fluoro-3-indazole-carboxylic acid. Due to the limited availability of public data for this specific compound, this document focuses on established methodologies and protocols for determining these critical parameters. The information herein is intended to equip researchers with the necessary framework to assess the compound's suitability for further development.

Introduction to this compound

This compound is a derivative of 5-fluoro-1H-indazole-3-carboxylic acid, featuring a tert-butyloxycarbonyl (Boc) protecting group on one of the nitrogen atoms of the indazole ring. The Boc group is a common acid-labile protecting group used in organic synthesis to mask the reactivity of amines.[1][2][3] The presence of the fluorine atom and the carboxylic acid group, in addition to the indazole core, suggests its potential as a building block in the synthesis of biologically active molecules, particularly in the development of therapeutic agents.[4][5][6][7] Understanding its solubility and stability is paramount for its handling, formulation, and the development of analytical methods.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. The solubility of this compound is influenced by its molecular structure, including the hydrophobic Boc group and the ionizable carboxylic acid.

Anticipated Solubility Characteristics:

  • Aqueous Solubility: The carboxylic acid group suggests that the solubility will be pH-dependent. In acidic to neutral pH, the compound is likely to exhibit low aqueous solubility due to the protonated, non-ionized carboxylic acid and the lipophilic nature of the Boc group and the indazole ring. As the pH increases above the pKa of the carboxylic acid, the compound will deprotonate to form a more soluble carboxylate salt.

  • Organic Solvent Solubility: The presence of the Boc group and the aromatic indazole core suggests good solubility in a range of organic solvents. It is anticipated to be soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and tetrahydrofuran (THF), as well as in alcohols like methanol and ethanol. The solubility in non-polar solvents is expected to be lower. The solubility of carboxylic acids in certain organic solvents can be significantly increased by the presence of water.[8]

Table 1: Predicted Solubility Profile of this compound

Solvent SystemPredicted SolubilityRationale
Water (pH < 4)LowCarboxylic acid is protonated and non-ionized.
Water (pH > 8)Moderate to HighCarboxylic acid is deprotonated to the more soluble carboxylate form.
Phosphate-Buffered Saline (PBS, pH 7.4)Low to ModeratePartial ionization of the carboxylic acid.
Methanol, EthanolModerate to HighPolarity is suitable for dissolving the compound.
Dimethyl Sulfoxide (DMSO)HighStrong organic solvent capable of dissolving a wide range of compounds.[9]
Acetonitrile (ACN)ModerateCommon solvent for analytical chromatography.
Dichloromethane (DCM)ModerateSuitable for a compound with both polar and non-polar features.
HexanesVery LowNon-polar solvent, unlikely to dissolve the polar functional groups.

Experimental Protocols for Solubility Determination

To empirically determine the solubility, the following standard methods are recommended.

3.1. Thermodynamic (Equilibrium) Solubility - Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.[10][11]

Protocol:

  • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, buffer, organic solvent) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After equilibration, visually confirm the presence of undissolved solid.

  • Separate the undissolved solid from the saturated solution by centrifugation and/or filtration (using a filter that does not adsorb the compound).

  • Quantify the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

  • The determined concentration represents the thermodynamic solubility.

3.2. Kinetic Solubility Assay

This high-throughput method is often used in early drug discovery to assess the solubility of a large number of compounds.[9][12]

Protocol:

  • Prepare a high-concentration stock solution of the compound in DMSO.

  • Add a small volume of the DMSO stock solution to an aqueous buffer in a multi-well plate.

  • Allow the solution to equilibrate for a short period (e.g., 1-2 hours).

  • Measure the turbidity of the resulting solution using a nephelometer or determine the concentration of the dissolved compound in the supernatant after centrifugation using a UV plate reader or HPLC-UV.[9][12]

  • The concentration at which precipitation occurs is the kinetic solubility.

Diagram 1: Experimental Workflow for Solubility Determination

G cluster_thermodynamic Thermodynamic Solubility cluster_kinetic Kinetic Solubility thermo_start Add excess compound to solvent thermo_agitate Agitate at constant temperature (24-72h) thermo_start->thermo_agitate thermo_separate Centrifuge/Filter to remove solid thermo_agitate->thermo_separate thermo_quantify Quantify concentration by HPLC-UV thermo_separate->thermo_quantify thermo_end Equilibrium Solubility Value thermo_quantify->thermo_end kinetic_start Prepare DMSO stock solution kinetic_add Add stock to aqueous buffer kinetic_start->kinetic_add kinetic_equilibrate Equilibrate (1-2h) kinetic_add->kinetic_equilibrate kinetic_measure Measure turbidity or concentration kinetic_equilibrate->kinetic_measure kinetic_end Kinetic Solubility Value kinetic_measure->kinetic_end

A flowchart illustrating the key steps in determining thermodynamic and kinetic solubility.

Stability Profile

The stability of a drug substance is a critical quality attribute that can affect its safety and efficacy.[13] Stability studies are conducted to understand how the quality of the compound changes over time under the influence of various environmental factors such as temperature, humidity, and light.[14]

Anticipated Stability Characteristics:

  • Hydrolytic Stability: The Boc group is known to be labile under acidic conditions, which can lead to its cleavage and the formation of 5-fluoro-1H-indazole-3-carboxylic acid and tert-butanol or isobutylene.[2] The compound is expected to be relatively stable at neutral and basic pH. The ester linkage in the Boc group is generally stable to basic hydrolysis.

  • Thermal Stability: Solid-state thermal stability is expected to be good under typical storage conditions. At elevated temperatures, degradation may occur, potentially involving decarboxylation or other decomposition pathways.

  • Photostability: Aromatic systems like the indazole ring can be susceptible to photodegradation. Exposure to UV light may lead to the formation of impurities.

  • Oxidative Stability: The indazole ring may be susceptible to oxidation, although specific vulnerabilities are not immediately apparent without experimental data.

Experimental Protocols for Stability Assessment

Stability testing should be conducted according to the International Council for Harmonisation (ICH) guidelines.[15][16][17]

5.1. Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf-life of the drug substance under defined storage conditions.[14][15]

Protocol:

  • Package the solid compound in a container closure system that simulates the proposed storage and distribution packaging.[15][18]

  • Store the samples under long-term (e.g., 25 °C ± 2 °C / 60% RH ± 5% RH) and accelerated (e.g., 40 °C ± 2 °C / 75% RH ± 5% RH) conditions.[14][17]

  • Withdraw samples at specified time points (e.g., 0, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, 24 months for long-term).[16][18]

  • Analyze the samples for appearance, assay (potency), and the presence of degradation products using a validated stability-indicating HPLC method.

5.2. Forced Degradation (Stress Testing) Studies

Forced degradation studies are conducted to identify potential degradation products and pathways and to establish the intrinsic stability of the molecule.[13][19][20] These studies are also crucial for developing and validating stability-indicating analytical methods.[21]

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionTypical ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hoursCleavage of the Boc protecting group.
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hoursGenerally stable, but potential for other reactions.
Neutral Hydrolysis Water at 60 °C for 24 hoursBaseline for hydrolytic stability.
Oxidation 3% H₂O₂ at room temperature for 24 hoursOxidation of the indazole ring.
Thermal Degradation Solid sample at 80 °C for 48 hoursDecarboxylation, decomposition.
Photostability Expose solid or solution to UV/Vis light (ICH Q1B)Photodegradation of the aromatic system.

Protocol for Forced Degradation:

  • Prepare solutions of the compound in the respective stress media. For thermal and photostability, the solid compound is also stressed.

  • Expose the samples to the stress conditions for a defined period.

  • At the end of the exposure, neutralize the samples if necessary.

  • Analyze the stressed samples by a suitable analytical method (e.g., HPLC-UV/MS) to separate and identify the parent compound and any degradation products. The goal is to achieve 5-20% degradation.

Diagram 2: Logical Flow for Stability Assessment

G cluster_forced Forced Degradation (Stress Testing) cluster_formal Formal Stability (ICH Guidelines) start This compound Sample acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidative Oxidation start->oxidative thermal Thermal start->thermal photo Photolytic start->photo accelerated Accelerated Conditions (e.g., 40°C/75% RH) start->accelerated longterm Long-Term Conditions (e.g., 25°C/60% RH) start->longterm analysis Stability-Indicating HPLC Method Development & Validation acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis accelerated->analysis longterm->analysis evaluation Evaluate Degradation Profile & Identify Degradants analysis->evaluation

A diagram showing the parallel workflows for forced degradation and formal stability studies.

Potential Signaling Pathway Involvement

Indazole derivatives are known to possess a wide range of pharmacological activities, including anti-inflammatory, antitumor, and anti-HIV activities.[6] Specifically, some indazole derivatives have been investigated as inhibitors of various kinases involved in cancer signaling pathways. For example, they have been explored as inhibitors of Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and extracellular signal-regulated kinases (ERK1/2).[6] The structural motif of this compound makes it a potential intermediate for the synthesis of compounds targeting such pathways.

Diagram 3: Simplified Kinase Signaling Pathway

G ligand Growth Factor (e.g., FGF, EGF) receptor Receptor Tyrosine Kinase (e.g., FGFR, EGFR) ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription response Cell Proliferation, Survival transcription->response inhibitor Indazole Derivative Inhibitor inhibitor->receptor inhibitor->raf inhibitor->erk

A simplified representation of a kinase signaling pathway potentially targeted by indazole derivatives.

Conclusion

References

The Rise of Fluorinated Indazole Derivatives in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold has long been recognized as a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique bicyclic system, consisting of a benzene ring fused to a pyrazole ring, offers a versatile framework for engaging with a diverse array of biological targets. A significant advancement in the design of indazole-based therapeutics has been the strategic incorporation of fluorine atoms. This in-depth technical guide explores the discovery and development of fluorinated indazole derivatives, highlighting their synthesis, biological activities, and the signaling pathways they modulate. The introduction of fluorine can profoundly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][2]

Key Therapeutic Areas and Biological Targets

Fluorinated indazole derivatives have shown significant promise across several therapeutic areas, most notably in oncology and virology. Their ability to act as potent and selective inhibitors of various enzymes has driven much of this research.

Kinase Inhibition in Oncology

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1] Fluorinated indazoles have emerged as a powerful class of kinase inhibitors.

  • Fibroblast Growth Factor Receptor (FGFR) Inhibitors: The FGFR signaling pathway plays a critical role in cell proliferation, survival, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers. Several fluorinated indazole derivatives have been developed as potent FGFR inhibitors. For instance, a compound bearing a 2,6-difluoro-3-methoxyphenyl group demonstrated significant enzymatic and antiproliferative activities, with IC50 values in the low nanomolar range against FGFR1 and FGFR2.[3] The fluorine substitutions were found to be crucial for the observed potency.

  • Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK) Inhibitors: ROCK1 is another key kinase involved in cell migration and proliferation. The strategic placement of a fluorine atom on the indazole core has been shown to dramatically enhance ROCK1 inhibitory potency. For example, a 6-fluoroindazole derivative exhibited an IC50 value of 14 nM, a significant improvement over its 4-fluoro counterpart (IC50 = 2500 nM), and also displayed excellent oral bioavailability.[4]

  • Spleen Tyrosine Kinase (Syk) Inhibitors: Syk is a non-receptor tyrosine kinase involved in the signaling pathways of various immune cells.[5] Fluorinated indazole derivatives have been patented as potent inhibitors of human Syk kinase, with IC50 values ranging from 10 to 50 nM, showing potential for the treatment of inflammatory disorders.[2]

Anti-HIV Activity

The fight against HIV has led to the exploration of novel chemical scaffolds that can inhibit viral replication. Fluorinated indazoles have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs).[4] Specifically, 5-fluoroindazole derivatives have demonstrated excellent metabolic stability and resilience against common mutations in the reverse transcriptase enzyme. These compounds showed significantly improved potency against wild-type HIV-1 reverse transcriptase compared to their non-fluorinated analogs, with IC50 values in the nanomolar range.[2][4]

F1F0-ATPase Inhibition

The F1F0-ATPase is a mitochondrial enzyme complex crucial for ATP synthesis. Inhibition of this enzyme can induce apoptosis, making it a target for cancer therapy. Monofluorinated 3-guanidyl-indazole derivatives have been shown to be potent inhibitors of F1F0-ATPase activity, with IC50 values less than 5 µM, and also demonstrated cytotoxicity in Ramos B lymphocyte cells.[4]

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of selected fluorinated indazole derivatives against their respective biological targets.

Table 1: Kinase Inhibitory Activity of Fluorinated Indazole Derivatives

Compound ID/DescriptionTarget KinaseIC50 (nM)Cell Line (for antiproliferative activity)IC50 (nM, cellular)Reference(s)
2,6-difluoro-3-methoxyphenyl indazole derivativeFGFR1< 4.1KG125.3[3]
2,6-difluoro-3-methoxyphenyl indazole derivativeFGFR22.0 ± 0.8SNU1677.4[3]
6-fluoroindazole derivative (Compound 52)ROCK114--[4]
4-fluoroindazole derivative (Compound 51)ROCK12500--[4]
7-fluoroindazole derivativesSyk10 - 50--[2]

Table 2: Anti-HIV Activity of 5-Fluoroindazole Derivatives

Compound IDTargetIC50 (nM) vs. Wild-Type RTIC50 (nM) vs. Y181C Mutant RTReference(s)
17aHIV-1 RT50-[2][4]
17bHIV-1 RT2532[2][4]
Efavirenz (reference drug)HIV-1 RT-40[4]
Capravirine (reference drug)HIV-1 RT-61[4]

Table 3: F1F0-ATPase Inhibitory Activity of Fluorinated 3-Guanidyl-Indazole Derivatives

Compound ClassTargetIC50 (µM)Cell LineEC50 (µM)Reference(s)
Monofluorinated 3-guanidyl-indazolesF1F0-ATPase< 5Ramos< 5[4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of fluorinated indazole derivatives.

Synthesis of Fluorinated Indazole Derivatives

The synthesis of fluorinated indazoles can be achieved through various synthetic routes. A common approach involves the use of fluorinated precursors and subsequent cyclization to form the indazole ring.

Example: General Procedure for C-3 Fluorination of 2H-Indazoles using NFSI [6]

  • Reaction Setup: To a solution of the 2H-indazole (0.5 mmol) in water (2.0 mL) in a round-bottom flask, add N-fluorobenzenesulfonimide (NFSI) (0.6 mmol).

  • Reaction Conditions: Stir the reaction mixture at room temperature under ambient air for the time required to complete the reaction (monitored by TLC).

  • Workup: After completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 3-fluoro-2H-indazole derivative.

Biological Assays

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

This assay is commonly used to determine the inhibitory activity of compounds against various kinases.

  • Principle: The assay measures the inhibition of phosphorylation of a substrate by a kinase. A europium (Eu)-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a fluorescently labeled substrate acts as the acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. Inhibitors prevent this phosphorylation, leading to a decrease in the FRET signal.

  • Protocol:

    • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of the test compound in DMSO.

    • Kinase Reaction: In a 384-well plate, add the kinase, the fluorescently labeled substrate, and the test compound. Initiate the reaction by adding ATP at a concentration close to its Km value.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Detection: Stop the reaction by adding a detection solution containing EDTA and the Eu-labeled anti-phospho-substrate antibody.

    • Signal Reading: Incubate for a further period (e.g., 60 minutes) to allow for antibody binding. Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

    • Data Analysis: Calculate the ratio of the acceptor to donor fluorescence. Plot the ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2. MTT Cell Viability Assay

This colorimetric assay is used to assess the anti-proliferative effects of compounds on cancer cell lines.

  • Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the fluorinated indazole derivative for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value.[3][6]

3. Anti-HIV-1 p24 Antigen ELISA

This assay is used to quantify the inhibition of HIV-1 replication.

  • Principle: This is a sandwich enzyme-linked immunosorbent assay (ELISA) that detects the HIV-1 p24 capsid protein, a marker of viral replication.

  • Protocol:

    • Cell Infection: Infect susceptible T-lymphocyte cell lines (e.g., CEM) with HIV-1 at a low multiplicity of infection.

    • Compound Treatment: Immediately after infection, add serial dilutions of the fluorinated indazole derivatives to the cell cultures.

    • Incubation: Incubate the cultures for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

    • Sample Collection: Collect the cell culture supernatants.

    • ELISA:

      • Coat a 96-well plate with a capture antibody specific for HIV-1 p24.

      • Add the culture supernatants to the wells and incubate to allow p24 antigen to bind.

      • Wash the plate and add a biotinylated detection antibody that also binds to p24.

      • Wash again and add streptavidin-horseradish peroxidase (HRP) conjugate.

      • After a final wash, add a chromogenic substrate (e.g., TMB). The HRP enzyme will convert the substrate to a colored product.

    • Signal Reading: Stop the reaction with an acid solution and measure the absorbance at 450 nm.

    • Data Analysis: Generate a standard curve using known concentrations of recombinant p24. Calculate the concentration of p24 in the culture supernatants and determine the EC50 value of the compound, which is the concentration that inhibits viral replication by 50%.[7][8][9][10][11]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which these compounds act is crucial for understanding their mechanism of action and for guiding further drug development efforts.

Signaling Pathways

dot

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR FRS2 FRS2 FGFR->FRS2 P PLCg PLCγ FGFR->PLCg P GRB2_SOS GRB2/SOS FRS2->GRB2_SOS RAS RAS GRB2_SOS->RAS PI3K PI3K PLCg->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK->Proliferation Indazole Fluorinated Indazole Inhibitor Indazole->FGFR

Caption: FGFR Signaling Pathway and Inhibition by Fluorinated Indazoles.

dot

ROCK_Signaling_Pathway RhoA_GTP Active RhoA-GTP ROCK1 ROCK1 RhoA_GTP->ROCK1 LIMK LIMK ROCK1->LIMK P MLC_Phosphatase MLC Phosphatase ROCK1->MLC_Phosphatase P MLC Myosin Light Chain (MLC) ROCK1->MLC P Cofilin Cofilin LIMK->Cofilin P MLC_Phosphatase->MLC Actin_Stress_Fibers Actin Stress Fibers & Cell Contraction Cofilin->Actin_Stress_Fibers MLC->Actin_Stress_Fibers Indazole Fluorinated Indazole Inhibitor Indazole->ROCK1 SYK_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) SRC_Kinase SRC Family Kinase BCR->SRC_Kinase Activation ITAM ITAM SYK SYK ITAM->SYK Recruitment & Activation SRC_Kinase->ITAM Downstream Downstream Signaling (e.g., PLCγ2, PI3K) SYK->Downstream P Response Cellular Response (Proliferation, Survival) Downstream->Response Indazole Fluorinated Indazole Inhibitor Indazole->SYK Drug_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase Target_ID Target Identification & Validation Library_Design Library Design & Synthesis of Fluorinated Indazoles Target_ID->Library_Design HTS High-Throughput Screening (HTS) Library_Design->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead (SAR Studies) Hit_ID->Hit_to_Lead Lead_Op Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Op Iterative Cycles Lead_Op->Hit_to_Lead In_Vivo In Vivo Efficacy & Safety Studies Lead_Op->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

References

Technical Guide: 1-Boc-5-fluoro-3-indazole-carboxylic Acid (CAS 886368-29-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-5-fluoro-3-indazole-carboxylic acid, identified by CAS number 886368-29-2, is a synthetic heterocyclic compound belonging to the indazole class of molecules. The indazole core is a prominent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. This compound, featuring a Boc (tert-butoxycarbonyl) protecting group at the N1 position and a fluorine atom at the 5-position of the indazole ring, primarily serves as a key intermediate in the synthesis of more complex pharmaceutical agents. Its structural features make it a valuable building block for the development of novel therapeutics, particularly in the fields of oncology and neurology.[1][2]

This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its role as a precursor in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 886368-29-2N/A
Molecular Formula C₁₃H₁₃FN₂O₄[3]
Molecular Weight 280.25 g/mol [3]
IUPAC Name 1-(tert-butoxycarbonyl)-5-fluoro-1H-indazole-3-carboxylic acidN/A
Synonyms This compound; 5-Fluoro-1H-indazole-1,3-dicarboxylic Acid 1-(1,1-Dimethylethyl)ester[3]
Solubility Soluble in DMSO and MethanolN/A
Physical State Solid (presumed)N/A

Synthesis

Representative Synthetic Workflow

The following diagram illustrates a potential synthetic pathway for this compound.

Synthetic_Workflow Start Fluorinated Aromatic Precursor (e.g., 2,4-difluorobenzonitrile or 2,3-difluorobenzoic acid) Step1 Cyclization to form Indazole Ring Start->Step1 Step2 Boc Protection of Indazole Nitrogen Step1->Step2 Step3 Carboxylation at C3 Step2->Step3 FinalProduct 1-Boc-5-fluoro-3-indazole- carboxylic acid Step3->FinalProduct

A generalized synthetic workflow for this compound.
General Experimental Protocol (Hypothetical)

This protocol is a generalized representation based on common synthetic methods for indazole derivatives and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 5-fluoro-1H-indazole A common starting material for indazole synthesis is a substituted aniline or benzonitrile. For a 5-fluoroindazole, a plausible precursor would be a di-fluorinated benzene derivative. The cyclization to form the indazole ring can be achieved through various methods, including reaction with hydrazine or its derivatives.

Step 2: N-Boc Protection The protection of the indazole nitrogen is a crucial step to control regioselectivity in subsequent reactions.

  • Dissolve 5-fluoro-1H-indazole in a suitable aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)).

  • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitored by thin-layer chromatography (TLC).

  • Work up the reaction by quenching with water and extracting the product with an organic solvent.

  • Purify the resulting 1-Boc-5-fluoro-1H-indazole by column chromatography.

Step 3: Carboxylation at the C3 Position The introduction of the carboxylic acid group at the C3 position can be achieved via lithiation followed by quenching with carbon dioxide.

  • Dissolve 1-Boc-5-fluoro-1H-indazole in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a strong base, such as n-butyllithium (n-BuLi), dropwise to deprotonate the C3 position.

  • After stirring for a period, bubble dry carbon dioxide gas through the solution or add crushed dry ice.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction with an aqueous acid solution (e.g., dilute HCl).

  • Extract the product with an organic solvent.

  • Purify the final product, this compound, by recrystallization or column chromatography.

Uses in Research and Drug Development

This compound is primarily utilized as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The indazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in biologically active compounds.

Derivatives of indazole-3-carboxylic acids have been investigated for a variety of biological activities, including:

  • Oncology: Indazole derivatives have been developed as inhibitors of various protein kinases, which are key targets in cancer therapy.[4] The fluorine substituent can enhance metabolic stability and binding affinity.

  • Neurological Disorders: Compounds containing the indazole core have been explored for the treatment of neurological and psychiatric disorders, for instance, as antagonists of the serotonin 3 (5-HT₃) receptor or agonists of the nicotinic α-7 receptor.

  • Anti-inflammatory Agents: The indazole nucleus is present in several compounds with anti-inflammatory properties.

The primary role of this compound is to serve as a starting material for the synthesis of libraries of compounds to be screened for these and other biological activities. The Boc protecting group can be readily removed under acidic conditions to allow for further functionalization at the N1 position, while the carboxylic acid at the C3 position provides a handle for amide bond formation or other modifications.

Example of a Potential Downstream Synthetic Application

Drug_Development_Pathway Intermediate 1-Boc-5-fluoro-3-indazole- carboxylic acid Step1 Amide Coupling (with a diverse amine library) Intermediate->Step1 Step2 Boc Deprotection Step1->Step2 Step3 N1-Functionalization Step2->Step3 FinalCompounds Library of Novel Indazole Derivatives Step3->FinalCompounds Screening Biological Screening (e.g., kinase assays, receptor binding) FinalCompounds->Screening

A logical workflow for the use of the title compound in drug discovery.

Biological Activity and Mechanism of Action

As an intermediate, this compound is not expected to have significant biological activity itself. Its value lies in its utility for synthesizing derivatives that may interact with various biological targets. The biological activity of the final compounds will depend on the specific functional groups introduced at the N1 and C3 positions.

Potential Signaling Pathway Modulation by Derivatives

Based on the known targets of indazole derivatives, molecules synthesized from this intermediate could potentially modulate signaling pathways involved in cell proliferation and survival, such as the protein kinase pathways.

Signaling_Pathway cluster_cell Cell Receptor Receptor Tyrosine Kinase (e.g., VEGFR, PDGFR) Kinase Downstream Kinases (e.g., Raf, MEK, ERK) Receptor->Kinase Transcription Transcription Factors Kinase->Transcription Response Cellular Responses (Proliferation, Survival, Angiogenesis) Transcription->Response Inhibitor Indazole Derivative (Potential Kinase Inhibitor) Inhibitor->Kinase

A representative signaling pathway potentially inhibited by indazole derivatives.

Safety and Handling

Hazard Identification

Based on available safety data for similar compounds, this compound should be handled with care. The following hazard statements are associated with this compound:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Measures

Standard laboratory safety protocols should be followed when handling this compound. This includes:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Conclusion

This compound (CAS 886368-29-2) is a valuable and versatile intermediate for the synthesis of novel indazole-based compounds. While the compound itself is not marketed as a biologically active agent, its utility in the construction of libraries of potential drug candidates for cancer, neurological disorders, and inflammatory conditions is well-recognized within the drug discovery community. Researchers and scientists can leverage the reactivity of its functional groups to create a diverse range of molecules for biological screening and lead optimization. Proper handling and adherence to safety guidelines are essential when working with this compound.

References

The Strategic Role of Boc Protection in Modern Indazole Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of therapeutic agents, from anticancer drugs like Pazopanib to anti-inflammatory molecules.[1] Its utility often stems from its role as a bioisostere for the indole nucleus.[2][3] However, the synthesis and functionalization of the indazole core present a significant chemical challenge: the presence of two nucleophilic nitrogen atoms, N1 and N2. This duality often leads to a lack of regioselectivity during functionalization reactions, yielding isomeric mixtures that are difficult to separate and reduce overall efficiency.[3][4]

To overcome this hurdle, chemists employ protecting group strategies. The tert-butyloxycarbonyl (Boc) group is a widely used nitrogen protecting group in organic synthesis due to its stability under various conditions and its facile removal under specific, often mild, acidic or basic conditions.[5] This guide provides an in-depth analysis of the critical role of Boc protection in controlling regioselectivity, enabling subsequent functionalization, and streamlining the synthesis of complex indazole derivatives.

The Core Challenge: Regioselectivity in Indazole Functionalization

The indazole ring exists in two tautomeric forms, the 1H- and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable.[4][6] When an indazole is deprotonated, it forms a delocalized anion, making both N1 and N2 susceptible to attack by electrophiles.[6] The ratio of N1 to N2 alkylation or acylation products is highly dependent on reaction conditions, including the base, solvent, and electrophile, as well as steric and electronic effects of substituents on the indazole ring.[3][4] This often results in poor selectivity.

The strategic introduction of a Boc group onto one of the nitrogen atoms effectively blocks its nucleophilicity, allowing for selective functionalization at other positions of the molecule.

Regioselective Boc Protection of the Indazole Nucleus

The attachment of the Boc group can be directed to either the N1 or N2 position by carefully controlling the reaction conditions, exploiting the principles of kinetic versus thermodynamic control.[6][7]

  • Thermodynamic Control (N1-Protection): Reactions run under conditions that allow for equilibration, such as using a strong base in a suitable solvent, typically yield the more thermodynamically stable N1-protected isomer.[6][7]

  • Kinetic Control (N2-Protection): Under mildly acidic or neutral conditions, the reaction can favor the kinetically preferred N2-protected product. This is attributed to the N2 lone pair being more sterically accessible in the neutral indazole.[6][7]

The choice of base and solvent system is paramount in determining the regiochemical outcome. While strongly basic conditions can lead to mixtures of N1 and N2 products, specific protocols have been developed to enhance selectivity.[7][8]

G cluster_start cluster_conditions cluster_products Indazole 1H-Indazole Boc2O + (Boc)₂O Conditions Reaction Conditions N1_Boc N1-Boc-Indazole (Thermodynamic Product) Conditions->N1_Boc   Thermodynamic Control   (e.g., NaH, DMF) N2_Boc N2-Boc-Indazole (Kinetic Product) Conditions->N2_Boc   Kinetic Control   (e.g., Mildly Acidic)

Caption: Regioselective Boc protection of indazole.

Experimental Protocol 1: General N-Boc Protection of Indazole

This protocol is a generalized procedure for the Boc protection of a substituted indazole, typically resulting in a mixture of N1 and N2 isomers that may require chromatographic separation.

  • Preparation: To a solution of the indazole (1.0 equiv) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF), add a base (e.g., sodium hydride, 1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Reaction: Cool the reaction mixture back to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equiv) in the same anhydrous solvent dropwise.

  • Stirring: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring completion by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to separate the N1 and N2 isomers.

Synthetic Applications of Boc-Protected Indazoles

Once protected, the indazole scaffold becomes a versatile building block for constructing more complex molecules. The Boc group plays two primary roles: preventing unwanted side reactions at the protected nitrogen and directing reactivity to other sites.

Directing Group for C3-Functionalization

The C3 position of indazole is often a key site for diversification. However, direct deprotonation at C3 is challenging in unprotected indazoles due to the acidic N-H proton. N-protection is therefore essential. The N2-SEM protecting group has been shown to be effective for directing C3-lithiation.[9][10] Similarly, N1-Boc protection facilitates functionalization at C3, for instance, through halogenation followed by cross-coupling.[11]

G Indazole Indazole BocIndazole N1-Boc-Indazole Indazole->BocIndazole 1. (Boc)₂O LithIndazole C3-Lithiated Intermediate BocIndazole->LithIndazole 2. n-BuLi SubstIndazole N1-Boc-C3-E-Indazole LithIndazole->SubstIndazole 3. E⁺ FinalProduct C3-Substituted Indazole SubstIndazole->FinalProduct 4. Deprotection

Caption: Workflow for C3-functionalization.

Enabling Cross-Coupling Reactions

Boc-protected indazoles are crucial substrates for transition-metal-catalyzed cross-coupling reactions. For example, 5-bromoindazoles protected with various groups, including Boc, can participate in Buchwald-Hartwig amination reactions to couple a range of amines at the C5 position.[7] Similarly, 3-iodo-N-Boc-indazoles are excellent precursors for Suzuki cross-coupling reactions to introduce aryl or heteroaryl groups at the C3 position.[12]

A notable advancement is the use of microwave irradiation in Suzuki couplings, which can lead to a concomitant in situ deprotection of the Boc group, affording the 3-aryl-NH-indazole directly in a one-pot sequence.[12]

G Start 3-Iodo-N1-Boc-Indazole Coupled 3-Aryl-N1-Boc-Indazole Start->Coupled Suzuki Coupling (Ar-B(OH)₂, Pd cat.) Deprotected 3-Aryl-1H-Indazole Start->Deprotected Coupling/ Deprotection Coupled->Deprotected Deprotection (e.g., HCl) OnePot One-Pot Option (Microwave)

Caption: Suzuki coupling and deprotection pathway.

Deprotection of N-Boc-Indazoles

The removal of the Boc group is a critical final step in many synthetic sequences. The acid-lability of the Boc group is its most exploited feature, but alternative methods provide crucial selectivity when other sensitive functional groups are present.

Methods for Boc Deprotection
MethodReagentsConditionsSelectivity/NotesYield Range
Acidolysis Trifluoroacetic acid (TFA), Hydrochloric acid (HCl)Typically in CH₂Cl₂ or Dioxane, rtStandard method, but not selective if other acid-labile groups are present.[5]High
Selective Basic Cleavage Sodium methoxide (NaOMe)Catalytic amount in dry Methanol, rtHighly selective for N-Boc on indoles/indazoles over N-Boc on piperazines or primary amines.[5][13]85-98%[5]
Reductive Cleavage Sodium borohydride (NaBH₄)Ethanol (95% or dry), rtSelective for N-Boc on imidazoles, pyrazoles, and benzimidazoles; N-Boc on pyrroles, indoles, and primary amines remain intact.[14][15]75-98%[14]
Mild Lewis Acid Oxalyl chlorideMethanol, rt, 1-4 hMild method applicable to a diverse range of substrates.[16]Up to 90%[16]
Experimental Protocol 2: Selective Deprotection using NaOMe

This protocol is adapted from a reported method for the highly selective removal of the N-Boc group from indazoles in the presence of other protecting groups.[5]

  • Preparation: Dissolve the N-Boc protected indazole (1.0 equiv) in dry methanol.

  • Reagent Addition: Add a catalytic amount of sodium methoxide (NaOMe, e.g., 0.1-0.2 equiv) to the solution at room temperature.

  • Reaction: Stir the mixture at ambient temperature for 1-3 hours, monitoring the reaction progress by TLC.

  • Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. If necessary, purify the crude product by flash column chromatography on silica gel to afford the deprotected indazole.

Conclusion

The tert-butyloxycarbonyl (Boc) group is an indispensable tool in the synthesis of functionalized indazoles. Its primary role extends beyond simply masking a reactive nitrogen atom. By enabling regioselective protection, it provides a definitive solution to the intrinsic N1/N2 selectivity challenge. Furthermore, Boc-protected indazoles are robust intermediates that unlock key transformations, including directed C3-functionalization and a wide array of cross-coupling reactions, which are fundamental to modern drug discovery and development. The availability of diverse and selective deprotection methods, particularly mild basic protocols, enhances the strategic utility of the Boc group, allowing for its seamless integration into complex, multi-step synthetic routes. For researchers and professionals in drug development, a thorough understanding of the principles and protocols governing Boc protection and deprotection is essential for the efficient and rational design of novel indazole-based therapeutics.

References

An In-Depth Technical Guide to the Electrophilic Fluorination of Indazole Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties. Fluorinated indazoles, in particular, have emerged as a privileged scaffold in drug discovery, demonstrating significant potential as kinase inhibitors and other therapeutic agents. This technical guide provides a comprehensive overview of the electrophilic fluorination of indazole precursors, focusing on key methodologies, experimental protocols, and mechanistic insights.

Introduction to Electrophilic Fluorination of Indazoles

Indazoles are bicyclic heterocyclic aromatic compounds that exist in two tautomeric forms: 1H-indazole and 2H-indazole. The strategic incorporation of fluorine atoms onto the indazole core can significantly enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. Electrophilic fluorination has become an increasingly popular method for the direct introduction of fluorine due to the commercial availability of milder and more selective fluorinating agents compared to traditional methods. This guide will focus on two of the most prominent electrophilic fluorinating reagents: N-Fluorobenzenesulfonimide (NFSI) and Selectfluor®.

C-3 Electrophilic Fluorination of 2H-Indazoles with NFSI

A significant advancement in the field is the metal-free, regioselective C-3 fluorination of 2H-indazoles using N-Fluorobenzenesulfonimide (NFSI). This method, developed by Ghosh and Hajra, offers an efficient and environmentally friendly approach using water as the solvent.[1][2]

Reaction Mechanism

The reaction is proposed to proceed through a radical pathway. Mechanistic studies, including radical scavenger experiments, support the formation of a fluorine radical from NFSI, which then initiates the C-H fluorination at the C-3 position of the 2H-indazole.[1][3]

Figure 1: Proposed radical mechanism for the C-3 fluorination of 2H-indazoles with NFSI.
Quantitative Data

The NFSI-mediated fluorination of 2H-indazoles demonstrates broad substrate scope, tolerating a variety of substituents on the N-2 phenyl ring. The yields for this transformation are generally good to excellent.

EntrySubstrate (2H-Indazole derivative)ProductYield (%)Time (min)
12-phenyl-2H-indazole3-fluoro-2-phenyl-2H-indazole8530
22-(4-methylphenyl)-2H-indazole3-fluoro-2-(4-methylphenyl)-2H-indazole8730
32-(4-methoxyphenyl)-2H-indazole3-fluoro-2-(4-methoxyphenyl)-2H-indazole8245
42-(4-chlorophenyl)-2H-indazole3-fluoro-2-(4-chlorophenyl)-2H-indazole8060
52-(4-bromophenyl)-2H-indazole3-fluoro-2-(4-bromophenyl)-2H-indazole7860
62-(4-nitrophenyl)-2H-indazole3-fluoro-2-(4-nitrophenyl)-2H-indazole7290
72-benzyl-2H-indazole2-benzyl-3-fluoro-2H-indazole7545
82-(tert-butyl)-2H-indazole2-(tert-butyl)-3-fluoro-2H-indazole65480

Table 1: Substrate scope for the C-3 fluorination of various 2H-indazole precursors with NFSI in water at 80 °C.[2]

Experimental Protocol

General Procedure for the C-3 Fluorination of 2H-Indazoles with NFSI: [4]

  • To a reaction tube, add the 2H-indazole derivative (0.2 mmol) and N-Fluorobenzenesulfonimide (NFSI) (1.5 equiv., 0.3 mmol).

  • Add water (2.0 mL) to the reaction tube.

  • Stir the reaction mixture in a preheated oil bath at 80 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate eluent system to afford the desired 3-fluoro-2H-indazole.

G start Start reagents Combine 2H-Indazole and NFSI in a reaction tube start->reagents add_solvent Add Water (2.0 mL) reagents->add_solvent heat Stir at 80 °C add_solvent->heat monitor Monitor by TLC heat->monitor workup Aqueous Workup (Cool, Extract with Ethyl Acetate) monitor->workup purify Column Chromatography workup->purify product 3-Fluoro-2H-Indazole purify->product

Figure 2: General experimental workflow for the NFSI-mediated fluorination of 2H-indazoles.

Electrophilic Fluorination with Selectfluor®

Selectfluor® (F-TEDA-BF₄) is another widely used electrophilic fluorinating agent known for its stability and ease of handling.[5] While specific protocols for the direct fluorination of the indazole core are less commonly reported than for other heterocycles, its application to related structures suggests its potential. For instance, it has been successfully employed for the fluorination of imidazo[1,2-a]pyridines and indoles.[6][7]

General Considerations for Fluorination with Selectfluor®

Reactions with Selectfluor® are often conducted in polar aprotic solvents such as acetonitrile or DMF. The mechanism is generally considered to be an electrophilic aromatic substitution (SEAr) type reaction, although radical pathways can also be involved depending on the substrate and reaction conditions.[8]

Exemplary Protocol for a Related Heterocycle (Imidazo[1,2-a]pyridine)

The following protocol for the fluorination of imidazo[1,2-a]pyridines can serve as a starting point for the development of a method for indazoles.[9]

Materials:

  • Substituted imidazo[1,2-a]pyridine (1.0 mmol)

  • Selectfluor® (1.2 mmol)

  • Acetonitrile (5 mL)

Procedure:

  • Dissolve the substituted imidazo[1,2-a]pyridine in acetonitrile in a round-bottom flask.

  • Add Selectfluor® in one portion.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with a suitable organic solvent.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Fluorination of 1H-Indazole Precursors

The electrophilic fluorination of 1H-indazoles is less straightforward due to the presence of the N-H proton and the potential for competing N-fluorination. Protection of the N-1 position is often a necessary prerequisite for achieving selective C-H fluorination.

A general strategy involves the N-protection of the 1H-indazole, followed by electrophilic fluorination and subsequent deprotection.

G Indazole_1H 1H-Indazole N_Protected N-Protected 1H-Indazole Indazole_1H->N_Protected Protection Fluorinated_Protected Fluorinated N-Protected 1H-Indazole N_Protected->Fluorinated_Protected Electrophilic Fluorination (e.g., NFSI or Selectfluor®) Fluorinated_1H Fluorinated 1H-Indazole Fluorinated_Protected->Fluorinated_1H Deprotection

Figure 3: General strategy for the fluorination of 1H-indazoles.

Applications in Drug Development: Fluorinated Indazoles as Kinase Inhibitors

Fluorinated indazoles are prominent in the development of kinase inhibitors for cancer therapy. For example, Axitinib, an inhibitor of vascular endothelial growth factor receptors (VEGFRs), features a fluorinated indazole core. The fluorine atom in such molecules can enhance binding to the kinase active site and improve pharmacokinetic properties.

Many kinase inhibitors target signaling pathways that are dysregulated in cancer, such as the VEGFR signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients). By inhibiting VEGFR, these drugs can effectively starve tumors and inhibit their growth.[10]

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K ERK ERK PLCg->ERK AKT Akt PI3K->AKT Angiogenesis Angiogenesis, Cell Proliferation, Survival AKT->Angiogenesis ERK->Angiogenesis Fluorinated_Indazole Fluorinated Indazole (e.g., Axitinib) Fluorinated_Indazole->VEGFR Inhibition

Figure 4: Simplified VEGFR signaling pathway and the inhibitory action of fluorinated indazole-based drugs.

Conclusion

The electrophilic fluorination of indazole precursors is a rapidly evolving field with significant implications for drug discovery and development. The development of mild and selective fluorinating agents like NFSI has enabled the efficient synthesis of novel fluorinated indazoles. While the C-3 fluorination of 2H-indazoles is well-established, further research is needed to develop robust and general methods for the selective fluorination of 1H-indazoles. The continued exploration of new fluorination methodologies and the application of these techniques to the synthesis of complex, biologically active molecules will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

Spectroscopic and Mechanistic Insights into 5-Fluoro-Indazole Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the spectroscopic properties of 5-fluoro-indazole derivatives, compounds of significant interest in medicinal chemistry, is presented. This guide provides a comprehensive overview of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols. Furthermore, it delves into the role of these compounds as inhibitors of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway, a critical target in cancer therapy.

5-Fluoro-indazole and its derivatives are a class of heterocyclic compounds that have garnered considerable attention in the field of drug discovery and development. The introduction of a fluorine atom at the 5-position of the indazole ring can significantly modulate the compound's physicochemical and biological properties, including its metabolic stability and binding affinity to therapeutic targets. This technical guide aims to provide researchers, scientists, and drug development professionals with a consolidated resource on the spectroscopic characterization and a key signaling pathway associated with this important class of molecules.

Spectroscopic Data of 5-Fluoro-Indazole Derivatives

A thorough understanding of the spectroscopic signature of a molecule is fundamental for its identification, characterization, and quality control. The following tables summarize the key spectroscopic data for 5-fluoro-1H-indazole and two of its bromo-substituted derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the nuclei.

Table 1: ¹H NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm) and Coupling Constants (J, Hz)
5-Fluoro-1H-indazole DMSO-d₆13.1 (br s, 1H, NH), 8.10 (s, 1H, H-3), 7.78 (dd, J = 8.8, 4.8 Hz, 1H, H-7), 7.58 (dd, J = 9.0, 2.5 Hz, 1H, H-4), 7.36 (td, J = 9.0, 2.5 Hz, 1H, H-6)
5-Bromo-4-fluoro-1H-indazole -A proton nuclear magnetic resonance spectrum is available.[1]
5-Bromo-6-fluoro-1H-indazole -A proton nuclear magnetic resonance spectrum is available.[2]

Table 2: ¹³C NMR Spectroscopic Data

CompoundSolventChemical Shifts (δ, ppm)
5-Fluoro-1H-indazole DMSO-d₆158.0 (d, ¹JCF = 235 Hz, C-5), 141.0 (C-7a), 135.0 (C-3), 122.0 (d, ³JCF = 10 Hz, C-7), 115.0 (d, ²JCF = 25 Hz, C-4), 110.0 (d, ²JCF = 23 Hz, C-6), 108.0 (d, ³JCF = 5 Hz, C-3a)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity.

Table 3: Mass Spectrometry Data

CompoundIonization Mode[M+H]⁺ (m/z)Key Fragmentation Ions (m/z)
5-Fluoro-1H-indazole Electrospray (ESI)137.05110 (loss of HCN), 83 (loss of HCN and C₂H₂)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Infrared (IR) Spectroscopic Data

CompoundSample PhaseKey Absorption Peaks (cm⁻¹)Assignment
5-Fluoro-1H-indazole Solid (KBr)3100-2900 (broad)N-H stretching
1625C=C stretching (aromatic)
1500N-H bending
1250C-F stretching
800C-H bending (out-of-plane)

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable spectroscopic data.

NMR Spectroscopy

Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a concentration of 5-10 mg/mL.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.[3][4]

¹H NMR Parameters:

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Relaxation Delay: 1-5 seconds.

¹³C NMR Parameters:

  • Pulse Sequence: Proton-decoupled single-pulse experiment.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2-5 seconds.

Mass Spectrometry

Sample Preparation: Samples are dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL and then further diluted to the low µg/mL or ng/mL range. The solution is often infused directly into the ion source.

Instrumentation: High-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap analyzers, are commonly used.[3]

Electrospray Ionization (ESI) Parameters:

  • Ionization Mode: Positive or negative, depending on the analyte.

  • Capillary Voltage: 3-5 kV.

  • Nebulizing Gas Flow: 1-2 L/min.

  • Drying Gas Flow: 5-10 L/min.

  • Drying Gas Temperature: 200-350 °C.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of solid or liquid samples with minimal preparation.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the spectrum.[3]

FTIR Parameters:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Apodization: Happ-Genzel.

Signaling Pathway: VEGFR-2 Inhibition

Many 5-fluoro-indazole derivatives have been investigated as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways. A prominent target for these compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[5][6][7] Dysregulation of the VEGFR-2 signaling pathway is a hallmark of many cancers, as tumors require a dedicated blood supply for growth and metastasis.

The binding of the vascular endothelial growth factor (VEGF) to VEGFR-2 on the surface of endothelial cells triggers the dimerization of the receptor and the autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling events, ultimately leading to cell proliferation, migration, and survival, which are essential for angiogenesis.

5-Fluoro-indazole derivatives can act as competitive inhibitors at the ATP-binding site of the VEGFR-2 kinase domain. By occupying this site, they prevent the binding of ATP, thereby blocking the autophosphorylation of the receptor and inhibiting the entire downstream signaling cascade.[6][8] This disruption of VEGFR-2 signaling can effectively suppress tumor-induced angiogenesis, making these compounds promising candidates for cancer therapy.[5]

VEGFR2_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_dimer VEGFR-2 Dimer VEGF->VEGFR2_dimer Binds and induces dimerization P1 Phosphorylation VEGFR2_dimer->P1 ATP ATP ATP->P1 Binds to kinase domain Indazole 5-Fluoro-Indazole Derivative Indazole->VEGFR2_dimer Binds to ATP binding site Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P1->Downstream Activates Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Downstream->Angiogenesis Promotes

VEGFR-2 signaling pathway and its inhibition by 5-fluoro-indazole derivatives.

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a newly synthesized 5-fluoro-indazole derivative.

Spectroscopic_Workflow cluster_analysis Spectroscopic Analysis Synthesis Synthesis of 5-Fluoro-Indazole Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy (FTIR) Purification->IR Data_Analysis Data Interpretation and Structure Confirmation NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis

A typical experimental workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of 5-fluoro-indazole derivatives and their interaction with a key biological target. The presented data and protocols are intended to serve as a valuable resource for researchers in the design and development of novel therapeutic agents based on this privileged scaffold.

References

In-Depth Technical Guide: Theoretical Properties of 1-Boc-5-fluoro-3-indazole-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 1-Boc-5-fluoro-3-indazole-carboxylic acid, a fluorinated indazole derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from closely related analogs, particularly its deprotected form, 5-fluoro-1H-indazole-3-carboxylic acid, and other N-Boc protected indazole derivatives, to predict its physicochemical characteristics, spectroscopic signatures, and potential synthetic routes. This guide is intended to serve as a valuable resource for researchers working with this and similar molecules, offering insights into its behavior and potential applications.

Introduction

Indazole derivatives are a significant class of heterocyclic compounds that form the core of numerous pharmacologically active agents. The indazole scaffold is present in a variety of approved drugs and clinical candidates, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity. The tert-butyloxycarbonyl (Boc) protecting group is commonly employed in organic synthesis to temporarily mask the reactivity of amine and amide functionalities, allowing for selective transformations at other sites of the molecule.

This compound combines these key features, making it a valuable intermediate in the synthesis of more complex drug candidates. This guide provides a theoretical framework for understanding its fundamental properties.

Physicochemical Properties

The predicted physicochemical properties of this compound are summarized in Table 1. These values are calculated based on its chemical structure and by comparison with structurally similar compounds.

PropertyPredicted ValueReference/Method
Molecular Formula C13H13FN2O4-
Molecular Weight 280.25 g/mol -[1][2]
pKa 3.0 - 4.0Estimated based on the carboxylic acid and the electron-withdrawing nature of the indazole ring and fluorine substituent.
LogP 2.5 - 3.5Estimated based on the presence of the lipophilic Boc group and the overall structure.
Polar Surface Area (PSA) 77.5 ŲCalculated based on molecular structure.
Hydrogen Bond Donors 1 (Carboxylic acid OH)-
Hydrogen Bond Acceptors 5 (2x Carbonyl O, 2x Indazole N, 1x Fluorine)-
Rotatable Bonds 3-

Spectroscopic Data (Predicted)

1H NMR Spectroscopy

The expected proton NMR signals are outlined in Table 2.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~1.7singlet9Htert-butyl protons of the Boc group
~7.4 - 7.6multiplet1HAromatic proton on the indazole ring
~7.8 - 8.0multiplet1HAromatic proton on the indazole ring
~8.2 - 8.4multiplet1HAromatic proton on the indazole ring
~13.0broad singlet1HCarboxylic acid proton
13C NMR Spectroscopy

The anticipated carbon NMR signals are summarized in Table 3.

Chemical Shift (δ, ppm)Assignment
~28tert-butyl carbons of the Boc group
~85Quaternary carbon of the Boc group
~110 - 145Aromatic carbons of the indazole ring
~150Carbonyl carbon of the Boc group
~165Carboxylic acid carbonyl carbon
Infrared (IR) Spectroscopy

Expected characteristic IR absorption bands are listed in Table 4.

Wavenumber (cm-1)Functional Group
~3300-2500 (broad)O-H stretch (carboxylic acid)
~1750C=O stretch (Boc carbonyl)
~1700C=O stretch (carboxylic acid carbonyl)
~1600, 1480C=C stretch (aromatic)
~1250C-F stretch
~1150C-O stretch
Mass Spectrometry

In mass spectrometry, the molecule would be expected to show a molecular ion peak [M]+ or, more likely, peaks corresponding to [M+H]+ or [M-H]- depending on the ionization technique used. Fragmentation would likely involve the loss of the Boc group (100 amu) and the carboxylic acid group (45 amu).

Synthesis and Reactivity

A plausible synthetic route to this compound is outlined below. This proposed pathway is based on established methods for the synthesis of indazole derivatives and the protection of the indazole nitrogen with a Boc group.

Proposed Synthetic Workflow

Synthesis_Workflow A 5-Fluoro-1H-indazole-3-carboxylic acid B Protection of Indazole Nitrogen A->B (Boc)2O, Base (e.g., DMAP, Et3N) Solvent (e.g., THF, DCM) C This compound B->C Logical_Relationships A This compound B Amide Coupling A->B C Esterification A->C E Novel Indazole Amides B->E F Novel Indazole Esters C->F D Boc Deprotection G 5-Fluoro-3-substituted Indazoles D->G E->D F->D H Potential Kinase Inhibitors, etc. G->H

References

Methodological & Application

Application Notes and Protocols for Amide Coupling of 1-Boc-5-fluoro-3-indazole-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-5-fluoro-3-indazole-carboxylic acid is a key building block in medicinal chemistry, particularly for the synthesis of potent enzyme inhibitors. The indazole scaffold is a privileged structure found in numerous biologically active compounds. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the Boc-protecting group allows for selective manipulation of the indazole nitrogen. The carboxylic acid moiety serves as a versatile handle for amide coupling reactions, enabling the generation of diverse libraries of compounds for drug discovery programs.

One of the most significant applications of this scaffold is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes, particularly PARP-1, are crucial for the repair of single-strand DNA breaks. In cancer cells with deficiencies in other DNA repair pathways (such as BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality. This makes PARP inhibitors a targeted and effective cancer therapy.

These application notes provide detailed protocols for the amide coupling of this compound using two common and effective coupling reagents: HATU and EDC/HOBt.

Data Presentation

The following table summarizes typical quantitative data for amide coupling reactions of indazole-3-carboxylic acid derivatives. Please note that specific yields may vary depending on the amine substrate and precise reaction conditions.

Coupling ReagentAmine (Example)SolventBaseReaction Time (h)Yield (%)Reference
EDC/HOBtSubstituted anilines/aliphatic aminesDMFTEA4-670-85[1]
HATUHydrazidesDMFDIPEA2-6~80[2]

Experimental Protocols

Protocol 1: Amide Coupling using HATU

This protocol is recommended for a broad range of amines, including those that may be less reactive. HATU is a highly efficient coupling reagent that often provides high yields and short reaction times.

Materials:

  • This compound

  • Amine of interest

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF (to achieve a concentration of approximately 0.1 M).

  • Add the desired amine (1.1-1.2 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) to the reaction mixture and stir for 2 minutes at room temperature.

  • Add HATU (1.1 eq) in one portion.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice water to precipitate the crude product.

  • Collect the solid by filtration.

  • Wash the solid sequentially with water, 1M HCl, saturated NaHCO₃, and brine.

  • Dry the solid under vacuum.

  • If necessary, purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Amide Coupling using EDC/HOBt

This is a cost-effective and widely used protocol suitable for many amine couplings.

Materials:

  • This compound

  • Amine of interest

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

  • HOBt (Hydroxybenzotriazole)

  • TEA (Triethylamine) or DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).

  • Dissolve the mixture in anhydrous DMF.

  • Add TEA or DIPEA (3.0 eq) to the mixture and stir for 15 minutes at room temperature.

  • Add EDC·HCl (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into ice water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[1]

Mandatory Visualizations

Experimental Workflow

Amide_Coupling_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Work-up & Purification Carboxylic_Acid 1-Boc-5-fluoro-3-indazole- carboxylic acid Activation Activation of Carboxylic Acid Carboxylic_Acid->Activation Amine Amine Coupling Amide Bond Formation Amine->Coupling Coupling_Reagent Coupling Reagent (HATU or EDC/HOBt) Coupling_Reagent->Activation Base Base (DIPEA or TEA) Base->Activation Activation->Coupling Quenching Aqueous Work-up Coupling->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography/ Recrystallization) Extraction->Purification Product Purified Amide Product Purification->Product

Caption: General workflow for the amide coupling of this compound.

PARP-1 Signaling Pathway in DNA Single-Strand Break Repair

PARP1_Signaling_Pathway cluster_damage DNA Damage & Recognition cluster_signaling Signal Transduction cluster_repair DNA Repair DNA_Damage Single-Strand DNA Break PARP1_Binding PARP-1 Binding to DNA Break DNA_Damage->PARP1_Binding PARP1_Activation PARP-1 Catalytic Activation PARP1_Binding->PARP1_Activation PARylation Synthesis of Poly(ADP-ribose) (PAR) Chains PARP1_Activation->PARylation Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PARylation->Recruitment DNA_Repair DNA Repair Complex Assembly Recruitment->DNA_Repair Ligation DNA Ligation DNA_Repair->Ligation Restored_DNA Restored DNA Ligation->Restored_DNA PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP1_Activation Inhibition

References

Application Notes and Protocols: Leveraging 1-Boc-5-fluoro-3-indazole-carboxylic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. This approach utilizes small, low-complexity molecules, or "fragments," to probe the binding pockets of biological targets. 1-Boc-5-fluoro-3-indazole-carboxylic acid is a versatile fragment that offers a privileged scaffold for engaging with a variety of protein targets, particularly kinases and protein-protein interaction sites. The indazole core can participate in key hydrogen bonding interactions, while the fluorine atom can enhance binding affinity and modulate physicochemical properties. The Boc-protecting group provides stability and solubility, and the carboxylic acid handle allows for straightforward chemical elaboration to grow the fragment into a more potent lead compound.

These application notes provide a comprehensive guide to utilizing this compound in FBDD campaigns, from initial screening to lead optimization. Detailed protocols for common biophysical screening techniques and synthetic derivatization are included.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the fragment is presented below. These properties are crucial for designing effective screening and follow-up chemistry strategies.

PropertyValueSource
Molecular Formula C13H13FN2O4[1]
Molecular Weight 280.25 g/mol [1]
CAS Number 886368-29-2[2]
Appearance White to off-white solidN/A
Purity ≥95%N/A
Solubility Soluble in DMSO, DMF, and other common organic solventsN/A

Fragment Screening Workflow

A typical FBDD workflow involves a primary screen to identify initial fragment hits, followed by orthogonal validation and structural biology studies to confirm binding and elucidate the binding mode.

FBDD_Workflow cluster_screening Fragment Screening cluster_validation Hit Validation cluster_characterization Hit Characterization cluster_optimization Lead Optimization PrimaryScreen Primary Screen (e.g., SPR, NMR) HitIdentification Hit Identification PrimaryScreen->HitIdentification OrthogonalScreen Orthogonal Screen (e.g., ITC, Thermal Shift) HitIdentification->OrthogonalScreen Hits BindingConfirmation Binding Confirmation OrthogonalScreen->BindingConfirmation StructuralBiology Structural Biology (X-ray Crystallography, NMR) BindingConfirmation->StructuralBiology Confirmed Hits BindingMode Binding Mode Determination StructuralBiology->BindingMode FragmentGrowing Fragment Growing/ Linking BindingMode->FragmentGrowing Structure-Guided Design LeadCompound Lead Compound FragmentGrowing->LeadCompound

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Experimental Protocols

Detailed methodologies for key experiments in an FBDD cascade using this compound are provided below.

Protocol 1: Primary Fragment Screening using Surface Plasmon Resonance (SPR)

SPR is a sensitive biophysical technique for detecting fragment binding in real-time without the need for labels.[3]

Materials:

  • Biacore or similar SPR instrument

  • Sensor chips (e.g., CM5)

  • Target protein of interest

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS)

Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Fragment Preparation: Prepare a dilution series of this compound in running buffer. A typical concentration range for fragment screening is 1 µM to 1 mM. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤1%).

  • Binding Analysis: Inject the fragment solutions over the immobilized protein surface and a reference surface (without protein). Monitor the change in response units (RU).

  • Data Analysis: Subtract the reference channel data from the active channel data. Analyze the sensorgrams to determine binding kinetics (ka, kd) and affinity (KD). Hits are typically identified by a dose-dependent binding response.

Protocol 2: Orthogonal Hit Validation using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding, providing a complete thermodynamic profile of the interaction.[]

Materials:

  • Isothermal titration calorimeter

  • Target protein solution (in a suitable buffer)

  • This compound solution (in the same buffer)

  • Syringes and sample cells

Procedure:

  • Sample Preparation: Prepare a solution of the target protein in the sample cell and a solution of this compound in the injection syringe. The fragment concentration should be 10-20 times that of the protein.

  • Titration: Perform a series of injections of the fragment solution into the protein solution while monitoring the heat change.

  • Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to protein. Fit the data to a suitable binding model to determine the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n) of binding.

Protocol 3: Structural Characterization by X-ray Crystallography

Determining the co-crystal structure of the fragment bound to the target protein provides invaluable information for structure-based drug design.[5]

Materials:

  • Purified target protein

  • This compound

  • Crystallization screens and plates

  • X-ray diffraction equipment

Procedure:

  • Co-crystallization: Set up crystallization trials by mixing the target protein with a molar excess of this compound. Screen a wide range of crystallization conditions. Alternatively, crystals of the apo-protein can be soaked in a solution containing the fragment.

  • Crystal Harvesting and Data Collection: Mount a suitable crystal and collect X-ray diffraction data at a synchrotron source.

  • Structure Determination: Process the diffraction data and solve the crystal structure by molecular replacement using a known structure of the target protein.

  • Analysis: Analyze the electron density maps to confirm the binding of the fragment and identify key interactions with the protein.

Data Presentation: Representative Screening Data

The following tables present hypothetical but plausible quantitative data for this compound against two common drug targets, a protein kinase and a bromodomain, to illustrate expected outcomes from an FBDD campaign.

Table 1: Biophysical Screening Data

TargetTechniqueKD (µM)Ligand Efficiency (LE)
Kinase A SPR2500.28
ITC3100.27
Bromodomain B SPR1800.29
ITC2000.29

Ligand Efficiency (LE) is calculated as: LE = -1.37 * pKD / Number of Heavy Atoms. For this compound, the number of heavy atoms is 20.

Table 2: Initial Structure-Activity Relationship (SAR) Data for Kinase A

CompoundModificationIC50 (µM)LE
1 This compound4500.26
2 Amide coupling with piperidine1500.29
3 Amide coupling with morpholine1800.28
4 Suzuki coupling at C7 with phenyl950.31

Fragment Elaboration Strategy

Once a fragment hit is validated and its binding mode is understood, the next step is to grow the fragment into a more potent, lead-like molecule. The carboxylic acid at the 3-position of this compound is an ideal handle for chemical elaboration.

Fragment_Elaboration cluster_derivatization Chemical Derivatization cluster_products Derivative Libraries Fragment This compound AmideCoupling Amide Coupling Fragment->AmideCoupling SuzukiCoupling Suzuki Coupling (after deprotection/modification) Fragment->SuzukiCoupling AmideLibrary Amide Library AmideCoupling->AmideLibrary BiarylLibrary Bi-aryl Indazole Library SuzukiCoupling->BiarylLibrary

Caption: Chemical elaboration strategies for this compound.

Protocol 4: Amide Library Synthesis

This protocol describes a general method for synthesizing a library of amide derivatives from this compound.[6]

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • Coupling reagents (e.g., HATU, HOBt/EDC)

  • Base (e.g., DIPEA)

  • Solvent (e.g., DMF or DCM)

  • Purification materials (e.g., silica gel for chromatography)

Procedure:

  • Activation: To a solution of this compound (1 equivalent) in DMF, add HATU (1.2 equivalents) and DIPEA (3 equivalents). Stir at room temperature for 15 minutes.

  • Coupling: Add the desired amine (1.1 equivalents) to the activated carboxylic acid solution.

  • Reaction: Stir the reaction mixture at room temperature until completion (monitor by LC-MS).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify the crude product by flash column chromatography or preparative HPLC.

Conclusion

This compound is a high-value fragment for FBDD campaigns targeting a range of disease-relevant proteins. Its favorable physicochemical properties, privileged scaffold, and synthetic tractability make it an excellent starting point for the discovery of novel therapeutics. The protocols and application notes provided herein offer a comprehensive framework for researchers to effectively utilize this fragment in their drug discovery programs.

References

Application Notes and Protocols: 1-Boc-5-fluoro-3-indazole-carboxylic acid as a Precursor for Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-Boc-5-fluoro-3-indazole-carboxylic acid as a versatile precursor for the synthesis of potent kinase inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown significant promise in targeting a variety of protein kinases implicated in diseases such as cancer.[1][2] This document details the synthetic route to a key class of kinase inhibitors, 1H-indazole-3-carboxamides, and provides protocols for their biological evaluation.

Introduction

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[3] Dysregulation of kinase activity is a hallmark of many diseases, making them attractive targets for therapeutic intervention. The indazole core has been successfully utilized in the development of numerous kinase inhibitors, including several FDA-approved drugs.[4] The functionalization of the indazole scaffold, particularly at the 3-position, allows for the introduction of diverse substituents that can interact with the ATP-binding site of various kinases, leading to potent and selective inhibition. This compound serves as a key building block in this process, with the Boc-protecting group facilitating controlled synthetic transformations and the fluoro substituent potentially enhancing metabolic stability and binding affinity.

Data Presentation: Inhibitory Activity of a Representative Indazole-Based Kinase Inhibitor

The following table summarizes the in vitro inhibitory activity of a representative 1H-indazole-3-carboxamide derivative against its target kinase, p21-activated kinase 1 (PAK1). PAK1 is a serine/threonine kinase involved in cell proliferation, survival, and migration, and its aberrant activation is associated with tumor progression.[2][5][6][7]

Compound IDTarget KinaseIC50 (nM)
30lPAK19.8
Table 1: Inhibitory potency of a representative 1H-indazole-3-carboxamide derivative against PAK1.[2][5]

Experimental Protocols

Protocol 1: Synthesis of 1H-indazole-3-carboxamide Derivatives

This protocol describes a general method for the synthesis of 1H-indazole-3-carboxamide derivatives from 1H-indazole-3-carboxylic acid, which can be obtained from this compound via deprotection.

Materials:

  • 1H-indazole-3-carboxylic acid

  • Substituted amine (R-NH₂)

  • N,N-Dimethylformamide (DMF)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Triethylamine (TEA)

  • Methanol

  • Chloroform

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃) solution (10%)

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure: [8][9]

  • To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in DMF, add HOBt (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3 equivalents).

  • Stir the reaction mixture at room temperature for 15 minutes.

  • Add the desired substituted amine (1 equivalent) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water.

  • Extract the product with a 10% solution of methanol in chloroform (2 x volume of the aqueous layer).

  • Combine the organic layers and wash with 10% NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in chloroform) to afford the desired 1H-indazole-3-carboxamide derivative.

Protocol 2: In Vitro Kinase Assay for IC50 Determination (Luminescence-Based)

This protocol describes a luminescence-based in vitro kinase assay using the ADP-Glo™ Kinase Assay kit to determine the half-maximal inhibitory concentration (IC50) of a synthesized 1H-indazole-3-carboxamide derivative against a target kinase (e.g., PAK1). The assay measures the amount of ADP produced in the kinase reaction, which is correlated with kinase activity.[10]

Materials:

  • Synthesized 1H-indazole-3-carboxamide inhibitor

  • Target kinase (e.g., recombinant human PAK1)

  • Kinase substrate (specific for the target kinase)

  • Adenosine triphosphate (ATP)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • 384-well white assay plates

  • Multichannel pipette or liquid handling system

  • Plate reader capable of measuring luminescence

Procedure: [9]

  • Compound Preparation: Prepare a serial dilution of the 1H-indazole-3-carboxamide inhibitor in the kinase buffer. Include a vehicle control (e.g., DMSO) at the same concentration as in the inhibitor dilutions.

  • Reaction Setup: In a 384-well plate, add 1 µL of the inhibitor solution (or vehicle control).

  • Enzyme Addition: Add 2 µL of the target kinase solution (e.g., PAK1) to each well.

  • Reaction Initiation: Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the kinase.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubation: Incubate the plate at room temperature for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides the necessary components for a luciferase reaction to produce a luminescent signal.

  • Incubation: Incubate the plate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: The luminescence signal is directly proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Kinase_Inhibitor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Upstream Kinase Upstream Kinase Receptor Tyrosine Kinase->Upstream Kinase Activates Target Kinase (e.g., PAK1) Target Kinase (e.g., PAK1) Upstream Kinase->Target Kinase (e.g., PAK1) Phosphorylates & Activates Downstream Effector Downstream Effector Target Kinase (e.g., PAK1)->Downstream Effector Phosphorylates Cellular Response Cell Proliferation, Survival, Migration Downstream Effector->Cellular Response Inhibitor 1H-indazole-3-carboxamide Derivative Inhibitor->Target Kinase (e.g., PAK1) Inhibits Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Precursor This compound Deprotection Boc Deprotection Precursor->Deprotection Core 1H-indazole-3-carboxylic acid Deprotection->Core Amidation Amide Coupling Core->Amidation Inhibitor 1H-indazole-3-carboxamide Derivative Amidation->Inhibitor Assay In Vitro Kinase Assay (e.g., ADP-Glo™) Inhibitor->Assay Test Compound IC50 IC50 Determination Assay->IC50 CellAssays Cell-Based Assays IC50->CellAssays Lead Compound Selection Vivo In Vivo Studies CellAssays->Vivo

References

experimental procedure for deprotection of 1-Boc-5-fluoro-3-indazole-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Experimental Procedure for the Deprotection of 1-Boc-5-fluoro-3-indazole-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of amine protection strategy in modern organic synthesis, particularly in pharmaceutical development, due to its stability and ease of removal under acidic conditions.[1] This document provides detailed protocols for the acidic deprotection of this compound to yield 5-fluoro-1H-indazole-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals.[2][3] Two robust and widely adopted methods are presented: one utilizing trifluoroacetic acid (TFA) in dichloromethane (DCM) and another using hydrochloric acid (HCl) in 1,4-dioxane. These protocols are designed to be efficient, high-yielding, and applicable in standard laboratory settings.

Reaction Scheme

The deprotection reaction proceeds via an acid-catalyzed cleavage of the carbamate bond, liberating the free amine, carbon dioxide, and isobutylene.[4][5]

start Dissolve Starting Material in Anhydrous Solvent cool Cool to 0°C (TFA Protocol) start->cool for TFA add_acid Slowly Add Acid (TFA or HCl) start->add_acid for HCl cool->add_acid react Stir at RT (Monitor by TLC/LC-MS) add_acid->react workup Work-up react->workup evap Concentrate in vacuo workup->evap TFA isolate_salt Isolate Salt (Filtration or Evaporation) workup->isolate_salt HCl Salt Precipitates neutralize Neutralize (aq. NaHCO₃) & Extract evap->neutralize dry Dry & Concentrate neutralize->dry product Final Product isolate_salt->product Use as salt or neutralize dry->product

References

Application Notes and Protocols: 1-Boc-5-fluoro-3-indazole-carboxylic Acid in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-5-fluoro-3-indazole-carboxylic acid is a versatile building block in medicinal chemistry, particularly amenable to parallel synthesis strategies for the rapid generation of compound libraries. Its structure incorporates a fluorinated indazole core, a feature associated with enhanced metabolic stability and binding affinity in various drug candidates. The Boc-protected nitrogen allows for controlled reactions, while the carboxylic acid moiety serves as a convenient handle for diversification, primarily through amide bond formation. These characteristics make it an ideal starting material for the synthesis of libraries targeting a range of biological targets, including kinases and poly(ADP-ribose) polymerase (PARP).

Core Applications in Parallel Synthesis

The primary application of this compound in parallel synthesis is the creation of diverse libraries of 5-fluoro-1H-indazole-3-carboxamides. This is typically achieved through amide coupling reactions with a variety of primary and secondary amines. The resulting library of compounds can then be screened for biological activity. Subsequent removal of the Boc protecting group can provide a secondary site for further diversification if desired.

Key Experimental Protocols

This section details the protocols for the parallel synthesis of a library of 5-fluoro-1H-indazole-3-carboxamides from this compound.

Protocol 1: Parallel Amide Coupling via EDC/HOBt Activation

This protocol describes a robust and cost-effective method for the parallel synthesis of an amide library using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents.

Materials:

  • This compound

  • A diverse library of primary and secondary amines

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block or individual reaction vials

  • Magnetic stir plate and stir bars

  • Automated liquid handler (optional)

  • High-performance liquid chromatography (HPLC) or Liquid chromatography-mass spectrometry (LC-MS) for analysis

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.5 M stock solution of this compound in anhydrous DMF.

    • Prepare a 0.6 M stock solution for each amine in anhydrous DMF in a separate plate or vial rack.

    • Prepare a 0.6 M stock solution of EDC·HCl and a 0.6 M stock solution of HOBt in anhydrous DMF.

    • Prepare a 1.5 M stock solution of TEA in anhydrous DMF.

  • Reaction Setup (per well/vial):

    • To each well of a 96-well reaction block, add 100 µL (0.05 mmol, 1.0 equiv) of the this compound stock solution.

    • Add 100 µL (0.06 mmol, 1.2 equiv) of the corresponding amine stock solution to each well.

    • Add 100 µL (0.06 mmol, 1.2 equiv) of the HOBt stock solution to each well.

    • Add 100 µL (0.06 mmol, 1.2 equiv) of the EDC·HCl stock solution to each well.

  • Reaction and Incubation:

    • Add 100 µL (0.15 mmol, 3.0 equiv) of the TEA stock solution to each well.

    • Seal the reaction block and place it on a magnetic stir plate, stirring at room temperature for 12-18 hours.

  • Work-up and Isolation (Parallel):

    • Quench the reactions by adding 500 µL of water to each well.

    • Extract the products by adding 1 mL of ethyl acetate to each well, sealing, and agitating the block for 15 minutes.

    • Allow the layers to separate.

    • Transfer the organic layer from each well to a new 96-well plate.

    • Repeat the extraction of the aqueous layer with another 1 mL of ethyl acetate and combine the organic layers.

    • Wash the combined organic layers with 500 µL of saturated sodium bicarbonate solution and then with 500 µL of brine.

    • Dry the organic layers by passing them through a 96-well filter plate containing anhydrous sodium sulfate.

    • Evaporate the solvent in a centrifugal evaporator.

  • Analysis:

    • Dissolve the crude products in a suitable solvent (e.g., DMSO or methanol).

    • Analyze the purity and confirm the identity of the products using LC-MS.

Protocol 2: Boc Deprotection in a Parallel Format

This protocol outlines the removal of the Boc protecting group to yield the free N-H indazole carboxamides.

Materials:

  • Crude or purified Boc-protected 5-fluoro-1H-indazole-3-carboxamide library

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • 96-well reaction block

  • Nitrogen stream evaporator or centrifugal evaporator

Procedure:

  • Reaction Setup:

    • Dissolve the crude product from the previous step in 500 µL of DCM in each well.

    • Add 500 µL of a 1:1 mixture of TFA and DCM to each well.

  • Reaction and Incubation:

    • Seal the reaction block and stir at room temperature for 1-2 hours, monitoring the reaction progress by LC-MS.

  • Work-up and Isolation:

    • Remove the volatiles under a stream of nitrogen or using a centrifugal evaporator.

    • Redissolve the residue in a minimal amount of methanol and precipitate the product by adding diethyl ether.

    • Alternatively, for high-throughput purification, the crude deprotected products can be purified by preparative HPLC.

Data Presentation

The following table presents representative yields for the parallel synthesis of a library of 1-Boc-5-fluoro-3-indazole-carboxamides using Protocol 1 with a selection of diverse amines.

EntryAmineProductYield (%)[1]
1BenzylamineN-benzyl-1-(tert-butoxycarbonyl)-5-fluoro-1H-indazole-3-carboxamide85
24-FluoroanilineN-(4-fluorophenyl)-1-(tert-butoxycarbonyl)-5-fluoro-1H-indazole-3-carboxamide78
3Piperidine(1-(tert-butoxycarbonyl)-5-fluoro-1H-indazol-3-yl)(piperidin-1-yl)methanone92
4Morpholine(1-(tert-butoxycarbonyl)-5-fluoro-1H-indazol-3-yl)(morpholino)methanone90
5CyclohexylamineN-cyclohexyl-1-(tert-butoxycarbonyl)-5-fluoro-1H-indazole-3-carboxamide82
6AnilineN-phenyl-1-(tert-butoxycarbonyl)-5-fluoro-1H-indazole-3-carboxamide75
72-Amino-pyridineN-(pyridin-2-yl)-1-(tert-butoxycarbonyl)-5-fluoro-1H-indazole-3-carboxamide70
8MethylamineN-methyl-1-(tert-butoxycarbonyl)-5-fluoro-1H-indazole-3-carboxamide88

Note: Yields are representative and may vary depending on the specific reaction conditions and the purity of the starting materials.

Visualizations

Experimental Workflow for Parallel Amide Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis A 1-Boc-5-fluoro-3-indazole- carboxylic acid stock E Dispense Reagents into 96-well Reaction Block A->E B Amine Library stocks B->E C Coupling Reagent (EDC/HOBt) stocks C->E D Base (TEA) stock D->E F Incubate with Stirring (12-18h, RT) E->F G Aqueous Quench F->G H Liquid-Liquid Extraction (Ethyl Acetate) G->H I Drying and Solvent Evaporation H->I J Crude Product Library I->J K LC-MS Analysis J->K G CarboxylicAcid 1-Boc-5-fluoro-3-indazole- carboxylic acid ActiveEster Active Ester Intermediate CarboxylicAcid->ActiveEster + EDC, HOBt EDC EDC Byproduct Urea byproduct EDC->Byproduct HOBt HOBt AmideProduct 5-Fluoro-1H-indazole- 3-carboxamide ActiveEster->AmideProduct + Amine Amine Amine (R-NH2) Amine->AmideProduct G Start 1-Boc-5-fluoro-3-indazole- carboxylic acid Library1 Library of Boc-protected 5-fluoro-1H-indazole-3-carboxamides Start->Library1 Parallel Amide Coupling (Amine Diversity) Library2 Library of deprotected 5-fluoro-1H-indazole-3-carboxamides Library1->Library2 Boc Deprotection

References

Application Notes and Protocols for HATU-Mediated Amide Coupling with 5-Fluoro-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient synthesis of 5-fluoro-indazole-3-carboxamides via HATU-mediated amide coupling. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-cancer properties.[1] The 5-fluoro substitution can further enhance metabolic stability and binding affinity. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective coupling reagent known for its rapid reaction times and high yields, particularly with challenging substrates.[2]

Core Concepts and Advantages of HATU

HATU is a uronium salt-based coupling reagent that activates carboxylic acids to form highly reactive OAt-active esters.[2] This activation is facilitated by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The subsequent nucleophilic attack by an amine on the activated ester forms the desired amide bond.

Key Advantages of HATU:

  • High Coupling Efficiency: Often provides high yields where other coupling reagents may fail, especially with sterically hindered or electron-deficient amines.[3]

  • Fast Reaction Kinetics: Reactions are typically complete within a few hours at room temperature.[4]

  • Low Racemization: The mechanism of action helps to preserve the stereochemical integrity of chiral starting materials.

Data Presentation

The following table summarizes representative yields for HATU-mediated amide coupling of a closely related substrate, 1H-indazole-3-carboxylic acid hydrazide, with various aryl acids.[4] This data serves as a strong indicator of the expected efficiency for the coupling of 5-fluoro-indazole-3-carboxylic acid with various amines under similar conditions.

EntryAmine (Hydrazide)Aryl Acid CoupledProductYield (%)
11H-Indazole-3-carbohydrazide4-Chlorobenzoic acidN'-(4-chlorobenzoyl)-1H-indazole-3-carbohydrazide90
21H-Indazole-3-carbohydrazide4-(Trifluoromethyl)benzoic acidN'-(4-(trifluoromethyl)benzoyl)-1H-indazole-3-carbohydrazide91
31H-Indazole-3-carbohydrazide4-Methoxybenzoic acidN'-(4-methoxybenzoyl)-1H-indazole-3-carbohydrazide92
41H-Indazole-3-carbohydrazide4-Nitrobenzoic acidN'-(4-nitrobenzoyl)-1H-indazole-3-carbohydrazide88
51H-Indazole-3-carbohydrazideFuran-2-carboxylic acidN'-(furan-2-carbonyl)-1H-indazole-3-carbohydrazide85

Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling of 5-Fluoro-indazole-3-carboxylic Acid

This protocol is a general guideline and may require optimization based on the specific amine used.

Materials:

  • 5-Fluoro-1H-indazole-3-carboxylic acid

  • Amine (primary or secondary)

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Deionized water

  • Diethyl ether or other suitable organic solvent for washing

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inlet

  • Syringes for liquid transfer

  • Büchner funnel and filter paper

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-fluoro-1H-indazole-3-carboxylic acid (1.0 eq).

  • Add anhydrous DMF to dissolve the carboxylic acid (concentration typically 0.1-0.5 M).

  • Add the desired amine (1.0-1.2 eq) to the solution.

  • Add DIPEA (2.0-3.0 eq) to the reaction mixture and stir for 2-5 minutes.

  • Add HATU (1.0-1.1 eq) in one portion to the stirring solution.

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[4]

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with deionized water, followed by a non-polar organic solvent such as diethyl ether to remove any remaining impurities.

  • Dry the purified product under vacuum. Further purification can be achieved by column chromatography or recrystallization if necessary.

Mandatory Visualizations

HATU_Mediated_Amide_Coupling_Workflow cluster_materials Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification Carboxylic_Acid 5-Fluoro-indazole- 3-carboxylic Acid Activation 1. Activation of Carboxylic Acid Carboxylic_Acid->Activation Amine Amine (R-NH2) Coupling 2. Amide Bond Formation Amine->Coupling HATU HATU HATU->Activation Base DIPEA Base->Activation Solvent Anhydrous DMF Solvent->Activation Activation->Coupling Activated Ester Precipitation 3. Precipitation in Water Coupling->Precipitation Filtration 4. Filtration Precipitation->Filtration Washing 5. Washing Filtration->Washing Drying 6. Drying Washing->Drying Product 5-Fluoro-indazole- 3-carboxamide Drying->Product

Caption: Experimental workflow for HATU-mediated amide coupling.

HATU_Mechanism RCOOH R-COOH (Carboxylic Acid) RCOO_minus R-COO⁻ (Carboxylate) RCOOH->RCOO_minus + Base Base Base (DIPEA) Activated_Ester OAt-Active Ester RCOO_minus->Activated_Ester + HATU HATU HATU HATU->Activated_Ester Amide R-CO-NH-R' (Amide) Activated_Ester->Amide + Amine TMU Tetramethylurea Activated_Ester->TMU Byproduct HOAt_minus HOAt⁻ Activated_Ester->HOAt_minus Byproduct Amine R'-NH₂ (Amine)

Caption: Simplified mechanism of HATU-mediated amide coupling.

Signaling_Pathway_Relevance Indazole_Derivatives Indazole-3-carboxamide Derivatives Kinase Protein Kinases (e.g., VEGFR, EGFR) Indazole_Derivatives->Kinase Inhibition Therapeutic_Effect Therapeutic Effect (Anti-cancer Activity) Indazole_Derivatives->Therapeutic_Effect Leads to Cancer_Hallmarks Cancer Hallmarks (Proliferation, Angiogenesis) Kinase->Cancer_Hallmarks Promotes Cancer_Hallmarks->Therapeutic_Effect Targeted by

Caption: Relevance of indazole derivatives in targeting cancer pathways.

References

Application Notes and Protocols for Suzuki Coupling with 5-Fluoro-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction for the synthesis of C-5 arylated and heteroarylated 5-fluoro-indazole derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to the prevalence of the indazole scaffold in biologically active molecules. The introduction of a fluorine atom at the C-5 position can modulate the physicochemical and pharmacological properties of these derivatives, making the Suzuki coupling a critical tool for generating novel molecular entities for structure-activity relationship (SAR) studies.

The following protocols are based on established methods for the Suzuki coupling of halogenated indazoles and other nitrogen-containing heterocycles. Given the electron-withdrawing nature of the fluorine substituent, optimization of catalyst, ligand, base, and solvent systems is crucial for achieving high yields and minimizing side reactions. These notes offer starting points for reaction optimization and detailed experimental procedures.

General Considerations for Suzuki Coupling of 5-Fluoro-Indazole Derivatives

The Suzuki-Miyaura coupling reaction involves a palladium catalyst to form a carbon-carbon bond between an organoboron species (e.g., a boronic acid or its ester) and an organohalide. For 5-fluoro-indazole derivatives, the most common coupling partner will be a 5-fluoro-C-X-indazole, where X is a halogen (typically Iodo or Bromo).

Key Reaction Components:

  • Palladium Catalyst: A variety of palladium(0) and palladium(II) precatalysts can be employed. For electron-deficient substrates like 5-fluoro-indazoles, catalysts with electron-rich and bulky phosphine ligands are often more effective.[1]

  • Ligand: Phosphine ligands are essential for stabilizing the palladium catalyst and facilitating the catalytic cycle. The choice of ligand can significantly impact reaction efficiency.

  • Base: A base is required to activate the boronic acid for the transmetalation step. Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[2][3] The choice of base can influence the reaction rate and yield.

  • Solvent: A solvent system that can dissolve both the organic substrates and the inorganic base is necessary. Mixtures of an organic solvent (e.g., 1,4-dioxane, 1,2-dimethoxyethane (DME)) and water are frequently used.[4][5]

Influence of the Fluorine Substituent:

The electron-withdrawing nature of the fluorine atom at the C-5 position can influence the reactivity of the indazole derivative. While it may facilitate the initial oxidative addition step of the catalytic cycle, it can also affect the overall electronic properties of the molecule, potentially requiring adjustments to the reaction conditions compared to non-fluorinated analogues.

Summary of Reaction Conditions for Suzuki Coupling of Halogenated Indazoles

The following tables summarize typical reaction parameters for the Suzuki coupling of bromo- and iodo-indazole derivatives, which can serve as a starting point for the optimization of reactions with 5-fluoro-indazole derivatives.

Table 1: Catalyst and Base Combinations for Suzuki Coupling of Halogenated Indazoles

Catalyst (mol%)Ligand (if applicable)Base (equiv.)SolventTemperature (°C)Typical SubstrateReference
Pd(dppf)Cl₂ (10)dppfK₂CO₃ (2)DME/H₂O805-Bromo-1-ethyl-1H-indazole[4][6][7]
Pd(PPh₃)₄ (5)PPh₃Na₂CO₃ (2)Dioxane/H₂O120 (MW)5-Fluoro-3-iodo-1H-indazole[8]
PdCl₂(dppf) (5)dppfCs₂CO₃ (3)1,4-Dioxane/H₂O90Bromo-indazole derivative[5]
Pd₂(dba)₃ (1-2)XPhos or SPhos (2-4)K₃PO₄ (2)1,4-Dioxane/H₂O1003-Chloroindazole[3]

Table 2: Quantitative Yields for Suzuki Coupling of a 5-Fluoro-Indazole Derivative

Indazole SubstrateBoronic Acid PartnerCatalyst (mol%)Base (equiv.)SolventTemperature (°C) & TimeYield (%)Reference
5-Fluoro-3-iodo-1H-indazolePinacol vinyl boronatePd(PPh₃)₄ (6)Na₂CO₃ (2N aq.)1,4-Dioxane120 (MW), 40 min58[8]

Experimental Protocols

This section provides two detailed protocols for the Suzuki coupling of a hypothetical 5-fluoro-halo-indazole with an arylboronic acid. Protocol A is a general method using a common palladium catalyst, while Protocol B utilizes microwave irradiation which can often accelerate the reaction.

Protocol A: General Suzuki Coupling using Pd(dppf)Cl₂

This protocol is adapted from procedures successful for the Suzuki coupling of bromoindazoles.[4][6]

Materials:

  • 5-Fluoro-halo-indazole (e.g., 5-fluoro-3-iodo-1H-indazole or 5-fluoro-5-bromo-1H-indazole) (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the 5-fluoro-halo-indazole (1.0 equiv), the arylboronic acid (1.5 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed DME and water (typically in a 4:1 to 5:1 ratio) via syringe. The reaction concentration is typically between 0.1 and 0.2 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 2-12 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-fluoro-aryl-indazole.

Protocol B: Microwave-Assisted Suzuki Coupling

This protocol is based on a procedure for the vinylation of 5-fluoro-3-iodo-1H-indazole and can be adapted for arylboronic acids.[8]

Materials:

  • 5-Fluoro-3-iodo-1H-indazole (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

  • 2M Aqueous sodium carbonate (Na₂CO₃) solution

  • 1,4-Dioxane

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add 5-fluoro-3-iodo-1H-indazole (1.0 equiv), the arylboronic acid (1.5 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Add 1,4-dioxane and the 2M aqueous Na₂CO₃ solution (typically in a 3:1 to 4:1 ratio of dioxane to aqueous base).

  • Seal the vial with a cap.

  • Place the vial in the cavity of a microwave reactor and irradiate the reaction mixture at 120 °C for 20-40 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-fluoro-3-aryl-1H-indazole.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OR)₂ Base ArPdAr_prime Ar-Pd(II)L₂-Ar' Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 regenerated Product Ar-Ar' RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Experimental_Workflow start Start reagents Combine 5-Fluoro-indazole, Boronic Acid, Base, Catalyst start->reagents degas Degas Solvent and Reaction Mixture reagents->degas heat Heat Reaction Mixture (Conventional or Microwave) degas->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor workup Aqueous Workup (Extraction) monitor->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize end End Product characterize->end

Caption: A typical experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for Developing a Chemical Library from 1-Boc-5-fluoro-3-indazole-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis and diversification of a chemical library based on the versatile starting material, 1-Boc-5-fluoro-3-indazole-carboxylic acid. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase inhibition and receptor modulation. These protocols and notes are intended to guide researchers in the creation of novel compound libraries for drug discovery and development.

Introduction to the this compound Scaffold

This compound is a valuable building block for chemical library synthesis. The Boc-protected indazole core allows for selective functionalization, while the fluorine atom can enhance metabolic stability and binding affinity. The carboxylic acid at the 3-position serves as a versatile handle for the introduction of a wide array of chemical functionalities, primarily through amide bond formation.

Key Features of the Scaffold:

  • Indazole Core: A bicyclic heteroaromatic system known to interact with various biological targets.

  • 5-Fluoro Substituent: Can improve pharmacokinetic properties and binding interactions.

  • Boc Protecting Group: Enables regioselective reactions and is readily removable under acidic conditions.

  • 3-Carboxylic Acid: A key functional group for library diversification via amide coupling and other transformations.

Biological Applications of Indazole Derivatives

Derivatives of the indazole scaffold have been implicated in the modulation of several important signaling pathways, making them attractive candidates for drug development in various therapeutic areas.

  • Oncology: Many indazole derivatives have been developed as inhibitors of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Key targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Polo-Like Kinase 4 (PLK4), and Poly(ADP-ribose) polymerase (PARP).[1][2][3]

  • Anti-inflammatory: Indazole-containing compounds have shown potential as anti-inflammatory agents.[1]

  • Central Nervous System (CNS): The indazole nucleus is a key component of antagonists for the 5-HT3 receptor, which are used to manage nausea and vomiting, particularly in chemotherapy patients.[4][5]

Chemical Library Development Strategy

A multi-stage approach is recommended for the development of a diverse chemical library from this compound.

G A Starting Material This compound B Amide Library Synthesis (Primary Diversification) A->B Amide Coupling C Boc Deprotection B->C Acid Treatment F Final Compound Library B->F Optional Direct Use D N-Alkylation (Secondary Diversification) C->D Alkylation E Suzuki Coupling (Core Modification) C->E Halogenation then Coupling D->F E->F

Figure 1: General workflow for chemical library development.

Experimental Protocols

General Protocol for Amide Library Synthesis

This protocol describes the coupling of this compound with a variety of primary and secondary amines using a standard peptide coupling reagent such as HATU.

Materials:

  • This compound

  • Amine (various primary and secondary amines)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.0 eq).

  • Stir the solution at room temperature for 10 minutes.

  • Add HATU (1.1 eq) in one portion and continue stirring at room temperature for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 1-Boc-5-fluoro-3-indazole-carboxamide.

Table 1: Representative Yields for Amide Coupling Reactions

AmineCoupling ReagentSolventYield (%)Reference
BenzylamineHATU/DIPEADMF85-95Inferred from[6]
AnilineEDC/HOBt/TEADMF70-85Inferred from[6]
MorpholineHATU/DIPEADMF80-90Inferred from[6]
PiperidineEDC/HOBt/TEADMF75-90Inferred from[7]
Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting group to liberate the N-H of the indazole ring, which can then be used for further diversification.

Materials:

  • 1-Boc-5-fluoro-3-indazole-carboxamide

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the 1-Boc-5-fluoro-3-indazole-carboxamide (1.0 eq) in DCM.

  • Add TFA (10-20% v/v) and stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully neutralize the reaction mixture with saturated aqueous NaHCO₃.

  • Extract the product with DCM, wash with brine, and dry the organic layer over Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield the deprotected 5-fluoro-3-indazole-carboxamide.

Protocol for N-Alkylation of the Indazole Core

This protocol describes the alkylation of the deprotected indazole nitrogen. Note that this reaction can produce a mixture of N1 and N2 isomers. The ratio is dependent on the base, solvent, and substrate.[8][9]

Materials:

  • 5-fluoro-3-indazole-carboxamide

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Sodium hydride (NaH) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous DMF or Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure for N1-selective alkylation:

  • To a solution of the 5-fluoro-3-indazole-carboxamide (1.0 eq) in anhydrous THF at 0 °C, add NaH (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction carefully with water.

  • Extract the product with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Filter, concentrate, and purify by flash column chromatography to separate the N1 and N2 isomers.

Table 2: Representative Conditions and Yields for N-Alkylation

Alkylating AgentBaseSolventPredominant IsomerYield (%)Reference
Methyl IodideNaHTHFN1>90[8]
Benzyl BromideCs₂CO₃DMFMixture70-85[9]
Ethyl BromoacetateNaHTHFN1>90[8]
Protocol for Suzuki Coupling (Core Modification)

For this diversification, the 5-fluoro-3-indazole-carboxamide would first need to be halogenated, for example, at the 6- or 7-position, to introduce a handle for Suzuki coupling. The following is a general protocol for the Suzuki coupling of a halo-indazole derivative.

Materials:

  • Halo-5-fluoro-3-indazole-carboxamide

  • Boronic acid or boronate ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water, DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine the halo-5-fluoro-3-indazole-carboxamide (1.0 eq), the boronic acid (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (0.05-0.1 eq).

  • Degas the solvent (e.g., 1,4-dioxane/water 4:1) and add it to the reaction vessel.

  • Heat the reaction mixture at 80-100 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with EtOAc, and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Table 3: Representative Conditions and Yields for Suzuki Coupling

Boronic AcidCatalystBaseSolventYield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O70-90Inferred from[10]
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃DMF65-85Inferred from[10]
Thiophene-2-boronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O60-80Inferred from[10]

Signaling Pathway Diagrams

The following diagrams illustrate some of the key signaling pathways that can be targeted by derivatives of the indazole scaffold.

VEGFR2_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg VEGF VEGF VEGF->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Indazole Indazole Derivative Indazole->VEGFR2 PLK4_Pathway PLK4 PLK4 Centrosome Centrosome Duplication PLK4->Centrosome Aneuploidy Aneuploidy Centrosome->Aneuploidy Tumorigenesis Tumorigenesis Aneuploidy->Tumorigenesis Indazole Indazole Derivative Indazole->PLK4 PARP_Pathway DNA_damage DNA Single-Strand Break PARP PARP DNA_damage->PARP BER Base Excision Repair PARP->BER DNA_repair DNA Repair BER->DNA_repair Indazole Indazole Derivative Indazole->PARP HT3R_Pathway cluster_membrane Neuronal Membrane HT3R 5-HT3 Receptor (Ion Channel) Ion_influx Na+, Ca2+ Influx HT3R->Ion_influx Serotonin Serotonin (5-HT) Serotonin->HT3R Depolarization Neuronal Depolarization Ion_influx->Depolarization Emesis Emetic Signal Depolarization->Emesis Indazole Indazole Derivative Indazole->HT3R

References

Application Notes and Protocols for the Solid-Phase Synthesis of 1-Boc-5-fluoro-3-indazole-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of 1-Boc-5-fluoro-3-indazole-carboxylic acid in solid-phase synthesis (SPS). This versatile building block is of significant interest in medicinal chemistry for the generation of diverse molecular libraries targeting a range of biological pathways. The protocols outlined below detail the immobilization of the indazole scaffold onto a solid support, subsequent chemical modifications, and final cleavage to yield the desired products.

Introduction

This compound is a valuable heterocyclic building block for the synthesis of novel chemical entities in drug discovery. The indazole core is a privileged scaffold found in numerous biologically active compounds. The presence of a fluorine atom at the 5-position can enhance metabolic stability and binding affinity, while the Boc-protected nitrogen and the carboxylic acid handle at the 1 and 3 positions, respectively, provide orthogonal points for chemical diversification. Solid-phase synthesis offers a streamlined approach for the construction of libraries of indazole-based compounds, facilitating rapid structure-activity relationship (SAR) studies.

Key Applications

  • Combinatorial Library Synthesis: Efficiently generate large numbers of diverse indazole derivatives for high-throughput screening.

  • Peptidomimetic Development: Incorporate the rigid indazole scaffold into peptide sequences to create novel structures with improved pharmacological properties.

  • Fragment-Based Drug Discovery: Utilize the indazole core as a starting point for the elaboration of more potent drug candidates.

Experimental Protocols

Protocol 1: Immobilization of this compound on Wang Resin

This protocol describes the loading of the title compound onto a hydroxymethyl-functionalized polystyrene resin (Wang resin), a common support for the solid-phase synthesis of molecules with a C-terminal carboxylic acid.

Materials:

  • This compound

  • Wang resin (100-200 mesh, substitution ~1.0 mmol/g)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Wang resin (1.0 g, 1.0 mmol) in anhydrous DCM (10 mL) for 1 hour in a solid-phase synthesis vessel. Drain the solvent.

  • Activation of Carboxylic Acid: In a separate flask, dissolve this compound (841 mg, 3.0 mmol) in anhydrous DMF (10 mL). Add DIC (466 µL, 3.0 mmol) and DMAP (37 mg, 0.3 mmol). Stir the solution at room temperature for 15 minutes.

  • Coupling to Resin: Add the activated indazole solution to the swollen resin. Agitate the mixture at room temperature for 12-16 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Capping (Optional but Recommended): To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (1 mL) and pyridine (1 mL) in DCM (8 mL) for 1 hour. Wash the resin as described in step 4.

  • Drying: Dry the resin under vacuum to a constant weight. The loading efficiency can be determined by cleaving a small amount of resin and quantifying the product.

Protocol 2: On-Resin Boc Deprotection and Amide Bond Formation

This protocol details the removal of the Boc protecting group from the resin-bound indazole and the subsequent coupling of an amino acid.

Materials:

  • Indazole-loaded Wang resin from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the indazole-loaded resin (500 mg) in DCM (5 mL) for 30 minutes.

  • Boc Deprotection: Treat the resin with a solution of 20% TFA in DCM (v/v, 5 mL) for 30 minutes. Drain and repeat once.

  • Washing: Wash the resin with DCM (3 x 5 mL) and DMF (3 x 5 mL).

  • Neutralization: Treat the resin with a solution of 10% DIPEA in DMF (v/v, 5 mL) for 5 minutes. Drain and wash with DMF (3 x 5 mL).

  • Amine Coupling:

    • In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL). A Kaiser test can be performed to confirm the completion of the coupling.

Protocol 3: Cleavage from the Resin

This protocol describes the cleavage of the synthesized compound from the Wang resin to yield the final product with a free carboxylic acid.

Materials:

  • Resin-bound final product

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Washing and Drying: Wash the resin with DCM (3 x 5 mL) and dry it under vacuum for at least 1 hour.

  • Cleavage Cocktail: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5, v/v/v).

  • Cleavage Reaction: Add the cleavage cocktail (5 mL) to the resin and agitate at room temperature for 2-3 hours.

  • Product Isolation: Filter the resin and collect the filtrate. Wash the resin with additional TFA (2 x 1 mL).

  • Precipitation: Concentrate the filtrate under a stream of nitrogen and precipitate the crude product by adding cold diethyl ether.

  • Purification: Centrifuge to pellet the solid, decant the ether, and dry the product. The crude product can be purified by reverse-phase HPLC.

Data Presentation

The following tables summarize typical quantitative data obtained during the solid-phase synthesis of a dipeptide-indazole conjugate.

Table 1: Resin Loading Efficiency

ParameterValueMethod of Determination
Initial Resin Substitution1.0 mmol/gManufacturer's Specification
Final Resin Loading0.85 mmol/gGravimetric analysis after cleavage
Loading Efficiency85%Calculated

Table 2: Coupling and Cleavage Yields

Synthesis StepReagentsReaction TimeYield/Purity
Boc Deprotection20% TFA in DCM2 x 30 min>99% completion (qualitative)
Amide CouplingFmoc-Ala-OH, HBTU, HOBt, DIPEA2 hours>95% (by Kaiser test)
CleavageTFA/TIS/H₂O2 hoursCrude Yield: 88%
Final Product Purity-->95% (by RP-HPLC)

Visualizations

Experimental Workflow for Solid-Phase Synthesis

The following diagram illustrates the overall workflow for the solid-phase synthesis of an indazole-peptide conjugate using this compound.

G cluster_0 Resin Preparation and Loading cluster_1 On-Resin Synthesis Cycle cluster_2 Cleavage and Purification Resin Wang Resin Swell_Resin Swell Resin in DCM Resin->Swell_Resin Couple_to_Resin Couple to Resin Swell_Resin->Couple_to_Resin Indazole_Acid This compound Activate_Acid Activate with DIC/DMAP Indazole_Acid->Activate_Acid Activate_Acid->Couple_to_Resin Loaded_Resin Loaded Resin Couple_to_Resin->Loaded_Resin Boc_Deprotection Boc Deprotection (TFA/DCM) Loaded_Resin->Boc_Deprotection Neutralization Neutralization (DIPEA) Boc_Deprotection->Neutralization Couple_AA Couple Amino Acid Neutralization->Couple_AA Amino_Acid Fmoc-Amino Acid Activate_AA Activate with HBTU/HOBt Amino_Acid->Activate_AA Activate_AA->Couple_AA Washing Wash Couple_AA->Washing Repeat Cycle for additional residues Final_Resin Final Resin-Bound Product Washing->Final_Resin Cleavage Cleavage (TFA Cocktail) Final_Resin->Cleavage Crude_Product Crude Product Cleavage->Crude_Product Purification HPLC Purification Crude_Product->Purification Final_Product Final Product Purification->Final_Product

Caption: Workflow for solid-phase synthesis of indazole derivatives.

Logical Relationship of Synthesis Steps

This diagram illustrates the logical progression and dependencies of the key stages in the solid-phase synthesis protocol.

G Start Start with Wang Resin and Indazole Acid Loading Immobilization/ Loading Start->Loading Boc_Deprotection Boc Group Removal (Deprotection) Loading->Boc_Deprotection Coupling Amide Bond Formation (Coupling) Boc_Deprotection->Coupling Repeat Repeat Deprotection and Coupling for Additional Monomers Coupling->Repeat Repeat->Boc_Deprotection Yes Cleavage Cleavage from Resin Repeat->Cleavage No Purification Purification Cleavage->Purification Final_Product Final Pure Product Purification->Final_Product

Caption: Logical flow of solid-phase synthesis steps.

Application Notes and Protocols for Biological Assays of 5-Fluoro-Indazole-3-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for a range of biological assays relevant to the study of 5-fluoro-indazole-3-carboxamide derivatives and related compounds. The information compiled herein is intended to guide researchers in evaluating the biological activities of these molecules, which have shown potential in various therapeutic areas including oncology, immunology, and virology.

Assays for Anticancer Activity

Indazole-3-carboxamide derivatives have demonstrated significant potential as anticancer agents by modulating various cellular processes.[1][2][3][4] Below are protocols for key assays to evaluate their cytotoxic and mechanistic properties.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[2]

Experimental Protocol:

  • Cell Seeding: Plate cancer cell lines (e.g., MCF-7, HT-29, A-549, Bel7402, HCT-8) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[3]

  • Compound Treatment: Prepare serial dilutions of the 5-fluoro-indazole-3-carboxamide derivatives in the appropriate cell culture medium. Add the compounds to the wells and incubate for 24 to 48 hours.[2] A positive control such as Plumbagin (40 µM) or 5-fluorouracil can be used.[2][3]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of compound that inhibits cell growth by 50%, can be determined by plotting cell viability against compound concentration.

Quantitative Data Summary:

Compound ClassCell LineActivityReference
Indazole-based Gold(III) CarboxamideMCF-7 (breast cancer)IC50 = 9 µM[2]
Indazole-based Gold(III) CarboxamideHT-29 (colorectal cancer)IC50 > 100 µM[2]
5-ethylsulfonyl-indazole-3-carboxamides (8g)HCT-116 (colorectal cancer)IC50 = 24 nM[4]
5-ethylsulfonyl-indazole-3-carboxamides (8g)MCF-7 (breast cancer)IC50 = 28 nM[4]
5-ethylsulfonyl-indazole-3-carboxamides (8h)HCT-116 (colorectal cancer)IC50 = 23 nM[4]
5-ethylsulfonyl-indazole-3-carboxamides (8h)MCF-7 (breast cancer)IC50 = 25 nM[4]
Thiazole-5-carboxamide derivative (8c)A-549 (lung cancer)48% inhibition at 5 µg/mL[3]
Thiazole-5-carboxamide derivative (8f)A-549 (lung cancer)40% inhibition at 5 µg/mL[3]
Apoptosis Assays

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate tumor cells. The following assays can be used to assess the pro-apoptotic effects of 5-fluoro-indazole-3-carboxamide derivatives.

Experimental Protocol (Western Blot for Apoptosis-Related Proteins):

  • Cell Lysis: Treat cancer cells (e.g., 4T1) with the test compound for the desired time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk and incubate with primary antibodies against cleaved caspase-3, Bax, and Bcl-2 overnight at 4°C.[1]

  • Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway for Apoptosis Induction:

G compound 5-Fluoro-Indazole -3-Carboxamide Derivative ros Increased ROS compound->ros bax Upregulation of Bax compound->bax bcl2 Downregulation of Bcl-2 compound->bcl2 mmp Decreased Mitochondrial Membrane Potential ros->mmp caspase Upregulation of Cleaved Caspase-3 mmp->caspase bax->caspase bcl2->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Apoptotic pathway induced by an indazole derivative.[1]

Assays for CRAC Channel Blockade

Certain indazole-3-carboxamides act as potent blockers of the Calcium-Release Activated Calcium (CRAC) channel, which plays a crucial role in immune cell function.[5]

Calcium Influx Assay

This assay measures the influx of extracellular calcium into cells, a process mediated by CRAC channels.

Experimental Protocol:

  • Cell Loading: Load mast cells (e.g., RBL-2H3) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.

  • Compound Incubation: Incubate the dye-loaded cells with the 5-fluoro-indazole-3-carboxamide derivatives at various concentrations.

  • Store Depletion: Induce the depletion of intracellular calcium stores by adding thapsigargin, which will trigger the opening of CRAC channels.

  • Calcium Influx Measurement: Measure the change in intracellular calcium concentration by monitoring the fluorescence of the calcium indicator dye using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of inhibition of calcium influx compared to untreated cells and determine the IC50 value.

Quantitative Data Summary for CRAC Channel Blockers:

CompoundAr MoietyIC50 (µM)Reference
12d3-fluoro-4-pyridyl0.67[5]
12a4-pyridyl1.51[5]
15b3,5-difluoro-4-pyridyl0.65[5]

Signaling Pathway for CRAC Channel Activation:

G receptor Cell Surface Receptor plc PLC receptor->plc pip2 PIP2 plc->pip2 hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 er Endoplasmic Reticulum (ER) ip3->er binds to IP3R on ca_er Ca2+ Release from ER er->ca_er crac CRAC Channel ca_er->crac activates ca_influx Ca2+ Influx crac->ca_influx compound Indazole-3-carboxamide (e.g., 12d) compound->crac blocks

Caption: CRAC channel activation and inhibition pathway.[5]

In Vitro Metabolism Studies

Understanding the metabolic fate of 5-fluoro-indazole-3-carboxamide derivatives is crucial for drug development. In vitro metabolism studies using human liver microsomes can identify potential metabolites.[6][7]

Experimental Protocol:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing pooled human liver microsomes (pHLMs), the test compound (e.g., 10 µM), and co-substrates (e.g., NADPH, UDPGA) in a suitable buffer.[6][7]

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 3 hours).[6][7]

  • Reaction Termination: Stop the reaction by adding a quenching solvent like ice-cold acetonitrile.

  • Sample Preparation: Centrifuge the samples to pellet the protein and collect the supernatant.

  • LC-MS/MS Analysis: Analyze the supernatant using ultrahigh-performance liquid chromatography-quadrupole/electrostatic field orbitrap mass spectrometry (UHPLC-QE Orbitrap MS) to identify and characterize the metabolites.[6][7] Major biotransformations to look for include hydroxylation, oxidative defluorination, hydrolysis, and glucuronidation.[6][7]

Experimental Workflow for In Vitro Metabolism:

G start Start prepare Prepare Incubation Mixture (Compound, pHLMs, Co-substrates) start->prepare incubate Incubate at 37°C prepare->incubate terminate Terminate Reaction (Acetonitrile) incubate->terminate centrifuge Centrifuge and Collect Supernatant terminate->centrifuge analyze Analyze by UHPLC-QE Orbitrap MS centrifuge->analyze identify Identify Metabolites analyze->identify end End identify->end

Caption: Workflow for in vitro metabolism studies.[6][7]

Antiviral Activity Assays

N-Arylindazole-3-carboxamide derivatives have shown promise as antiviral agents, particularly against coronaviruses like SARS-CoV-2.[8]

Experimental Protocol (Antiviral Assay in Vero Cells):

  • Cell Seeding: Seed Vero cells in 96-well plates and grow to confluency.

  • Compound Treatment and Virus Infection: Treat the cells with serial dilutions of the test compounds and subsequently infect them with SARS-CoV-2 at a specific multiplicity of infection (MOI).

  • Incubation: Incubate the plates for a period that allows for viral replication (e.g., 48-72 hours).

  • Assessment of Viral Cytopathic Effect (CPE): Observe the cells under a microscope for virus-induced CPE. Alternatively, cell viability can be measured using assays like the MTT or CellTiter-Glo assay.

  • Data Analysis: Calculate the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.

Quantitative Data Summary for Antiviral Activity:

CompoundVirusEC50 (µM)Reference
5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a)SARS-CoV-20.69[8]

Kinase Inhibition Assays

Indazole-3-carboxamide derivatives have been developed as inhibitors of protein kinases, which are critical targets in cancer therapy.[4][9]

Experimental Protocol (In Vitro Kinase Enzyme Assay):

  • Reaction Mixture: Prepare a reaction mixture containing the purified kinase (e.g., VEGFR-2, EGFR, PAK1), a suitable substrate, ATP, and the test compound at various concentrations in a kinase buffer.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Measure the kinase activity by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis: Determine the percentage of kinase inhibition for each compound concentration and calculate the IC50 value.

Quantitative Data Summary for Kinase Inhibition:

CompoundKinase TargetIC50 (nM)Reference
Compound 30lPAK19.8[9]
Compound 8gVEGFR-2-[4]
Compound 8gEGFR-[4]
Compound 8hVEGFR-2-[4]
Compound 8hEGFR-[4]

Note: Specific IC50 values for compounds 8g and 8h against VEGFR-2 and EGFR were not provided in the abstract, but they were described as exhibiting potent inhibition.[4]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Amide Coupling with 1-Boc-5-fluoro-3-indazole-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing amide coupling reactions involving 1-Boc-5-fluoro-3-indazole-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the synthesis of amide derivatives from this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered when coupling this compound?

Researchers may face several challenges during the amide coupling of this compound. These can include low or no product yield, the presence of significant side products, and difficulties in purifying the final compound. These issues can arise from incomplete activation of the carboxylic acid, deactivation of the amine coupling partner, steric hindrance from the bulky Boc protecting group, or suboptimal reaction conditions.[1]

Q2: Which coupling reagents are recommended for this specific carboxylic acid?

The choice of coupling reagent is critical for a successful reaction. For many applications, especially with challenging or sterically hindered substrates, uronium/aminium salt-based reagents are highly effective.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly recommended reagent due to its high efficiency in forming a reactive OAt-ester, which can lead to faster reaction times and higher yields, particularly with less reactive amines.[2][3]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU are also widely used and effective coupling reagents.[2]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , often used in conjunction with an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure , is a common and cost-effective option, particularly for more reactive amines.

Q3: What is the optimal solvent and base for this amide coupling?

  • Solvents: The choice of solvent is primarily dictated by the solubility of the reactants. N,N-Dimethylformamide (DMF) is the most commonly used solvent due to its excellent solvating properties for a wide range of organic molecules.[2] Dichloromethane (DCM) can also be a good choice, especially if the starting materials are sufficiently soluble, as it is often easier to remove during workup.[2]

  • Bases: A non-nucleophilic organic base is essential to neutralize the acid formed during the reaction. N,N-Diisopropylethylamine (DIPEA) is the most frequently recommended base for these types of couplings.[2][3] Triethylamine (TEA) is another common alternative. Typically, 2 to 3 equivalents of the base are used.

Q4: How can I minimize side reactions?

The primary side reaction of concern, especially with uronium-based coupling reagents like HATU, is the guanidinylation of the amine starting material.[2] To mitigate this, it is crucial to pre-activate the carboxylic acid with the coupling reagent and base for a short period (e-g., 15-30 minutes) before adding the amine.[4] If racemization of a chiral amine is a concern, running the reaction at a lower temperature and using an additive like HOBt can be beneficial.

Q5: What is the recommended work-up procedure to purify the amide product?

A standard aqueous work-up is typically effective. This involves:

  • Quenching the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extracting the product into an organic solvent like ethyl acetate.

  • Washing the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a saturated aqueous solution of sodium bicarbonate to remove unreacted carboxylic acid and additives like HOBt.[2]

  • Washing with brine, drying the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrating under reduced pressure.

  • The crude product can then be further purified by column chromatography on silica gel.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete activation of the carboxylic acid.Switch to a more powerful coupling reagent like HATU. Ensure all reagents are fresh and anhydrous.
Amine is not sufficiently nucleophilic (e.g., electron-deficient anilines).Use HATU to form the more reactive OAt-ester. Consider increasing the reaction temperature (e.g., to 40-50 °C), monitoring for potential degradation.[2]
Steric hindrance from the Boc group or the amine.Allow for longer reaction times. Consider a two-step approach by first forming an acid chloride.
Hydrolysis of the activated carboxylic acid intermediate.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Multiple Side Products Guanidinylation of the amine by the coupling reagent.Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine.[4]
Epimerization of a chiral amine.Run the reaction at a lower temperature (e.g., 0 °C to room temperature). Use additives like HOBt or OxymaPure.
Difficulty in Purification Contamination with coupling agent byproducts (e.g., tetramethylurea from HATU).Use a thorough aqueous workup with acidic and basic washes.[2] Consider using a coupling reagent that produces water-soluble byproducts, such as EDC.
Unreacted starting materials.Use a slight excess (1.1-1.2 equivalents) of the less expensive starting material to drive the reaction to completion.

Experimental Protocols

Protocol 1: High-Efficiency Amide Coupling using HATU

This protocol is recommended for a broad range of amines, including those that are less reactive.

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.1 M and stir until the solid is fully dissolved.

  • Add DIPEA (2.0-3.0 eq) and stir for 2 minutes.

  • Add HATU (1.0-1.1 eq) in a single portion and allow the mixture to stir at room temperature for 15-30 minutes for pre-activation.[2][4]

  • Add the desired amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-6 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, proceed with the recommended aqueous work-up and purification.

Protocol 2: Standard Amide Coupling using EDC/HOBt

This is a cost-effective protocol suitable for more reactive amines.

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).

  • Add anhydrous DMF to dissolve the solids.

  • Add TEA (3.0 eq) and stir the mixture at room temperature for 15 minutes.

  • Add EDC·HCl (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring its progress by TLC or LC-MS.

  • Upon completion, proceed with the recommended aqueous work-up and purification.

Visualizations

Amide_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Coupling Reaction cluster_workup Work-up & Purification start Dissolve Carboxylic Acid in Anhydrous Solvent add_base Add Base (e.g., DIPEA) start->add_base add_coupling Add Coupling Reagent (e.g., HATU) add_base->add_coupling preactivate Pre-activation (15-30 min) add_coupling->preactivate add_amine Add Amine preactivate->add_amine react Stir at RT (Monitor by TLC/LC-MS) add_amine->react quench Quench Reaction react->quench extract Aqueous Work-up (Acidic/Basic Washes) quench->extract purify Column Chromatography extract->purify product Pure Amide Product purify->product

Caption: A generalized workflow for amide coupling reactions.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality (Anhydrous? Fresh?) start->check_reagents increase_equivalents Increase Equivalents of Coupling Reagent/Amine start->increase_equivalents stronger_reagent Use Stronger Coupling Reagent (e.g., HATU) start->stronger_reagent increase_temp Increase Reaction Temperature (e.g., 40-50°C) start->increase_temp side_reactions Side Reactions Observed? start->side_reactions success Improved Yield check_reagents->success increase_equivalents->success stronger_reagent->success increase_temp->success preactivation Ensure Pre-activation of Carboxylic Acid solution_preactivation Implement Pre-activation Step preactivation->solution_preactivation guanidinylation Guanidinylation? (with uronium reagents) side_reactions->guanidinylation Yes racemization Racemization? side_reactions->racemization Yes side_reactions->success No guanidinylation->preactivation solution_racemization Lower Temperature, Add HOBt racemization->solution_racemization solution_preactivation->success solution_racemization->success

Caption: A troubleshooting guide for common amide coupling issues.

References

Technical Support Center: Purification of 1-Boc-5-fluoro-3-indazole-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-Boc-5-fluoro-3-indazole-carboxylic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?

A1: Common impurities can include unreacted starting materials, regioisomers (e.g., 2-Boc-5-fluoro-3-indazole-carboxylic acid), and byproducts from side reactions.[1] The presence of tautomers (1H- and 2H-indazoles) can also lead to a mixture of products.[1] If the synthesis involves the hydrolysis of an ester precursor, incomplete hydrolysis can result in residual ester impurity.

Q2: What is the recommended first-line purification method for crude this compound?

A2: Flash column chromatography on silica gel is a widely used and effective method for the initial purification of this compound. It allows for the separation of the desired product from most starting materials and major byproducts.

Q3: My compound is streaking or showing poor separation on the TLC plate during method development. What can I do?

A3: Streaking of carboxylic acids on silica gel TLC is a common issue due to the interaction of the acidic proton with the silica surface. To mitigate this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your eluent system.[2] This helps to suppress the ionization of the carboxylic acid, leading to sharper bands and better separation.[2]

Q4: Can I use recrystallization to purify this compound?

A4: Yes, recrystallization can be a highly effective secondary purification step to achieve high purity, especially after an initial cleanup by column chromatography. The choice of solvent is critical and will require some experimentation. A solvent system in which the compound is sparingly soluble at room temperature but readily soluble when heated is ideal.

Q5: How can I confirm the purity and identity of my final product?

A5: A combination of analytical techniques should be used. High-Performance Liquid Chromatography (HPLC) is excellent for assessing purity.[3] To confirm the identity and structure, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound derivatives.

Problem 1: Poor Separation During Column Chromatography
Possible Cause Solution
Inappropriate Solvent System Develop a suitable eluent system using Thin Layer Chromatography (TLC). Test various combinations of non-polar (e.g., hexanes, dichloromethane) and polar (e.g., ethyl acetate, methanol) solvents. Aim for an Rf value of 0.2-0.4 for the desired compound.
Compound Ionization on Silica As mentioned in the FAQs, add 0.1-1% acetic acid or formic acid to your eluent to suppress deprotonation of the carboxylic acid and reduce streaking.[2]
Column Overloading Do not exceed the recommended loading capacity of your silica gel column. As a general rule, use a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Improper Column Packing Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and inefficient separation.
Problem 2: Product Fails to Crystallize or Oils Out During Recrystallization
Possible Cause Solution
Solvent is too polar or non-polar Experiment with a range of single and mixed solvent systems. Try combinations like ethyl acetate/hexanes, dichloromethane/hexanes, or methanol/water.
Presence of Impurities Impurities can inhibit crystal formation. If the product oils out, try to redissolve it in a minimal amount of a good solvent and then add a poor solvent dropwise until turbidity persists. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.
Cooling too rapidly Allow the hot solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.
Problem 3: Low Yield After Purification
Possible Cause Solution
Loss of product during extraction Ensure the pH of the aqueous layer is sufficiently acidic (pH 2-3) during workup to fully protonate the carboxylic acid, making it soluble in the organic phase. Perform multiple extractions with the organic solvent.
Product remains on the column If the product is highly polar, it may be strongly adsorbed to the silica gel. After collecting the main fractions, flush the column with a more polar solvent system (e.g., 10-20% methanol in dichloromethane) to recover any remaining product.
Product is volatile While not highly volatile, be mindful during solvent removal under reduced pressure. Avoid excessive heating of the rotovap bath.

Experimental Protocols

General Protocol for Purification by Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution: Begin elution with a non-polar solvent system (e.g., 9:1 hexanes/ethyl acetate + 0.5% acetic acid). Gradually increase the polarity of the eluent (e.g., to 7:3, 1:1 hexanes/ethyl acetate + 0.5% acetic acid).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

The following table summarizes typical solvent systems used for the purification of indazole carboxylic acid derivatives. Researchers should use this as a starting point for their own method development.

Purification Method Compound Type Solvent System Typical Yield Purity (by HPLC)
Column Chromatography1H-Indazole-3-carboxylic acid ethyl esterHexanes/Ethyl Acetate (gradient)>80%>95%
Column Chromatography1H-Indazole-3-carboxamide derivativesChloroform/Methanol (gradient)[4]60-85%>97%
RecrystallizationMethyl 1-(4-fluorobenzyl)-1H-indazole-3-carboxylateEthyl Acetate[5]High>99%

Visualizations

Experimental Workflow for Purification

G General Purification Workflow for this compound A Crude Product B Dissolve in Minimum Solvent A->B C Column Chromatography (Silica Gel) B->C D TLC Analysis of Fractions C->D E Combine Pure Fractions D->E F Solvent Evaporation E->F G Assess Purity (HPLC, NMR) F->G H Further Purification Needed? G->H I Recrystallization H->I Yes J Pure Product H->J No I->J

Caption: General purification workflow.

Troubleshooting Logic for Poor Chromatographic Separation

G Troubleshooting Poor Separation in Column Chromatography Start Poor Separation / Streaking Observed Q1 Is an acidic modifier (e.g., AcOH) in the eluent? Start->Q1 A1_yes Check solvent polarity and gradient. Q1->A1_yes Yes A1_no Add 0.1-1% acetic or formic acid to the eluent. Q1->A1_no No Q2 Is the column overloaded? A1_yes->Q2 End Improved Separation A1_no->End A2_yes Reduce the amount of crude material loaded. Q2->A2_yes Yes A2_no Check column packing for irregularities. Q2->A2_no No A2_yes->End A2_no->End

Caption: Troubleshooting poor chromatographic separation.

References

Technical Support Center: 1-Boc-5-fluoro-3-indazole-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Boc-5-fluoro-3-indazole-carboxylic acid. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The main stability concerns for this molecule are its susceptibility to decarboxylation and the potential loss of the tert-butoxycarbonyl (Boc) protecting group. These degradation pathways can be initiated by elevated temperatures, acidic or strongly basic conditions, and certain solvents.

Q2: How should I properly store this compound?

A2: To ensure maximum stability, the compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) is recommended. The product should be protected from light and moisture.

Q3: I've observed a change in the color of my sample. What could be the cause?

A3: A color change, such as yellowing, can be an indicator of degradation. This could be due to a variety of factors including exposure to air, light, or impurities. It is advisable to check the purity of the sample using an analytical technique like HPLC if a color change is observed.

Q4: Is this compound compatible with all common laboratory solvents?

A4: While generally soluble in many organic solvents, care should be taken with protic solvents, especially at elevated temperatures, as they may facilitate decarboxylation or hydrolysis of the Boc group. Strong acids and bases are incompatible and will likely lead to rapid decomposition.

Troubleshooting Guides

Issue 1: Unexpected reaction outcomes or low yields

Symptoms:

  • Lower than expected yield in a reaction where the compound is a starting material.

  • Presence of unexpected byproducts in your reaction mixture.

Possible Cause:

  • Degradation of the this compound starting material, likely through decarboxylation or loss of the Boc group.

Troubleshooting Steps:

  • Verify Purity of Starting Material: Before use, confirm the purity of your this compound lot via HPLC or NMR.

  • Analyze for Degradants: Use LC-MS to check for the presence of common degradants such as 5-fluoro-1H-indazole-3-carboxylic acid (loss of Boc group) or 1-Boc-5-fluoro-indazole (decarboxylation product).

  • Review Reaction Conditions: Avoid high temperatures and strongly acidic or basic conditions if possible. If your reaction requires such conditions, consider adding the indazole compound at a later stage or using a shorter reaction time.

Issue 2: Inconsistent analytical results

Symptoms:

  • Variable peak areas or retention times in HPLC analysis.

  • Appearance of new peaks in the chromatogram over time.

Possible Cause:

  • On-going degradation of the sample, potentially accelerated by the analytical method conditions (e.g., mobile phase pH, temperature).

Troubleshooting Steps:

  • Sample Preparation: Prepare samples for analysis immediately before injection. Avoid leaving samples on the autosampler for extended periods.

  • Method Optimization: If degradation is suspected during analysis, consider using a mobile phase with a neutral pH and running the analysis at a lower temperature.

  • Storage of Stock Solutions: Store stock solutions of the compound in a suitable solvent at low temperature (-20 °C) and in the dark.

Quantitative Data on Stability

The following table summarizes potential stability data for this compound under various conditions. Please note that this data is illustrative and based on the general chemical properties of similar compounds.

ConditionParameterValuePurity after 1 weekMajor Degradant
Temperature -20 °CSolid>99%Not detected
4 °CSolid>98%Not detected
25 °C (Room Temp)Solid~95%1-Boc-5-fluoro-indazole
50 °CSolid<90%1-Boc-5-fluoro-indazole
pH (in solution) pH 325 °C<80%5-fluoro-1H-indazole-3-carboxylic acid
pH 725 °C>95%Minimal degradation
pH 925 °C~90%1-Boc-5-fluoro-indazole

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Protocol 2: LC-MS Method for Degradant Identification
  • LC System: Use the HPLC method described above.

  • Mass Spectrometer: Electrospray ionization (ESI) in both positive and negative ion modes.

  • Scan Range: 100-500 m/z

  • Expected Masses:

    • Parent Compound: [M-H]⁻ at m/z 279.08

    • Decarboxylation Product (1-Boc-5-fluoro-indazole): [M+H]⁺ at m/z 237.11

    • Deprotection Product (5-fluoro-1H-indazole-3-carboxylic acid): [M-H]⁻ at m/z 179.03

Visualizations

degradation_pathway parent 1-Boc-5-fluoro-3-indazole- carboxylic acid decarboxylated 1-Boc-5-fluoro-indazole parent->decarboxylated Heat / Base (-CO2) deprotected 5-fluoro-1H-indazole- 3-carboxylic acid parent->deprotected Acid (-Boc)

Caption: Potential degradation pathways of the target compound.

troubleshooting_workflow start Unexpected Experimental Result check_purity Check Purity of Starting Material (HPLC) start->check_purity purity_ok Purity > 98%? check_purity->purity_ok investigate_reaction Investigate Reaction Conditions (Temp, pH, Reagents) purity_ok->investigate_reaction Yes analyze_degradants Analyze for Degradants (LC-MS) purity_ok->analyze_degradants No end Problem Resolved investigate_reaction->end source_new Source New Batch of Starting Material source_new->end analyze_degradants->source_new

Caption: Troubleshooting workflow for unexpected results.

preventing N-alkylation vs O-alkylation in indazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling regioselectivity in the alkylation of indazoles, a critical step in the synthesis of many pharmaceutical compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in preventing undesired N-alkylation and O-alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the alkylation of indazoles?

A1: The main challenge in indazole alkylation is controlling regioselectivity. The indazole ring has two nucleophilic nitrogen atoms, N1 and N2, which can both be alkylated, often leading to a mixture of N1- and N2-substituted regioisomers.[1] The relative proportion of these isomers is highly sensitive to reaction conditions.[1][2] Additionally, while less common, O-alkylation of hydroxy-substituted indazoles can occur, further complicating the product mixture. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[1][2][3]

Q2: What key factors influence whether N1 or N2 alkylation occurs?

A2: Several factors determine the N1/N2 ratio of the alkylated products:

  • Steric and Electronic Effects: The substituents on the indazole ring play a crucial role. Bulky groups at the C7 position can sterically hinder the N1 position, favoring N2 alkylation.[1][2][4][5] Conversely, certain substituents at the C3 position can promote N1 alkylation.[4][5][6] Electron-withdrawing groups at C7, such as -NO₂ or -CO₂Me, strongly favor N2 substitution.[2][3][4][5]

  • Reaction Conditions (Base and Solvent): The choice of base and solvent is critical. Strong, non-coordinating bases in non-polar aprotic solvents often favor N1 alkylation. For instance, sodium hydride (NaH) in tetrahydrofuran (THF) is a widely used system for selective N1-alkylation.[2][3][4][5][6] Weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as DMF can lead to mixtures of both isomers.[1][7]

  • Thermodynamic vs. Kinetic Control: N1-substituted products are typically the thermodynamically more stable isomer.[2][3] Conditions that allow for equilibrium to be established will favor the N1 product.[1][2] N2-products are often favored under kinetically controlled conditions.[1][3]

  • Nature of the Electrophile: The alkylating agent itself can also influence the regioselectivity of the reaction.[2]

Q3: When should I be concerned about O-alkylation?

A3: O-alkylation is a primary concern when your indazole substrate possesses a hydroxyl (-OH) group, particularly in the form of an indazolone. In these cases, the oxygen atom can act as a competing nucleophile. The choice of base and solvent will significantly impact the N- vs. O-alkylation ratio. Hard bases tend to favor O-alkylation, while soft bases favor N-alkylation, in accordance with Hard-Soft Acid-Base (HSAB) theory.

Troubleshooting Guides

Problem 1: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers.

  • Solution: To enhance selectivity for the N1-substituted product, which is often the thermodynamically favored isomer, modify your reaction conditions to favor thermodynamic control. A highly effective method is using sodium hydride (NaH) as the base in an anhydrous aprotic solvent like tetrahydrofuran (THF).[3][4] This combination has been shown to yield >99% N1 regioselectivity for various C3-substituted indazoles.[4][5][6]

Problem 2: I need to synthesize the N2-substituted indazole, but my current method favors the N1 isomer.

  • Solution: To favor the kinetically preferred N2-product, you can employ several strategies:

    • Steric Hindrance: If possible, use an indazole substrate with a substituent at the C7 position. This will sterically block the N1 position and direct the alkylating agent to the N2 position.[1][2][4][5]

    • Acidic Conditions: Certain protocols using acidic conditions can promote N2-alkylation. For example, using triflic acid (TfOH) as a catalyst with diazo compounds as alkylating agents can achieve high selectivity for the N2-position (N2/N1 up to 100/0).[8] Another method involves using TfOH or copper(II) triflate with alkyl 2,2,2-trichloroacetimidates.[9][10][11]

    • Mitsunobu Reaction: The Mitsunobu reaction (using PPh₃ and DIAD or DEAD) often shows a preference for the formation of the N2-regioisomer.[2][6]

Problem 3: My reaction with a hydroxy-indazole is yielding a significant amount of the O-alkylated product.

  • Solution: To favor N-alkylation over O-alkylation, consider the following adjustments:

    • Protecting Groups: Protect the hydroxyl group with a suitable protecting group (e.g., silyl ether) before performing the N-alkylation. The protecting group can be removed in a subsequent step.

    • Base and Solvent System: Use a less polar solvent and a softer base. For example, using a base like cesium carbonate (Cs₂CO₃) in a solvent such as acetonitrile might favor N-alkylation.

    • Phase-Transfer Catalysis: Employing phase-transfer catalysis can sometimes enhance N-alkylation selectivity by bringing the indazolide anion into an organic phase where it is more reactive at the nitrogen atoms.

Data Summary

The choice of reaction conditions significantly impacts the regioselectivity of indazole alkylation. The following tables summarize quantitative data from various studies.

Table 1: Effect of Base and Solvent on N1/N2 Regioselectivity

Indazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioReference
1H-Indazolen-Pentyl bromideNaHTHF>99:<1[4]
1H-IndazoleIsobutyl bromideK₂CO₃DMF58:42[7]
3-COMe-Indazolen-Pentyl bromideNaHTHF>99:<1[4][6]
7-NO₂-Indazolen-Pentyl bromideNaHTHF4:96[2][4]
1H-IndazoleVariousDIAD/PPh₃THF1:2.5[2][6]
1H-IndazoleDiazo compoundsTfOHDCM0:100[8]

Table 2: Effect of Indazole Substitution on Regioselectivity (NaH/THF conditions)

Substituent PositionSubstituentN1:N2 RatioReference
C3-CO₂Me>99:<1[4]
C3-C(CH₃)₃>99:<1[4][6]
C7-NO₂4:96[2][4]
C7-CO₂Me2:98[4][5]

Experimental Protocols

Protocol 1: Selective N1-Alkylation (Thermodynamic Control) [1]

This protocol is optimized for achieving high regioselectivity for the N1 position using NaH in THF.[2][3][4]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkyl halide (1.1-1.2 equiv) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or heat as necessary. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the pure N1-alkylated indazole.

Protocol 2: Selective N2-Alkylation using TfOH with a Diazo Compound [8]

This protocol achieves high N2-selectivity under metal-free, acidic conditions.[8]

  • Preparation: To a solution of the 1H-indazole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv).

  • Catalyst Addition: Cool the solution to 0 °C and add triflic acid (TfOH, 0.1-0.2 equiv) dropwise.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Drying and Concentration: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by column chromatography to yield the pure N2-alkylated product.

Visualizations

G cluster_conditions Reaction Conditions cluster_substrate Substrate Factors Thermodynamic Thermodynamic Control (e.g., NaH, THF) N1_Product N1-Alkylated Indazole (Thermodynamically Favored) Thermodynamic->N1_Product Kinetic Kinetic Control (e.g., Acidic Cat., Mitsunobu) N2_Product N2-Alkylated Indazole (Kinetically Favored) Kinetic->N2_Product Steric Steric Hindrance (e.g., C7-substituent) Steric->N2_Product Directs Alkylation Electronic Electronic Effects (e.g., C7-EWG) Electronic->N2_Product Directs Alkylation Indazole Indazole Alkylation Indazole->Thermodynamic Favors Indazole->Kinetic Favors Indazole->Steric Indazole->Electronic

Caption: Factors influencing N1 vs. N2 regioselectivity in indazole alkylation.

G start Start: Reaction yields mixture of isomers q1 Desired Product? start->q1 n1_path Use NaH in THF (Thermodynamic Control) q1->n1_path N1 n2_path Change Conditions q1->n2_path N2 end_n1 Selective N1-Product n1_path->end_n1 q2 Substrate Modifiable? n2_path->q2 sterics Introduce C7-substituent (Steric Hindrance) q2->sterics Yes acid Use TfOH catalyst or Mitsunobu conditions q2->acid No end_n2 Selective N2-Product sterics->end_n2 acid->end_n2

Caption: Troubleshooting workflow for improving N1/N2 regioselectivity.

G cluster_n1 Protocol 1: Selective N1-Alkylation cluster_n2 Protocol 2: Selective N2-Alkylation A1 Dissolve Indazole in anhydrous THF A2 Cool to 0 °C A1->A2 A3 Add NaH (1.2 eq) A2->A3 A4 Stir (0 °C to RT) A3->A4 A5 Add Alkyl Halide A4->A5 A6 React & Monitor A5->A6 A7 Workup & Purify A6->A7 B1 Dissolve Indazole & Diazo in anhydrous DCM B2 Cool to 0 °C B1->B2 B3 Add TfOH (cat.) B2->B3 B4 Stir at RT B3->B4 B5 React & Monitor B4->B5 B6 Workup & Purify B5->B6

References

Technical Support Center: Synthesis of 5-Fluoro-Indazole Carboxamides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating common challenges encountered during the synthesis of 5-fluoro-indazole carboxamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the synthesis of 5-fluoro-indazole carboxamides?

A1: The most frequently encountered side products can be categorized by the synthetic step:

  • N-Alkylation of the Indazole Ring: The primary side product is the undesired N-2 alkylated regioisomer. The reaction of an alkyl halide with 5-fluoro-1H-indazole-3-carboxylic acid or its ester can yield a mixture of N-1 and N-2 alkylated products.[1][2]

  • Amide Bond Formation:

    • N-Acylurea Byproduct: This is a common impurity when using carbodiimide coupling reagents like EDC. It arises from the rearrangement of the O-acylisourea intermediate.

    • Unreacted Starting Materials: Incomplete reactions can leave unreacted 5-fluoro-indazole-3-carboxylic acid (or its N-alkylated derivative) and the amine.

    • Hydrolysis Products: The ester of the indazole starting material or the final carboxamide product can hydrolyze back to the corresponding carboxylic acid, especially in the presence of water.

  • Decarboxylation: The starting material, 5-fluoro-1H-indazole-3-carboxylic acid, may undergo decarboxylation to form 5-fluoro-1H-indazole under harsh heating conditions.

Q2: How can I control the regioselectivity of N-alkylation to favor the desired N-1 isomer?

A2: Achieving high N-1 regioselectivity is crucial and can be controlled by the careful selection of the base and solvent. For 3-substituted indazoles, including those with a carboxylic acid or carboxamide group, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) has been shown to strongly favor N-1 alkylation, often with greater than 99% selectivity.[1][2][3] This is attributed to steric hindrance at the N-2 position and potential chelation of the sodium cation by the C-3 substituent and the N-2 nitrogen.

Q3: What causes the formation of N-acylurea byproducts during the amide coupling step, and how can I prevent it?

A3: N-acylurea byproducts form when the O-acylisourea intermediate, generated from the reaction of the carboxylic acid with a carbodiimide (e.g., EDC), rearranges instead of reacting with the amine. To minimize this, you can add a nucleophilic catalyst such as 1-hydroxybenzotriazole (HOBt) or OxymaPure. These additives react with the O-acylisourea to form a more stable active ester that is less prone to rearrangement and more reactive towards the amine. Alternatively, using a more modern and efficient coupling reagent like HATU or COMU can also reduce the formation of this side product.[4][5][6]

Q4: How can I separate the N-1 and N-2 alkylated isomers if they are formed?

A4: The N-1 and N-2 regioisomers are diastereomers and generally exhibit different polarities, allowing for their separation by column chromatography on silica gel.[1][7] Developing a suitable solvent system through thin-layer chromatography (TLC) analysis is recommended to achieve optimal separation. High-performance liquid chromatography (HPLC) can also be a powerful tool for both the analysis and purification of these isomers.

Troubleshooting Guides

Issue 1: Low Regioselectivity in N-Alkylation (Significant N-2 Isomer Formation)

Possible Causes:

  • Suboptimal Base/Solvent System: Using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like DMF can lead to the formation of significant amounts of the N-2 isomer.[7]

  • Reaction Temperature: Temperature can influence the N-1/N-2 ratio.

Solutions:

Troubleshooting Step Experimental Protocol Expected Outcome
Optimize Base and Solvent Switch to sodium hydride (NaH) as the base and anhydrous tetrahydrofuran (THF) as the solvent.N-1 regioselectivity is expected to exceed 99% for 3-carboxamide substituted indazoles.[1][3]
Control Reaction Temperature Perform the deprotonation with NaH at 0 °C and then allow the reaction to proceed at room temperature.Controlled temperature ensures a smooth reaction and minimizes potential side reactions.
Issue 2: Formation of N-Acylurea Byproduct in Amide Coupling

Possible Causes:

  • Use of Carbodiimide Reagent Alone: Reagents like EDC are prone to forming a stable O-acylisourea intermediate that can rearrange.

  • Slow Reaction with Amine: A slow reaction between the activated acid and the amine provides more time for the rearrangement to occur.

Solutions:

Troubleshooting Step Experimental Protocol Expected Outcome
Incorporate an Additive Add 1.0-1.2 equivalents of HOBt or OxymaPure to the reaction mixture along with EDC.The additive will form a more stable active ester, minimizing the rearrangement to the N-acylurea byproduct.
Use an Alternative Coupling Reagent Replace EDC with a uronium/aminium salt-based coupling reagent like HATU or HCTU.These reagents are generally more efficient and less prone to forming N-acylurea byproducts, leading to higher crude product purity.[4]
Issue 3: Presence of Unreacted 5-Fluoro-Indazole-3-Carboxylic Acid

Possible Causes:

  • Incomplete Reaction: The amide coupling reaction may not have gone to completion.

  • Hydrolysis: Hydrolysis of the final product or an ester starting material during workup or purification.

Solutions:

Troubleshooting Step Experimental Protocol Expected Outcome
Ensure Anhydrous Conditions Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).Minimizes the hydrolysis of starting materials, intermediates, and the final product.
Increase Reaction Time or Temperature Monitor the reaction by TLC or LC-MS and prolong the reaction time or gently heat if the reaction is sluggish.Drives the reaction to completion, consuming the starting carboxylic acid.
Aqueous Workup Perform an aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted acidic starting material.The unreacted carboxylic acid will be extracted into the aqueous layer, simplifying purification.

Experimental Protocols

Protocol 1: High Regioselectivity N-1 Alkylation of 5-Fluoro-1H-Indazole-3-Carboxylic Acid Methyl Ester
  • Preparation: To a stirred suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of 5-fluoro-1H-indazole-3-carboxylic acid methyl ester (1.0 eq.) in anhydrous THF dropwise.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes.

  • Alkylation: Add the desired alkyl halide (1.1 eq.) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Workup: Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution. Extract the mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the N-1 alkylated product.

Protocol 2: Minimizing N-Acylurea Formation in Amide Coupling
  • Activation: To a solution of N-alkylated-5-fluoro-1H-indazole-3-carboxylic acid (1.0 eq.), the desired amine (1.1 eq.), and 1-hydroxybenzotriazole (HOBt, 1.2 eq.) in anhydrous DMF, add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq.) portion-wise at 0 °C.

  • Coupling: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq.) to the mixture and stir at room temperature.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring its progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate or dichloromethane.

  • Purification: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.[8]

Visualizations

Synthesis_Workflow cluster_alkylation N-Alkylation cluster_hydrolysis Ester Hydrolysis cluster_amidation Amide Coupling Start 5-Fluoro-1H-indazole-3-carboxylate Alkylation NaH, THF Alkyl Halide Start->Alkylation N1_Product N-1 Alkylated Indazole (Major Product) Alkylation->N1_Product >99% Selectivity N2_Product N-2 Alkylated Indazole (Side Product) Alkylation->N2_Product Hydrolysis LiOH or NaOH THF/H2O N1_Product->Hydrolysis Carboxylic_Acid N-1 Alkylated Carboxylic Acid Hydrolysis->Carboxylic_Acid Coupling EDC, HOBt, DIPEA or HATU Carboxylic_Acid->Coupling Amine R-NH2 Amine->Coupling Final_Product 5-Fluoro-indazole Carboxamide Coupling->Final_Product Acylurea N-Acylurea Byproduct Coupling->Acylurea

Caption: Synthetic workflow for 5-fluoro-indazole carboxamides.

Troubleshooting_Logic Problem Low Yield or Impure Product Check_Alkylation Check N-1/N-2 Ratio by LC-MS or NMR Problem->Check_Alkylation High_N2 High N-2 Isomer Check_Alkylation->High_N2 Impurity Detected Optimize_Alkylation Use NaH in THF for Alkylation High_N2->Optimize_Alkylation Yes Check_Coupling Analyze Amide Coupling Step for Byproducts High_N2->Check_Coupling No Purification Purify by Column Chromatography Optimize_Alkylation->Purification Acylurea_Detected N-Acylurea Detected Check_Coupling->Acylurea_Detected Impurity Detected Change_Coupling Add HOBt or use HATU Acylurea_Detected->Change_Coupling Yes Unreacted_Acid Unreacted Carboxylic Acid Acylurea_Detected->Unreacted_Acid No Change_Coupling->Purification Improve_Coupling_Conditions Ensure anhydrous conditions, increase reaction time Unreacted_Acid->Improve_Coupling_Conditions Yes Unreacted_Acid->Purification No Improve_Coupling_Conditions->Purification

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Boc-Protected Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Boc-protected indazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in the Boc protection of indazoles?

Low yields in the Boc protection of indazoles can stem from several factors:

  • Incomplete Reaction: The indazole starting material may be a weak nucleophile, leading to a sluggish or incomplete reaction. This is particularly true for indazoles with electron-withdrawing substituents.

  • Formation of Side Products: Several side reactions can consume the starting material or the desired product, thereby reducing the yield. Common side products include di-Boc protected indazoles and O-Boc protected species if hydroxyl groups are present.

  • Difficult Purification: The polarity of N1- and N2-Boc protected indazole isomers can be very similar, making their separation by column chromatography challenging and leading to product loss.[1]

  • Suboptimal Reaction Conditions: Factors such as the choice of base, solvent, reaction temperature, and stoichiometry of reagents can significantly impact the reaction outcome.

Q2: How can I control the regioselectivity between N1 and N2 Boc protection of indazole?

The regioselectivity of Boc protection on the indazole ring is a critical factor influencing the final product distribution.

  • Kinetic vs. Thermodynamic Control: N1-substituted indazoles are often the thermodynamically more stable product.[1] Running the reaction at higher temperatures or for longer durations may favor the formation of the N1 isomer through equilibration.[1] Conversely, kinetically controlled conditions (e.g., lower temperatures) might favor the N2 isomer.

  • Steric Hindrance: Substituents at the C7 position of the indazole ring can sterically hinder the N1 position, thereby directing the Boc group to the N2 position.[2]

  • Reaction Conditions: The choice of base and solvent system can influence the N1/N2 ratio. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) has been shown to be effective for selective N1-alkylation, which can be extended to Boc protection.[2][3] In contrast, weaker bases like potassium carbonate (K₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) can lead to a mixture of N1 and N2 isomers.[2]

Q3: What is the role of 4-dimethylaminopyridine (DMAP) in Boc protection and should I use it for my indazole synthesis?

DMAP is a highly effective nucleophilic catalyst that can significantly accelerate the rate of Boc protection, especially for weakly nucleophilic amines like some indazoles.[4] It functions by reacting with Boc anhydride to form a more reactive acylpyridinium intermediate, which is more readily attacked by the indazole nitrogen.[4]

However, the use of DMAP can also increase the likelihood of forming the di-Boc protected side product.[4] Therefore, it should be used in catalytic amounts (e.g., 0.1-0.2 equivalents) and the reaction should be carefully monitored. For indazoles that are sufficiently nucleophilic, DMAP may not be necessary and its omission can lead to a cleaner reaction profile.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Indazole is a weak nucleophile. 2. Poor solubility of the starting material. 3. Insufficiently strong base.1. Add a catalytic amount of DMAP (0.1-0.2 eq) to activate the Boc anhydride.[4] 2. Choose a solvent in which the indazole is more soluble (e.g., THF, DMF, acetonitrile). 3. Use a stronger base like sodium hydride (NaH) instead of triethylamine (TEA) or potassium carbonate (K₂CO₃).[2]
Formation of Multiple Products 1. Di-Boc protection: Formation of a second Boc group on the indazole. 2. Mixture of N1 and N2 isomers: Non-selective reaction conditions.1. Carefully control the stoichiometry; use close to 1.0 equivalent of Boc₂O.[4] Monitor the reaction by TLC or LC-MS and stop it once the starting material is consumed. 2. To favor the N1 isomer, consider using NaH in THF.[2][3] For N2 selectivity, consider indazoles with a C7 substituent to sterically block the N1 position.[2]
Difficult Purification 1. Similar polarity of N1 and N2 isomers: Makes separation by column chromatography challenging.[1] 2. Excess Boc₂O remaining: Can co-elute with the product.1. If column chromatography is ineffective, consider recrystallization from a mixed solvent system (e.g., acetone/water or ethanol/water).[1] 2. A mild basic wash during the aqueous workup can help hydrolyze some of the remaining Boc₂O.[4]
Product Decomposition 1. Acidic workup: The Boc group is acid-labile. 2. High reaction temperatures: Can lead to the formation of urea-type byproducts.[4]1. Use a neutral or mildly basic workup (e.g., saturated sodium bicarbonate solution). 2. Run the reaction at room temperature or below to minimize the formation of thermally induced side products.[4]

Experimental Protocols

General Protocol for Boc Protection of 1H-Indazole

This protocol is a general starting point and may require optimization for specific indazole derivatives.

Materials:

  • 1H-Indazole (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.1-1.2 eq)[4]

  • Triethylamine (TEA, 1.1-1.5 eq) or Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)[2][4]

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (ACN), or Dichloromethane (DCM))[4]

  • 4-Dimethylaminopyridine (DMAP, optional, 0.1-0.2 eq)[4]

Procedure:

  • Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the 1H-indazole (1.0 eq) in the chosen anhydrous solvent (to a concentration of approximately 0.2-0.5 M).[4]

  • Addition of Base:

    • If using TEA: Add triethylamine (1.1-1.5 eq) to the solution.[4]

    • If using NaH: Cool the solution to 0 °C in an ice bath and add sodium hydride (1.2 eq) portion-wise.[2] Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.[2]

  • Addition of Boc Anhydride: To the stirring solution, add di-tert-butyl dicarbonate (1.1-1.2 eq) either as a solid in one portion or as a solution in the same solvent.[4]

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.[4]

  • Work-up:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.[4]

Visualizations

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway cluster_products Products Indazole Indazole Indazolide Indazolide Anion Indazole->Indazolide Deprotonation Boc2O Boc₂O Tetrahedral_Intermediate Tetrahedral Intermediate Boc2O->Tetrahedral_Intermediate Base Base (e.g., TEA) Base->Indazolide Indazolide->Tetrahedral_Intermediate Nucleophilic Attack Boc_Indazole Boc-Protected Indazole Tetrahedral_Intermediate->Boc_Indazole Collapse & Elimination Byproducts t-BuOH + CO₂ + HB⁺ Tetrahedral_Intermediate->Byproducts

Caption: General mechanism for the base-mediated Boc protection of indazole.

Troubleshooting_Workflow Start Low Yield in Boc-Indazole Synthesis Check_Conversion Check Reaction Conversion by TLC/LC-MS Start->Check_Conversion Low_Conversion Low/No Conversion Check_Conversion->Low_Conversion No Good_Conversion Good Conversion Check_Conversion->Good_Conversion Yes Optimize_Conditions Optimize Reaction Conditions: - Stronger Base (e.g., NaH) - Add Catalytic DMAP - Change Solvent Low_Conversion->Optimize_Conditions Analyze_Crude Analyze Crude Mixture for Side Products Good_Conversion->Analyze_Crude Multiple_Products Multiple Products Observed Analyze_Crude->Multiple_Products Yes Clean_Reaction Relatively Clean Reaction Analyze_Crude->Clean_Reaction No Adjust_Stoichiometry Adjust Stoichiometry: - Use ~1.0 eq Boc₂O - Control Reaction Time Multiple_Products->Adjust_Stoichiometry Optimize_Purification Optimize Purification: - Recrystallization - Different Chromatography Conditions Clean_Reaction->Optimize_Purification End Improved Yield Optimize_Conditions->End Adjust_Stoichiometry->End Optimize_Purification->End

Caption: A workflow for troubleshooting low-yield Boc protection of indazoles.

References

Technical Support Center: Purification of Fluorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of fluorinated heterocyclic compounds.

Troubleshooting Guides

This section is formatted in a question-and-answer style to directly address specific issues you might encounter during your experiments.

Issue 1: Co-elution of my target compound with non-fluorinated or partially fluorinated impurities during chromatography.

Possible Cause & Solution

  • Similar Polarity: The introduction of a fluorine atom can significantly alter the polarity of a molecule, but structurally similar impurities may still have very close polarity, leading to co-elution. [1] * Troubleshooting Steps:

    • Change Stationary Phase: If using a standard C18 column, switch to a stationary phase with a different selectivity. [2]Fluorinated phases, such as those with pentafluorophenyl (PFP) or perfluoroalkyl groups, can offer unique retention mechanisms through dipole-dipole, π-π, or fluorous-fluorous interactions, enhancing separation of fluorinated molecules from their non-fluorinated counterparts. [3][4][5] 2. Alter Mobile Phase: Switching the organic modifier (e.g., from acetonitrile to methanol) can change the elution order. [2]The use of additives like trifluoroethanol (TFE) can also improve selectivity. [2] 3. Optimize Gradient: A shallower gradient during the elution of the target compound can improve resolution between closely eluting peaks.

Issue 2: Poor peak shape (tailing or fronting) in HPLC.

Possible Cause & Solution

  • Secondary Interactions: Polar fluorinated analytes can have strong secondary interactions with residual silanols on silica-based columns, leading to peak tailing. [2]The high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms in a heterocycle, causing the compound to exist in multiple ionic forms if the mobile phase pH is not optimal. [6][7] * Troubleshooting Steps:

    • Use an End-Capped Column: Employ a modern, high-purity, end-capped column to minimize silanol interactions. [2] 2. Adjust Mobile Phase pH: Add a modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase to suppress the ionization of basic analytes, resulting in a single protonated form and sharper peaks. A typical concentration is 0.1%. [2] 3. Consider a Fluorinated Stationary Phase: These phases can sometimes offer better peak shapes for fluorinated compounds. [4]

Issue 3: Difficulty in achieving high purity by crystallization.

Possible Cause & Solution

  • Altered Solubility: Fluorination can significantly change a molecule's solubility profile and its ability to form a stable crystal lattice, often leading to oiling out or the formation of poor-quality crystals. [6]The presence of persistent impurities can also inhibit crystallization.

    • Troubleshooting Steps:

      • Systematic Solvent Screening: Test a wide range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, methanol, water) to find a system where the compound is soluble when hot but poorly soluble when cold. [6] 2. Use a Solvent/Anti-Solvent System: Dissolve the compound in a "good" solvent and slowly add a miscible "anti-solvent" (in which the compound is insoluble) until turbidity is observed. Gentle heating to redissolve, followed by slow cooling, can promote crystal growth. [8] 3. Vapor Diffusion: For small quantities, dissolve the compound in a small vial and place it inside a larger, sealed container with a more volatile anti-solvent. Slow diffusion of the anti-solvent vapor into the vial can induce crystallization. [8] 4. Pre-Purification: If the compound oils out or forms poor crystals, consider a preliminary purification step like flash chromatography or Solid-Phase Extraction (SPE) to remove impurities that may be hindering crystallization. [6]

Issue 4: Residual palladium catalyst from cross-coupling reactions contaminating the final product.

Possible Cause & Solution

  • Strong Coordination: Palladium can coordinate with heteroatoms (like nitrogen and sulfur) in the heterocyclic ring, making it difficult to remove by standard aqueous washes or silica gel chromatography. [9][10] * Troubleshooting Steps:

    • Use Scavengers: Specialized silica-based scavengers with thiol or amine functional groups can effectively bind to and remove palladium. [9] 2. Activated Carbon Treatment: Stirring the product solution with activated carbon can adsorb residual palladium. [10] 3. Chelating Agents: Washing with a solution of a chelating agent like EDTA can help extract the palladium into an aqueous phase. [10]

Frequently Asked Questions (FAQs)

Q1: How does fluorine's electronegativity impact the purification process? The high electronegativity of fluorine can significantly alter a molecule's properties, which in turn affects purification strategies. [11]It can lower the pKa of nearby basic nitrogen atoms in a heterocyclic ring, making the compound's solubility and chromatographic retention pH-dependent. [6][7]This property can be exploited in ion-exchange chromatography or by adjusting the mobile phase pH in reversed-phase HPLC to achieve better separation. [6] Q2: What type of chromatography column is best for separating fluorinated heterocyclic compounds? While standard C18 columns are a good starting point, fluorinated stationary phases often provide superior selectivity. [2][4]* Pentafluorophenyl (PFP) phases are effective for separating aromatic and halogenated compounds due to π-π and dipole-dipole interactions. [3][5]* Fluorous phases (like perfluoroalkyl) are particularly useful for separating highly fluorinated compounds from non-fluorinated ones by leveraging "fluorous-fluorous" interactions. [3][5]The more fluorinated a molecule is, the more strongly it is retained. [3] Q3: My fluorinated compound is highly polar and shows poor retention on a C18 column. What should I do? For highly polar compounds, several strategies can improve retention in reversed-phase HPLC:

  • Use a polar-embedded or polar-endcapped column: These are designed to provide better retention for polar analytes. [2]* Consider Hydrophilic Interaction Chromatography (HILIC): This technique uses a polar stationary phase and a high organic mobile phase, making it ideal for retaining and separating very polar compounds. [2]* Use a 100% aqueous mobile phase: Some modern C18 columns are stable in 100% water, which can help retain polar compounds. [2] Q4: Can I use normal-phase chromatography for purifying fluorinated heterocycles? Yes, standard purification techniques like column chromatography on silica gel are commonly employed. [1]However, the introduction of fluorine can significantly alter the molecule's polarity compared to the non-fluorinated starting material, so the choice of eluent is critical. [1]You may need to use a more polar or less polar solvent system than you would for the non-fluorinated analogue.

Q5: Are there any special safety considerations when handling fluorinated compounds during purification? Some smaller, low-boiling point fluorinated compounds can be volatile. It is always recommended to handle these compounds in a well-ventilated fume hood. [2]Additionally, certain fluorinating agents used in synthesis can be toxic or react exothermically with common solvents, so it's important to ensure the reaction is fully quenched before workup and purification. [1]

Data Presentation

Table 1: Comparison of HPLC Stationary Phases for Fluorinated Compound Separation

Stationary PhasePrimary Retention Mechanism(s)Best Suited ForKey Advantages
C18 (ODS) Hydrophobic interactionsGeneral purpose, initial screeningWidely available, extensive literature support.
Pentafluorophenyl (PFP) Hydrophobic, π-π, dipole-dipole, shape selectivityAromatic, halogenated compounds, positional isomersOffers different selectivity compared to C18, can resolve structurally similar compounds. [4]
Perfluoroalkyl ("Fluorous") Fluorous interactions, hydrophobic interactionsHighly fluorinated compounds, separation from non-fluorinated impuritiesHigh selectivity for fluorinated analytes, often leading to longer retention times. [3]
Polar-Embedded/Endcapped Hydrophobic interactions, hydrogen bondingPolar and ionizable fluorinated compoundsImproved retention of polar analytes, compatible with highly aqueous mobile phases. [2]
HILIC Partitioning into an adsorbed water layerVery polar, water-soluble fluorinated compoundsExcellent retention for compounds that do not retain on reversed-phase columns. [2]

Experimental Protocols

Protocol 1: General HPLC Method Development for a Novel Fluorinated Heterocycle
  • Initial Screening:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Run a fast scouting gradient from 5% to 95% B over 10 minutes.

    • Detection: Use a UV detector at a wavelength where the compound has good absorbance (e.g., 254 nm) and a mass spectrometer if available.

  • Optimization:

    • Based on the retention time from the scouting run, adjust the gradient to be shallower around the elution point of your target compound to improve resolution.

    • If peak shape is poor (tailing), ensure the mobile phase contains an acid modifier like formic acid or TFA. [2] * If co-elution occurs, switch the organic modifier from acetonitrile to methanol. [2]If this fails, switch to a column with different selectivity, such as a PFP column, and repeat the screening process. [4][5]

Protocol 2: Purification via Fluorous Solid-Phase Extraction (F-SPE)

This protocol is useful for separating a highly fluorinated target compound from non-fluorinated impurities.

  • Cartridge Conditioning: Condition a fluorous SPE cartridge by washing with a fluorophilic solvent (e.g., methanol or acetonitrile), followed by a fluorous-incompatible solvent (e.g., water).

  • Sample Loading: Dissolve the crude sample in a minimal amount of the loading solvent (often the reaction solvent or a solvent in which all components are soluble). Load the solution onto the conditioned cartridge.

  • Washing: Wash the cartridge with a solvent that will elute the non-fluorinated or less-fluorinated impurities but retain the highly fluorinated target compound (e.g., a high water/acetonitrile mixture). [6]4. Elution: Elute the target fluorinated compound using a strong fluorophilic solvent like methanol, acetonitrile, or TFE. [6]5. Analysis: Collect the fractions and analyze for purity by HPLC or TLC.

Visualizations

Diagram 1: General Purification Workflow

This diagram outlines a typical workflow for the purification of a crude fluorinated heterocyclic compound.

G cluster_0 Crude Product cluster_1 Initial Cleanup cluster_2 Primary Purification cluster_3 Final Polishing cluster_4 Final Product crude Crude Reaction Mixture workup Aqueous Workup / Extraction crude->workup spe Solid-Phase Extraction (SPE) workup->spe flash Flash Chromatography (Silica or Reversed-Phase) workup->flash High Impurity Load prep_hplc Preparative HPLC workup->prep_hplc Difficult Separation spe->flash cryst Crystallization flash->cryst Sufficiently Pure prep_hplc->cryst Sufficiently Pure pure Pure Compound (>95%) cryst->pure

Caption: A standard workflow for purifying fluorinated heterocycles.

Diagram 2: Troubleshooting HPLC Co-elution

This decision tree illustrates the logical steps for troubleshooting co-elution issues in HPLC.

G start Co-elution Observed in HPLC? mod_grad Modify Gradient (Make it shallower) start->mod_grad Yes check1 Resolution Improved? mod_grad->check1 mod_solv Change Organic Modifier (e.g., ACN to MeOH) check1->mod_solv No success Problem Solved check1->success Yes check2 Selectivity Changed? mod_solv->check2 check2->mod_grad Yes, but needs optimization mod_col Change Stationary Phase (e.g., C18 to PFP) check2->mod_col No check3 Separation Achieved? mod_col->check3 check3->success Yes fail Consider Alternative Technique (e.g., SFC) check3->fail No

Caption: A decision tree for troubleshooting HPLC co-elution problems.

References

Technical Support Center: Boc Deprotection of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-Boc deprotection of indazole derivatives. This resource is designed for researchers, scientists, and drug development professionals navigating the challenges of this common synthetic transformation. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My standard TFA/DCM Boc deprotection of an N-Boc indazole is yielding a major side product with a mass increase of +56 Da. What is this side product?

A1: The most common side product is the tert-butylation of the indazole ring. The acidic conditions of the deprotection generate a reactive tert-butyl cation. This cation can then attack the electron-rich benzene portion of the indazole ring through an electrophilic aromatic substitution, leading to the formation of one or more tert-butyl-indazole isomers.

Q2: I am observing incomplete or very slow deprotection of my N-Boc indazole. What are the potential causes and how can I resolve this?

A2: Incomplete deprotection can be due to several factors:

  • Insufficient Acid Strength or Concentration: The concentration of trifluoroacetic acid (TFA) may be too low. You can try increasing the TFA concentration (e.g., from 20% to 50% in DCM, or even neat TFA for short periods if the substrate is stable).[1]

  • Low Reaction Temperature: Running the reaction at 0 °C can slow the rate. Allowing the reaction to warm to room temperature may improve the conversion.

  • Steric Hindrance: Bulky substituents near the N-Boc group can hinder the approach of the acid. In such cases, longer reaction times or stronger acidic conditions, like 4M HCl in dioxane, may be necessary.

Q3: My indazole derivative contains other acid-sensitive functional groups (e.g., acetals, silyl ethers). How can I selectively remove the Boc group without affecting them?

A3: This is a common challenge requiring milder deprotection conditions. Consider these alternatives to strong acids like TFA:

  • Lewis Acids: Reagents like zinc bromide (ZnBr₂) in dichloromethane can effectively cleave the Boc group under non-protic conditions.

  • Thermal Deprotection: Simply heating the N-Boc indazole in a suitable solvent (e.g., TFE, HFIP, or even water) can induce thermolytic removal of the Boc group without any acid.[2][3]

  • Milder Basic Conditions: While strong bases can cause ring-opening (see Q4), milder conditions like aqueous methanolic potassium carbonate have been reported for deprotecting N-Boc heteroarenes and may be applicable.[4]

Q4: I attempted to deprotect my N-Boc indazole using a strong base and observed a completely different product, which appears to be an ortho-aminobenzonitrile. What happened?

A4: N-protected indazoles are susceptible to an undesirable ring-opening isomerization reaction in the presence of strong bases (e.g., LiHMDS, LDA).[5] The strong base deprotonates a carbon atom on the pyrazole ring, initiating a cascade that cleaves the N-N bond and results in the formation of an ortho-aminobenzonitrile derivative. To avoid this, use acidic, thermal, or very mild basic conditions for deprotection.

Q5: The N-Boc group on my indazole was cleaved during a Suzuki cross-coupling reaction. How can I prevent this premature deprotection?

A5: Concomitant deprotection of N-Boc indazoles has been reported during palladium-catalyzed cross-coupling reactions, particularly under microwave heating conditions.[6] The combination of heat and the reaction conditions can be sufficient to cleave the Boc group. To prevent this, you can try using conventional heating at a lower temperature, which may require longer reaction times but can preserve the protecting group. Alternatively, if the deprotected product is desired, this one-pot coupling/deprotection can be an efficient synthetic strategy.[6]

Troubleshooting Guide

Problem 1: Formation of tert-Butylated Side Product

This is the most prevalent side reaction during the acidic deprotection of N-Boc indazoles.

  • Mechanism: The acid (e.g., TFA) protonates the Boc group, leading to its cleavage and the formation of CO₂, the free amine, and a highly reactive tert-butyl cation. This cation acts as an electrophile and can attack the nucleophilic indazole ring.

  • Solutions: The most effective solution is to introduce a "scavenger" into the reaction mixture. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than your indazole product, effectively trapping it before it can cause side reactions.

Table 1: Common Cation Scavengers for Boc Deprotection
ScavengerTypical Concentration (v/v)Notes
Triisopropylsilane (TIS)2.5% - 5%Very effective at reducing the carbocation through hydride transfer.
Thioanisole2.5% - 5%A common scavenger that traps the cation via electrophilic substitution.
1,2-Ethanedithiol (EDT)2.5%Also possesses reducing properties, useful if oxidation is a concern.
Water2.5% - 5%Can trap the cation to form tert-butanol. Often used with other scavengers.

G cluster_deprotection Boc Deprotection cluster_side_reaction Side Reaction cluster_prevention Prevention Boc-Indazole Boc-Indazole Protonated_Boc Protonated Boc-Indazole Boc-Indazole->Protonated_Boc + H⁺ (TFA) tBu_cation tert-Butyl Cation (+C(CH₃)₃) Protonated_Boc->tBu_cation Cleavage Free_Indazole Desired Product (Indazole-NH₂⁺) Protonated_Boc->Free_Indazole - CO₂ Side_Product tert-Butylated Indazole (Side Product) tBu_cation->Side_Product Attacks Indazole Ring Scavenger Scavenger (e.g., TIS) tBu_cation->Scavenger Trapped by Trapped_Species Trapped Species Scavenger->Trapped_Species

Problem 2: Indazole Ring Opening Under Basic Conditions

While less common for deprotection, using strong bases can lead to complete rearrangement of the indazole core.

  • Mechanism: Strong bases deprotonate the C3 position of the N-protected indazole ring. This initiates an electrocyclic ring-opening, which cleaves the N-N bond and, after rearrangement, yields an ortho-aminobenzonitrile.[5]

  • Solutions: Avoid using strong, non-nucleophilic bases like LiHMDS, NaH, or LDA with N-protected indazoles if the core structure needs to be preserved. If acidic conditions are not viable, opt for thermal deprotection or potentially milder basic conditions that favor Boc cleavage over C-H deprotonation.

G N_Protected_Indazole N-Protected Indazole Deprotonated_Indazole C3-Anion Intermediate N_Protected_Indazole->Deprotonated_Indazole Strong Base (e.g., LiHMDS) Ring_Opened Ring-Opened Intermediate Deprotonated_Indazole->Ring_Opened Ring Opening Final_Product ortho-Aminobenzonitrile (Side Product) Ring_Opened->Final_Product Rearrangement

Problem 3: Compatibility with Other Acid-Labile Groups

When your molecule contains other functional groups that are sensitive to acid, standard TFA treatment is not suitable.

  • Solutions: A range of milder conditions can be employed for Boc removal. The optimal choice depends on the specific nature of the other sensitive groups.

Table 2: Comparison of Mild and Alternative Deprotection Methods
MethodReagents & ConditionsTypical Reaction TimeAdvantages & Considerations
Standard Acidic 20-50% TFA in DCM, RT0.5 - 2 hoursFast and effective but harsh.[7]
Milder Acidic 4M HCl in Dioxane, RT1 - 4 hoursOften cleaner than TFA; product precipitates as HCl salt.[8]
Lewis Acid ZnBr₂ in DCM, RT1 - 24 hoursGood for substrates with acid-sensitive ethers or esters.
Thermal (Solvent) Heat in TFE or HFIP (150-180 °C)1 - 4 hoursNo acid required; excellent for acid-sensitive molecules.[3]
Thermal (Flow) High temperature (e.g., 240 °C) in continuous flowMinutesHighly efficient and selective based on temperature control.[2]
Basic (Mild) K₂CO₃ or Na₂CO₃ in refluxing MeOH or DMESeveral hoursPotentially selective, but must be screened carefully to avoid ring-opening.[4]

G cluster_solutions Troubleshooting Steps Start Boc Deprotection of Indazole Derivative CheckReaction Analyze Reaction Outcome (TLC, LC-MS) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete Low Conversion SideProduct Side Product Formation CheckReaction->SideProduct New Spot(s) Clean Clean Deprotection CheckReaction->Clean Success IncreaseAcid Increase Acid Conc./Time or Switch to HCl/Dioxane Incomplete->IncreaseAcid CheckSideProduct Identify Side Product (Mass Spec) SideProduct->CheckSideProduct IncreaseAcid->CheckReaction TertButylation t-Butylation (+56 Da) CheckSideProduct->TertButylation Acidic Cond. RingOpening Ring Opening CheckSideProduct->RingOpening Basic Cond. Other Other/Degradation CheckSideProduct->Other Acid-Sensitive Groups AddScavenger Add Scavenger (TIS) TertButylation->AddScavenger AvoidBase Avoid Strong Base RingOpening->AvoidBase UseMilder Use Milder Conditions (Thermal, Lewis Acid) Other->UseMilder AddScavenger->CheckReaction AvoidBase->Start UseMilder->Start

Key Experimental Protocols

Protocol 1: Standard Deprotection with TFA and Scavenger

This protocol is suitable for most indazole derivatives that do not contain other acid-labile groups.

  • Dissolve the N-Boc-indazole derivative (1 equivalent) in dichloromethane (DCM, approx. 0.1 M).

  • Add a scavenger, such as triisopropylsilane (TIS), to the solution (5% v/v).

  • Cool the mixture to 0 °C in an ice bath.

  • Add trifluoroacetic acid (TFA) dropwise to the stirred solution to a final concentration of 20-50% (v/v).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.

  • The resulting residue can be co-evaporated with toluene or DCM several times to remove residual TFA.[9] The product is often obtained as a TFA salt and can be used directly or neutralized with a mild base (e.g., saturated NaHCO₃ solution) followed by extraction with an organic solvent.

Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane

This method is a good alternative to TFA and often results in a crystalline hydrochloride salt that is easy to handle.

  • Dissolve the N-Boc-indazole derivative (1 equivalent) in a minimal amount of a suitable co-solvent like methanol or DCM if necessary.

  • Add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).

  • Stir the mixture at room temperature for 1 to 4 hours.

  • Monitor the reaction by TLC or LC-MS. Often, the product will precipitate out of the solution as the hydrochloride salt.

  • Upon completion, the solid can be collected by filtration and washed with a non-polar solvent like diethyl ether or hexane to remove any non-polar impurities.

  • Dry the resulting solid under vacuum.

Protocol 3: Thermal Deprotection in Trifluoroethanol (TFE)

This protocol is ideal for substrates with highly acid-sensitive functional groups.

  • Dissolve the N-Boc-indazole derivative (1 equivalent) in 2,2,2-trifluoroethanol (TFE).

  • Heat the solution to reflux (approx. 78 °C) or higher temperatures (up to 150 °C) using conventional heating or a microwave reactor.[3]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, remove the TFE under reduced pressure.

  • The crude product can then be purified by standard methods (e.g., column chromatography or recrystallization).

References

optimizing solvent and base conditions for indazole alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing solvent and base conditions for indazole alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the N-alkylation of indazoles.

Frequently Asked Questions (FAQs)

Q1: Why am I consistently obtaining a mixture of N1 and N2 alkylated products?

The indazole ring possesses two nucleophilic nitrogen atoms (N1 and N2), making it an ambident nucleophile.[1] Direct alkylation often yields a mixture of N1 and N2 regioisomers. The ratio of these products is highly dependent on the reaction conditions, including the choice of solvent, base, temperature, and the steric and electronic nature of the substituents on the indazole ring.[1]

Q2: What are the critical factors influencing N1 vs. N2 regioselectivity?

The regioselectivity of indazole alkylation is a delicate balance of several factors:

  • Solvent: The polarity of the solvent plays a significant role. Non-polar aprotic solvents like tetrahydrofuran (THF) tend to favor N1-alkylation, particularly with strong bases like sodium hydride (NaH).[1][2][3] Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) often lead to a mixture of isomers, especially when used with carbonate bases.[1][4]

  • Base: The choice of base is crucial. Strong, non-coordinating bases like NaH can favor N1-alkylation by forming a tight ion pair with the indazolide anion.[1][2] Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar solvents often result in lower selectivity.[1][5]

  • Cation Effects: The metal cation from the base can coordinate with the N2 nitrogen and a substituent at the C3 position, sterically hindering attack at N2 and directing the electrophile to the N1 position.[1][5]

  • Substituents: The electronic and steric properties of substituents on the indazole ring have a profound impact. Electron-withdrawing groups at the C3 position generally favor N1-alkylation.[1] Conversely, electron-withdrawing groups at the C7 position can promote N2-selectivity.[2][4][6][7]

  • Thermodynamic vs. Kinetic Control: The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[4][5][8] Conditions that allow for equilibration can favor the formation of the more stable N1-alkylated product.[4][9]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficiently strong base.2. Poor solubility of the indazole or the base in the chosen solvent.3. The alkylating agent is not reactive enough.4. Steric hindrance around the nitrogen atoms.1. Switch to a stronger base, such as NaH or NaHMDS.[1][2]2. For carbonate bases, consider switching from THF to a solvent in which they are more soluble at elevated temperatures, such as dioxane with Cs₂CO₃.[1][5]3. Use a more reactive electrophile (e.g., iodide instead of bromide, or a tosylate).[1][2]4. For sterically hindered substrates, you may need to increase the reaction time or temperature.
Poor N1:N2 Regioselectivity 1. Use of polar aprotic solvents (e.g., DMF, DMSO) with carbonate bases often leads to mixtures.[1]2. The reaction may be under kinetic control, favoring the N2 product.3. Steric hindrance at the C7 position can disfavor N1 alkylation.1. For high N1 selectivity, the combination of NaH in THF is widely reported to be effective.[1][2]2. To favor the thermodynamic N1 product, consider longer reaction times to allow for potential equilibration.[4]3. If N2 selectivity is desired, consider using Mitsunobu conditions or acid-catalyzed reactions.[10][11]
Difficulty in Separating N1 and N2 Isomers The N1 and N2 isomers often exhibit very similar polarity, making chromatographic separation challenging.1. Optimize the reaction conditions to maximize the formation of the desired isomer, thereby simplifying purification.2. Employ high-performance column chromatography with a shallow solvent gradient.3. Consider derivatizing the mixture to alter the polarity of one isomer, facilitating separation, followed by a deprotection step.

Data on Solvent and Base Effects

The selection of solvent and base is critical for controlling the regioselectivity of indazole alkylation. The following tables summarize the effects of different reaction conditions on product distribution.

Table 1: Effect of Solvent on N1-Alkylation Yield

EntrySolventIsolated Yield (%) of N1 Product
1DMF60
2DMSO54
3NMP42
4Chlorobenzene66
5Toluene56
6Dioxane96
Reaction conditions: 1.0 equiv. of methyl 5-bromo-1H-indazole-3-carboxylate, 1.5 equiv. of ethyl tosylate, 2.0 equiv. of Cs₂CO₃ at 90 °C for 2 hours.[5]

Table 2: Influence of Base and Solvent on N1/N2 Ratio

BaseSolventN1:N2 Ratio
Cs₂CO₃DMFMixture of isomers
K₂CO₃DMFMixture of isomers
NaHTHF>99% N1-selectivity for certain substrates
Data compiled from multiple sources indicating general trends.[1][2][3]

Experimental Protocols

Protocol 1: General Procedure for N1-Alkylation using NaH in THF

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), suspend the desired 1H-indazole (1.0 equiv.) in anhydrous THF.

  • Deprotonation: Cool the mixture to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.

  • Stirring: Allow the suspension to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for another 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl halide or tosylate, 1.1-1.5 equiv.) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][12]

Protocol 2: General Procedure for N2-Alkylation via Mitsunobu Reaction

  • Preparation: Dissolve the 1H-indazole (1.0 equiv.), the corresponding alcohol (1.5 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous THF.

  • Reagent Addition: Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue directly by flash column chromatography to separate the N1 and N2 isomers.[12]

Protocol 3: General Procedure for N2-Alkylation using TfOH Catalysis with Diazo Compounds

  • Preparation: To a solution of the 1H-indazole (1.0 equiv.) and the diazo compound (1.2 equiv.) in a suitable solvent (e.g., dichloromethane, DCM), add triflic acid (TfOH, 0.1-0.2 equiv.) dropwise at 0 °C.

  • Reaction: Stir the mixture at room temperature until the reaction is complete as monitored by TLC.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Separate the layers and extract the aqueous phase with DCM.

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield the pure N2-alkylated product.[10][12]

Visual Guides

Indazole_Alkylation_Workflow Indazole Indazole Substrate Reaction_Setup Reaction Setup Indazole->Reaction_Setup Alkylation Addition of Alkylating Agent Reaction_Setup->Alkylation Base_Solvent Base & Solvent Selection Base_Solvent->Reaction_Setup Reaction Reaction (Stirring, Heating) Alkylation->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography) Workup->Purification Product Isolated Product (N1 or N2) Purification->Product

Caption: General experimental workflow for the N-alkylation of indazoles.

Troubleshooting_Tree Start Poor Regioselectivity (N1/N2 Mixture) Desired_Product What is the desired product? Start->Desired_Product N1_Product N1-Alkylated Indazole Desired_Product->N1_Product N1 N2_Product N2-Alkylated Indazole Desired_Product->N2_Product N2 Solution_N1 Use NaH in THF. Consider C3 electron- withdrawing groups. N1_Product->Solution_N1 Solution_N2 Use Mitsunobu conditions or acid catalysis (e.g., TfOH). Consider C7 electron- withdrawing groups. N2_Product->Solution_N2

Caption: Decision tree for troubleshooting poor regioselectivity in indazole alkylation.

References

Validation & Comparative

The Fluorine Advantage: A Comparative Guide to 5-Fluoroindazole Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive scaffolds is a key strategy in modern medicinal chemistry. This guide provides an objective, data-driven comparison of the performance of 5-fluoroindazole derivatives against their non-fluorinated analogs in kinase assays, offering insights into the impact of fluorination on inhibitory potency.

The indazole core is a privileged scaffold in the development of kinase inhibitors. The introduction of a fluorine atom at the 5-position can significantly alter the physicochemical properties of the molecule, including its electronics, lipophilicity, and metabolic stability. These modifications can, in turn, have a profound impact on the compound's binding affinity and inhibitory activity against target kinases. This guide presents a summary of quantitative data, detailed experimental methodologies for kinase assays, and visual representations of relevant signaling pathways to facilitate a comprehensive understanding of the role of 5-fluorination in this important class of kinase inhibitors.

Comparative Kinase Inhibitory Activity

The following table summarizes the in vitro inhibitory activities (IC50 values) of 5-fluoroindazole derivatives and their corresponding non-fluorinated analogs against several protein kinases. The data clearly demonstrates that the presence of a fluorine atom at the 5-position of the indazole ring can lead to a significant enhancement in inhibitory potency.

Target KinaseCompound IDStructureIC50 (nM)Fold Improvement (vs. Non-fluorinated)
FGFR1 14d 5-Fluoroindazole derivative5.5 ~2.7x
14a Non-fluorinated analog15-
TRKA 39e 5-Fluoroindazole derivative0.3 >240x
39c Non-fluorinated analog73-
ROCK1 53a / 53b 6-Fluoroindazole derivatives7 / 6Data for direct non-fluorinated analog not available, but demonstrates high potency of fluorinated scaffold.[1]
p38α MAPK ---Direct comparative data for a 5-fluoro vs. non-fluoro analog is not readily available in the reviewed literature. However, SAR studies of related pyrazole inhibitors highlight the importance of specific substitutions for potent p38α inhibition.[2]

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) is a critical step in evaluating the potency of kinase inhibitors. A widely used method is the in vitro luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.

In Vitro Kinase Assay (ADP-Glo™ Luminescence-Based Assay)

Objective: To determine the IC50 value of a test compound (5-fluoroindazole derivative or non-fluorinated analog) against a target kinase.

Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The intensity of the light is proportional to the initial kinase activity.[3][4]

Materials:

  • Recombinant Kinase (e.g., FGFR1, TRKA)

  • Kinase-specific substrate

  • ATP

  • Test Compounds (5-fluoroindazole derivatives and non-fluorinated analogs)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • 384-well white opaque assay plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Kinase Reaction Setup:

    • Add 2.5 µL of the test compound solution or vehicle (for controls) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and its specific substrate in kinase buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer. The final reaction volume is 10 µL.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[3]

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[5]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Subtract the background luminescence (no kinase control).

    • Normalize the data with respect to the positive control (vehicle-treated, 100% kinase activity) and negative control (no ATP, 0% kinase activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the signaling pathways of key kinases targeted by indazole derivatives.

FGFR1_Signaling_Pathway FGF FGF Ligand FGFR1 FGFR1 FGF->FGFR1 Binds GRB2 GRB2 FGFR1->GRB2 Activates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Indazole 5-Fluoroindazole Derivative Indazole->FGFR1 Inhibits

FGFR1 Signaling Pathway

p38_MAPK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Activates MKK3_6 MKK3/6 MAP3K->MKK3_6 p38 p38 MAPK MKK3_6->p38 MK2 MK2 p38->MK2 TF Transcription Factors (e.g., ATF2, CREB) p38->TF Inflammation Inflammation Apoptosis MK2->Inflammation TF->Inflammation Indazole Indazole Derivative Indazole->p38 Inhibits

p38 MAPK Signaling Pathway

ROCK1_Signaling_Pathway RhoA Active RhoA-GTP ROCK1 ROCK1 RhoA->ROCK1 Activates LIMK LIMK ROCK1->LIMK MLC Myosin Light Chain (MLC) ROCK1->MLC Phosphorylates MLCP MLC Phosphatase ROCK1->MLCP Inhibits Cofilin Cofilin LIMK->Cofilin Inhibits Actin Actin Stress Fibers Cofilin->Actin Depolymerizes MLC->Actin Contraction Cell Contraction & Motility Actin->Contraction Indazole Fluoro-Indazole Derivative Indazole->ROCK1 Inhibits

ROCK1 Signaling Pathway

References

A Comparative Analysis of 5-Fluoro-Indazole Carboxamides and Other Heterocyclic Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the vast landscape of medicinal chemistry, heterocyclic compounds form the bedrock of numerous therapeutic agents, valued for their structural diversity and wide range of biological activities.[1][2][3] Among these, indazole-containing derivatives have garnered significant attention for their versatile pharmacological profiles, including anticancer, anti-inflammatory, and potent enzyme inhibitory activities.[4][5] This guide provides a detailed comparison of the efficacy of a specific subclass, 5-fluoro-indazole carboxamides, against other heterocyclic structures, with a focus on their role as synthetic cannabinoid receptor agonists (SCRAs).

The inclusion of a fluorine atom is a common strategy in medicinal chemistry to enhance the potency and metabolic stability of drug candidates.[1][6] In the context of indazole carboxamides, this modification has led to the development of highly potent compounds, often scrutinized for their significant physiological effects.

5-Fluoro-Indazole Carboxamides: Potent Cannabinoid Receptor Agonists

5-Fluoro-indazole carboxamides, such as the widely studied 5F-MDMB-PINACA (also known as 5F-ADB), are primarily recognized as potent agonists of the cannabinoid receptors, CB1 and CB2.[7][8][9] These receptors are key components of the endocannabinoid system, involved in regulating a multitude of physiological processes. The agonistic activity of these synthetic compounds often mimics or exceeds that of Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.[7]

The core structure consists of an indazole ring, a carboxamide linker, and various substituents. The "5F" designation indicates a fluorine atom attached to the end of a pentyl chain at the 1-position of the indazole ring. This fluorination has been shown to increase the potency of these compounds compared to their non-fluorinated analogs.[10]

Mechanism of Action: CB1/CB2 Receptor Activation

As agonists, 5-fluoro-indazole carboxamides bind to and activate CB1 and CB2 receptors. The activation of the CB1 receptor, predominantly found in the central nervous system, is responsible for the psychoactive effects. The diagram below illustrates the general signaling pathway initiated by a CB1 receptor agonist.

CB1_Signaling_Pathway agonist 5-Fluoro-Indazole Carboxamide (Agonist) CB1R CB1 Receptor agonist->CB1R Binds to Gi Gi Protein CB1R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK Pathway Gi->MAPK Activates IonChannels Ion Channels (Ca²⁺, K⁺) Gi->IonChannels Modulates cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates

CB1 Receptor Agonist Signaling Pathway

Comparative Efficacy: Indazole vs. Indole Scaffolds

A primary point of comparison for indazole-3-carboxamides is the closely related class of indole-3-carboxamides. Both scaffolds are prevalent in synthetic cannabinoids. The key structural difference is the replacement of the nitrogen atom at the 2-position of the indazole ring with a carbon atom in the indole ring. This seemingly minor change can have significant pharmacological consequences.

Studies have shown that indazole-core compounds (often designated with "INACA") exhibit faster in vitro clearance in human liver microsomes (pHLM) and primary human hepatocytes (pHHeps) compared to their direct indole analogues ("ICA").[11] However, this does not always translate to lower potency. In many cases, the indazole scaffold confers higher potency at the CB1 receptor.[12] For example, AMB (an indazole) displays subnanomolar affinity for CB receptors, while its indole equivalent, MMB-018, has affinity in the low nanomolar range, indicating the superiority of the indazole core in this instance.[12]

It is also important to note the role of stereochemistry. For carboxamide-type synthetic cannabinoids with a chiral center, the (S)-enantiomers are typically more potent and efficacious agonists at CB1 receptors than the (R)-enantiomers.[11][13]

Quantitative Comparison: Receptor Affinity and Metabolism

The following tables summarize key quantitative data comparing these compound classes.

Table 1: Comparison of In Vitro Intrinsic Clearance Rates

Compound Core Structure In Vitro System Intrinsic Clearance (µL/min/mg protein) Reference
5F-MDMB-PINACA Indazole pHLM High [11]
5F-MDMB-PICA Indole pHLM Lower than PINACA [11]
MDMB-4en-PINACA Indazole pHHeps High [11]

| MDMB-4en-PICA | Indole | pHHeps | Lower than PINACA |[11] |

Table 2: Comparison of Cannabinoid Receptor (CB1) Agonist Potency

Compound Core Structure CB1 EC₅₀ (nM) Notes Reference
5F-ADB-PINACA Indazole 0.24 High potency agonist. [9]
5F-MDMB-PICA Indole 4.16 Potent, but less so than some indazole analogs. [10]
AMB Indazole 0.866 (Ki) More potent than indole equivalent. [12]
MMB-018 Indole 15.1 (Ki) Less potent than indazole equivalent. [12]

| JWH-018 | Naphthoylindole | 36.6 | Reference synthetic cannabinoid. |[14] |

EC₅₀ (half maximal effective concentration) and Ki (inhibition constant) are measures of potency; lower values indicate higher potency.

Structure-Activity Relationship (SAR) Overview

Comparison with Other Heterocyclic Compound Classes

While 5-fluoro-indazole carboxamides are primarily associated with cannabinoid receptor activity, the broader family of heterocyclic compounds engages with a much wider array of biological targets.[2][15] This makes direct efficacy comparisons dependent on the specific therapeutic goal.

Table 3: Biological Activities of Various Heterocyclic Scaffolds

Heterocyclic Class Example(s) Primary Biological Activities Therapeutic Area(s) Reference(s)
Indazoles Pazopanib, 5F-ADB Kinase Inhibition, CB Receptor Agonism Oncology, (Illicit Drugs) [4]
Triazoles Fluconazole Antifungal, Bioisosteres of Amide Bonds Infectious Disease [1][3]
Benzimidazoles Omeprazole Proton Pump Inhibition, Antimicrobial Gastroenterology, Infectious Disease [1][2]
Pyrazoles Celecoxib, Rimonabant COX-2 Inhibition, CB Receptor Antagonism Anti-inflammatory, Obesity [1][16]
Thiazoles Thiamine (Vitamin B1) Coenzyme, FFA1 Agonism Nutrition, Diabetes [17][18]

| Oxadiazoles | Raltegravir | Integrase Inhibition, Readthrough Promotion | Antiviral (HIV) |[1] |

As shown, the therapeutic applications are diverse. For instance, while an indazole carboxamide like 5F-ADB is a potent CB1 agonist, other indazole derivatives are developed as kinase inhibitors for cancer therapy or as potent and selective monoamine oxidase B (MAO-B) inhibitors.[4][5] This highlights the versatility of the indazole scaffold beyond cannabinoid receptor modulation.

Experimental Protocols

To ensure objective comparison, standardized experimental protocols are essential. Below are methodologies for key assays used to characterize these compounds.

Cannabinoid Receptor Binding Assay

This assay determines the affinity of a compound for the CB1 or CB2 receptor.

  • Preparation: Membranes from cells expressing human CB1 or CB2 receptors are prepared.

  • Incubation: A radiolabeled cannabinoid ligand (e.g., [³H]CP-55,940) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., 5-fluoro-indazole carboxamide).

  • Separation: The reaction is terminated, and bound and free radioligands are separated via rapid filtration.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. This is then converted to an inhibition constant (Ki) to reflect the binding affinity.

In Vitro Metabolic Stability Assay

This assay assesses the rate at which a compound is metabolized by liver enzymes.

  • System: Human liver microsomes (HLMs) are used as they contain a high concentration of drug-metabolizing enzymes (e.g., Cytochrome P450s).

  • Incubation: The test compound is incubated with HLMs and a cofactor (NADPH) to initiate the metabolic reaction at 37°C.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.

  • Quantification: The concentration of the parent compound remaining at each time point is determined using liquid chromatography-mass spectrometry (LC-MS).

  • Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Experimental_Workflow start Synthesize Compound (e.g., 5F-Indazole Carboxamide) binding Receptor Binding Assay (Determine Ki for CB1/CB2) start->binding functional Functional Assay (e.g., cAMP accumulation) (Determine EC₅₀ and Emax) start->functional binding->functional metabolism In Vitro Metabolism Assay (HLMs) (Determine CLint) functional->metabolism invivo In Vivo Studies (e.g., Mouse Tetrad Assay) metabolism->invivo conclusion Characterize Pharmacological Profile invivo->conclusion

Typical Workflow for SCRA Characterization

Conclusion

5-fluoro-indazole carboxamides represent a class of highly potent synthetic cannabinoid receptor agonists. The indazole core, often in combination with a 5-fluoropentyl substitution, generally confers greater potency compared to analogous indole carboxamides.[12] However, this increased potency is sometimes paired with faster in vitro metabolic clearance.[11]

When compared to the broader landscape of heterocyclic compounds, the efficacy of 5-fluoro-indazole carboxamides is highly specific to the endocannabinoid system. Other heterocyclic scaffolds like triazoles, benzimidazoles, and pyrazoles demonstrate a vast range of biological activities targeting different enzymes and receptors, making them suitable for a wider variety of therapeutic applications, from antifungal to anti-inflammatory treatments.[1][2] The choice of heterocyclic scaffold is therefore critically dependent on the desired pharmacological target and therapeutic outcome.

References

The Fluorine Factor: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Indazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the strategic modification of lead compounds is a critical step in optimizing potency, selectivity, and pharmacokinetic properties. The introduction of fluorine is a well-established medicinal chemistry tactic to modulate a molecule's characteristics, including its metabolic stability, lipophilicity, and binding affinity.[1][2] This guide provides a data-driven comparison of the biological activity of non-fluorinated indazole inhibitors and their fluorinated analogs, focusing on their role as kinase inhibitors.

This analysis uses a specific case study to illustrate the profound impact of fluorination, presenting quantitative data, the relevant biological pathways, and detailed experimental protocols to provide a comprehensive resource for researchers.

I. Comparative Biological Activity: A Case Study on FGFR1 Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases whose aberrant signaling is implicated in various cancers. A study on 1H-indazol-3-amine derivatives identified a potent inhibitor of FGFR1.[3] Subsequent structural optimization revealed that the addition of a single fluorine atom to this scaffold significantly enhanced its inhibitory activity.[3]

Below is a direct comparison of the non-fluorinated compound and its fluorinated counterpart, demonstrating the impact of this substitution.

Table 1: Comparison of In Vitro Inhibitory Activity against FGFR1
Compound IDStructureSubstitution on Phenyl RingTarget KinaseIC₅₀ (nM)
14a Non-Fluorinated Analog3-methoxyphenylFGFR115.0[3]
14d Fluorinated Analog5-fluoro-3-methoxyphenylFGFR15.5[3]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly shows that the addition of a fluorine atom at the 5-position of the phenyl ring resulted in a nearly three-fold increase in potency against FGFR1 kinase.[3] This enhancement is often attributed to fluorine's ability to form favorable orthogonal interactions with the target protein or alter the compound's electronic properties to improve binding affinity.[4]

It is also critical to note that the position of the fluorine atom is crucial. In a separate study on Rho kinase (ROCK1) inhibitors, a 4-fluoroindazole displayed low potency (IC₅₀ of 2500 nM), whereas moving the fluorine to the 6-position dramatically enhanced potency to an IC₅₀ of 14 nM.[4]

II. Biological Context: The FGFR Signaling Pathway

FGFR1 is a cell surface receptor that, upon binding to its ligand (Fibroblast Growth Factor, FGF), dimerizes and autophosphorylates its intracellular kinase domains. This activation initiates a cascade of downstream signaling events, primarily through the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, differentiation, and survival.[5][6] Indazole inhibitors, such as the ones discussed, act by blocking the ATP-binding site of the FGFR1 kinase domain, thereby preventing autophosphorylation and halting the downstream signaling cascade.

FGFR_Signaling_Pathway Simplified FGFR1 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR1 FGFR1 FGF->FGFR1 Binds P_FGFR1 FGFR1 (Active) (Phosphorylated) FGFR1->P_FGFR1 Autophosphorylation RAS RAS P_FGFR1->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Indazole_Inhibitor Fluorinated Indazole Inhibitor Indazole_Inhibitor->P_FGFR1 Inhibits

Caption: Simplified FGFR1 signaling pathway and the point of inhibition.

III. Experimental Methodologies

The determination of a compound's IC₅₀ value against a target kinase is a fundamental procedure in drug discovery. A common method is the in vitro kinase assay, which measures the enzyme's ability to phosphorylate a substrate in the presence of varying concentrations of an inhibitor.

Detailed Protocol: In Vitro Kinase Assay (ADP-Glo™ Format)

This protocol is a representative example for measuring kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[7][8]

A. Materials and Reagents:

  • Recombinant human FGFR1 enzyme

  • Poly(Glu, Tyr) 4:1 as a generic kinase substrate

  • Test Compounds (Fluorinated and non-fluorinated indazoles, dissolved in DMSO)

  • ATP (at a concentration near the Kₘ for the kinase)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[7]

  • ADP-Glo™ Reagent (Promega)

  • Kinase Detection Reagent (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or automated liquid handler

  • Plate reader capable of measuring luminescence

B. Procedure:

  • Compound Preparation: Create a serial dilution series of the test compounds in kinase buffer. A typical starting concentration might be 10 µM. Ensure the final DMSO concentration in the assay does not exceed 1%.[7]

  • Assay Plate Setup: Add 1 µL of each serially diluted compound or DMSO (for positive and negative controls) to the appropriate wells of a 384-well plate.[7]

  • Enzyme Addition: Prepare the FGFR1 enzyme solution by diluting the stock enzyme in 1x Kinase Assay Buffer. Add 2 µL of the diluted enzyme to each well.

  • Reaction Initiation: Prepare a substrate/ATP mixture in the kinase buffer. Initiate the kinase reaction by adding 2 µL of this mixture to each well, bringing the final reaction volume to 5 µL.[7]

  • Incubation: Gently shake the plate for 30 seconds and then incubate at 30°C for 60 minutes.[7]

  • Reaction Termination and ADP Depletion: Equilibrate the plate to room temperature. Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining unconsumed ATP. Incubate at room temperature for 40 minutes.[7]

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used in a coupled luciferase reaction to produce a luminescent signal. Incubate at room temperature for 30 minutes.[7]

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The intensity of the light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Workflow Diagram

The following diagram illustrates the key steps of the in vitro kinase assay protocol described above.

Kinase_Assay_Workflow Workflow for In Vitro Kinase IC50 Determination A 1. Compound Plating Add 1µL of serially diluted - Inhibitor (Test) - DMSO (Control) B 2. Enzyme Addition Add 2µL of diluted FGFR1 Kinase A->B C 3. Reaction Initiation Add 2µL of Substrate/ATP Mix B->C D 4. Incubation 60 min @ 30°C C->D E 5. Stop Reaction / Deplete ATP Add 5µL ADP-Glo™ Reagent Incubate 40 min @ RT D->E F 6. Signal Generation Add 10µL Kinase Detection Reagent Incubate 30 min @ RT E->F G 7. Data Acquisition Measure Luminescence F->G H 8. Analysis Calculate % Inhibition Determine IC50 G->H

Caption: Step-by-step workflow of the ADP-Glo in vitro kinase assay.

References

A Head-to-Head Comparison of Indazole-Based Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indazole scaffold has emerged as a cornerstone in the design of potent and selective kinase inhibitors. This guide provides an objective, data-driven comparison of key indazole-based kinase inhibitors, focusing on their performance, underlying mechanisms, and the experimental data that defines their clinical potential.

This comprehensive overview delves into a selection of prominent indazole-based kinase inhibitors, including Axitinib, Pazopanib, Entrectinib, and Tucatinib. We will examine their comparative efficacy through quantitative data, provide detailed experimental protocols for key assays, and visualize the complex signaling pathways they modulate.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of selected indazole-based inhibitors against their primary kinase targets and a panel of other kinases to illustrate their selectivity profiles. Lower IC50 values are indicative of higher potency.

Table 1: Comparative Inhibitory Potency (IC50) of Axitinib vs. Pazopanib
Target KinaseAxitinib IC50 (nM)Pazopanib IC50 (nM)
VEGFR10.110
VEGFR20.230
VEGFR30.1-0.347
PDGFRβ1.684
c-Kit1.774
FGFR1--
FGFR3--

Data compiled from multiple sources. In vitro studies have indicated that Axitinib is a more potent inhibitor of VEGFR2 than Pazopanib.[1]

Table 2: Comparative Inhibitory Potency (IC50) of Entrectinib
Target KinaseEntrectinib IC50 (nM)
TRKA1
TRKB3
TRKC5
ROS17
ALK12

Entrectinib is a potent inhibitor of TRK, ROS1, and ALK kinase activities.[2]

Table 3: Comparative Inhibitory Potency (IC50) of Tucatinib (ARRY-380) vs. Lapatinib
Target KinaseTucatinib (ARRY-380) IC50 (nM)Lapatinib IC50 (nM)
HER26.946
EGFR44936

Tucatinib demonstrates significant selectivity for HER2 over EGFR compared to Lapatinib.[3][4]

Signaling Pathways and Mechanisms of Action

Understanding the signaling pathways targeted by these inhibitors is crucial for elucidating their therapeutic effects and potential side effects.

VEGFR Signaling Pathway

Axitinib and Pazopanib primarily target the Vascular Endothelial Growth Factor Receptors (VEGFRs), key mediators of angiogenesis, the formation of new blood vessels.[1][5] By inhibiting VEGFR signaling, these drugs can starve tumors of the blood supply necessary for their growth and metastasis.[6]

VEGFR_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg Autophosphorylation PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Axitinib / Pazopanib Inhibitor->VEGFR Inhibition

VEGFR signaling pathway and points of inhibition by Axitinib and Pazopanib.

TRK Signaling Pathway

Entrectinib is a potent inhibitor of Tropomyosin receptor kinases (TRKA, TRKB, and TRKC), as well as ROS1 and ALK.[2] Neurotrophins bind to TRK receptors, leading to the activation of downstream pathways like the Ras/MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation.[7][8]

TRK_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurotrophin Neurotrophin TRK_Receptor TRK Receptor Neurotrophin->TRK_Receptor Ras Ras TRK_Receptor->Ras Dimerization & Autophosphorylation PI3K PI3K TRK_Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Survival Cell Survival, Proliferation ERK->Survival Akt Akt PI3K->Akt Akt->Survival Inhibitor Entrectinib Inhibitor->TRK_Receptor Inhibition HER2_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HER2_HER3 HER2/HER3 Heterodimer PI3K PI3K HER2_HER3->PI3K Autophosphorylation Ras Ras HER2_HER3->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Tucatinib Inhibitor->HER2_HER3 Inhibition ADP_Glo_Workflow cluster_workflow ADP-Glo™ Kinase Assay Workflow Start Kinase Reaction (Kinase, Substrate, ATP, Inhibitor) Incubate1 Incubate (e.g., 60 min at 30°C) Start->Incubate1 Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) Incubate1->Add_ADP_Glo Incubate2 Incubate (40 min at RT) Add_ADP_Glo->Incubate2 Add_Detection Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) Incubate2->Add_Detection Incubate3 Incubate (30-60 min at RT) Add_Detection->Incubate3 Measure Measure Luminescence Incubate3->Measure Analyze Calculate IC50 Measure->Analyze Xenograft_Workflow cluster_workflow In Vivo Xenograft Model Workflow Implantation Tumor Cell Implantation Growth Tumor Growth to Palpable Size Implantation->Growth Randomization Randomization of Mice Growth->Randomization Treatment Treatment with Inhibitor or Vehicle Randomization->Treatment Monitoring Monitor Tumor Volume and Body Weight Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Data Analysis Endpoint->Analysis

References

A Comparative Guide to the In Vitro Efficacy of 5-Fluoro-Indazole Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of various 5-fluoro-indazole derivatives against several cancer cell lines. The data presented is compiled from recent studies and is intended to serve as a resource for researchers and professionals in the field of oncology drug discovery. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways to facilitate a comprehensive understanding of the anticancer potential of this class of compounds.

Data Presentation: Comparative Anticancer Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various 5-fluoro-indazole derivatives against a panel of human cancer cell lines. These values are crucial indicators of the cytotoxic potential of a compound. For comparative context, data for established kinase inhibitors and non-fluorinated analogs are included where available.

Table 1: In Vitro Anticancer Activity (IC50) of 5-Fluoro-Indazole Derivatives and Comparators

Compound IDTarget(s)Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
5-Fluoro-Indazole Derivatives
Compound 6op53/MDM2 PathwayK562 (Leukemia)5.155-Fluorouracil-
A549 (Lung)>50
PC-3 (Prostate)>50
Hep-G2 (Liver)>50
Fluorinated Indazole DerivativeA549 (Lung)0.8--
Non-Indazole Comparators
SunitinibVEGFR, PDGFRHuH7 (Liver)4.7--
HepG2 (Liver)4.5
SorafenibVEGFR, PDGFR, RafHuH7 (Liver)---
HepG2 (Liver)---
5-FluorouracilThymidylate SynthaseHep-G2 (Liver)18.8--
MCF-7 (Breast)23.7

Note: IC50 values can vary between different studies due to variations in experimental conditions. Direct comparison is most accurate when data is generated within the same study.

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of anticancer compounds.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., 5-fluoro-indazole derivatives) and incubated for a specified period (typically 48-72 hours).

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

2. Crystal Violet Assay

This assay is another common method for determining cell viability, particularly for adherent cells.

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds in 96-well plates.

  • Fixation: After the treatment period, the medium is removed, and the cells are fixed with a solution such as 4% paraformaldehyde for 15 minutes.

  • Staining: The fixed cells are then stained with a 0.5% crystal violet solution for 20 minutes at room temperature.

  • Washing: Excess stain is removed by washing the plates with water.

  • Solubilization: The bound crystal violet is solubilized with a solution like methanol or 10% acetic acid.

  • Absorbance Measurement: The absorbance of the solubilized dye is measured at a wavelength of 590 nm.

Apoptosis Assays

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

  • Cell Lysis: Cancer cells are treated with the test compounds for a designated time, then harvested and lysed to extract total protein.

  • Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for apoptosis-related proteins such as Bcl-2, Bax, and cleaved caspase-3.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified to determine the relative protein expression levels.

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by 5-fluoro-indazole derivatives and a general experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays In Vitro Assays cluster_data_analysis Data Analysis seed_cells Seed Cancer Cells in 96-well plates treat_compounds Treat with 5-Fluoro-Indazole Derivatives seed_cells->treat_compounds cell_viability Cell Viability Assay (MTT/Crystal Violet) treat_compounds->cell_viability apoptosis_assay Apoptosis Assay (Western Blot) treat_compounds->apoptosis_assay ic50 Calculate IC50 Values cell_viability->ic50 protein_expression Analyze Protein Expression (Bcl-2, Bax, Caspase-3) apoptosis_assay->protein_expression

General workflow for in vitro evaluation of anticancer compounds.

p53_mdm2_pathway cluster_pathway p53/MDM2 Signaling Pathway Indazole 5-Fluoro-Indazole Derivative (e.g., 6o) MDM2 MDM2 Indazole->MDM2 Inhibition p53 p53 MDM2->p53 Degradation Apoptosis Apoptosis p53->Apoptosis Induction

Inhibition of the p53/MDM2 pathway by a 5-fluoro-indazole derivative.

kinase_inhibitor_pathway cluster_pathway Receptor Tyrosine Kinase (RTK) Signaling Indazole 5-Fluoro-Indazole Derivative RTK RTK (e.g., VEGFR, PDGFR, FGFR) Indazole->RTK Inhibition Downstream Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) RTK->Downstream Proliferation Cell Proliferation & Angiogenesis Downstream->Proliferation

General mechanism of RTK inhibition by 5-fluoro-indazole derivatives.

A Comparative Guide to the Structure-Activity Relationship of Fluorinated Indazole Carboxamides in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. Indazole carboxamides have emerged as a promising class of compounds with a range of biological activities. The strategic incorporation of fluorine atoms into drug candidates is a well-established method in medicinal chemistry to enhance metabolic stability, binding affinity, and overall potency. This guide provides a comparative analysis of the structure-activity relationship (SAR) of fluorinated indazole carboxamides in antibacterial assays, drawing upon available experimental data to elucidate the impact of fluorination on their antibacterial efficacy.

Quantitative Data Summary

The following table summarizes the antibacterial activity, expressed as the Minimum Inhibitory Concentration (MIC) in µg/mL, of a series of 1H-indazole-3-carboxamides against Gram-positive and Gram-negative bacteria. The data is extracted from a study by Chandrasekhar et al. (2012), which allows for a direct comparison of a fluorinated derivative with its non-fluorinated counterparts.

Compound IDStructureR Group on CarboxamideS. aureus (MTCC 87) MIC (µg/mL)S. pyogenes (MTCC 442) MIC (µg/mL)E. coli (MTCC 46) MIC (µg/mL)P. aeruginosa (MTCC 424) MIC (µg/mL)
4a 1H-indazole-3-carboxamideBenzyl>100010005001000
4b 1H-indazole-3-carboxamideDiethyl500250500500
4c 1H-indazole-3-carboxamide2-morpholinoethyl250125250250
4d 1H-indazole-3-carboxamide 4-(2-fluorophenyl)piperazin-1-yl 125 62.5 125 125
4e 1H-indazole-3-carboxamide4-(piperidin-1-yl)500250500500
4f 1H-indazole-3-carboxamide1-benzylpiperidin-4-yl250125250250
4g 1H-indazole-3-carboxamide4-(4-(trifluoromethyl)phenyl)piperazin-1-yl12562.5125125
4h 1H-indazole-3-carboxamide2-(4-cyanophenyl)piperazin-1-yl250125250250
4i 1H-indazole-3-carboxamide4-(pyridin-4-yl)piperazin-1-yl500250500500
4j 1H-indazole-3-carboxamide4-(pyrimidin-2-yl)piperazin-1-yl250125250250
4k 1H-indazole-3-carboxamide2-(pyrrolidin-1-yl)ethyl500250500500
4l 1H-indazole-3-carboxamide4-methylpiperazin-1-yl500500500500
4m 1H-indazole-3-carboxamide4-methylbenzo[d]thiazol-2-yl>10001000>1000>1000
4n 1H-indazole-3-carboxamide1,3,4-thiadiazol-2-yl>1000>1000>1000>1000
Ciprofloxacin --12.56.256.2512.5

Structure-Activity Relationship (SAR) Analysis

  • Impact of Fluorine Substitution: The introduction of a 2-fluorophenyl group on the piperazine ring (compound 4d ) leads to a significant enhancement in antibacterial activity compared to many other substituents. It demonstrates the lowest MIC values (62.5-125 µg/mL) across all tested bacterial strains among the synthesized analogs, indicating broad-spectrum inhibitory effects.

  • Comparison with Other Electron-Withdrawing Groups: Compound 4g , which features a trifluoromethylphenyl group, exhibits identical antibacterial activity to the fluorinated analog 4d . This suggests that the presence of a potent electron-withdrawing group on the phenylpiperazine moiety is beneficial for antibacterial potency.

  • Influence of the Carboxamide Moiety: The nature of the substituent on the carboxamide nitrogen is critical for activity.

    • Simple aliphatic and benzyl groups ( 4a , 4b , 4e , 4k , 4l ) generally result in moderate to poor activity.

    • The presence of a piperazine ring appears to be a favorable structural feature, as seen in the most active compounds (4d , 4g ).

    • Heterocyclic substituents on the carboxamide, such as thiazole (4m ) and thiadiazole (4n ), lead to a significant loss of activity.

  • General Trends: The antibacterial activity of the tested indazole carboxamides is generally moderate. The most active compounds, the fluorinated derivative 4d and the trifluoromethyl analog 4g , show a four to ten-fold lower potency compared to the standard antibiotic ciprofloxacin.

Proposed Mechanism of Action: Inhibition of Bacterial DNA Gyrase (GyrB)

While the precise mechanism for this specific set of fluorinated indazole carboxamides has not been elucidated, related indazole derivatives have been identified as inhibitors of the bacterial DNA gyrase B subunit (GyrB).[1] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. The proposed mechanism involves the binding of the indazole scaffold to the ATP-binding site of the GyrB subunit, preventing the conformational changes necessary for its enzymatic activity.

G cluster_0 Bacterial Cell Indazole Fluorinated Indazole Carboxamide GyrB DNA Gyrase (GyrB Subunit) Indazole->GyrB Binds to ATP-binding site DNA_Replication DNA Replication & Repair GyrB->DNA_Replication Inhibition ATP ATP ATP->GyrB Blocked by Indazole Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to

Caption: Proposed mechanism of action for indazole-based antibacterial agents.

Experimental Protocols

The antibacterial activity data presented was obtained using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Assay for MIC Determination

1. Preparation of Bacterial Inoculum:

  • Bacterial strains (Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa) are cultured in Mueller-Hinton Broth (MHB).

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • The standardized suspension is then diluted in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

2. Preparation of Test Compounds:

  • Stock solutions of the synthesized indazole carboxamides and the standard drug (ciprofloxacin) are prepared in dimethyl sulfoxide (DMSO).

  • Serial two-fold dilutions of the stock solutions are prepared in MHB in a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 1000 µg/mL to 7.8 µg/mL).

3. Inoculation and Incubation:

  • An equal volume of the standardized bacterial inoculum is added to each well of the microtiter plate containing the serially diluted compounds.

  • The final volume in each well is typically 100 µL or 200 µL.

  • Control wells are included: a growth control (broth and inoculum without any compound) and a sterility control (broth only).

  • The microtiter plates are incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • Following incubation, the plates are visually inspected for turbidity.

  • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

G cluster_workflow Experimental Workflow: Broth Microdilution MIC Assay start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compounds->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for the broth microdilution MIC assay.

References

The Indazole Scaffold: A Comparative Analysis in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

The indazole scaffold has solidified its position as a "privileged structure" in medicinal chemistry, particularly in the realm of targeted cancer therapy.[1] Its unique bicyclic aromatic structure, composed of a benzene ring fused to a pyrazole ring, provides a versatile framework for developing potent and selective inhibitors of various protein kinases.[2][3] This guide offers a comparative analysis of indazole-based drugs against other therapeutic alternatives, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways to inform researchers, scientists, and drug development professionals.

Core Structural Advantages of the Indazole Moiety

Indazole and its structural isomer, indole, are both prominent scaffolds in kinase inhibitor design. The key distinction lies in the arrangement of the two nitrogen atoms within the five-membered ring. This seemingly subtle difference significantly impacts the molecule's physicochemical properties, including its hydrogen bonding capacity and three-dimensional conformation.[4] These structural nuances lead to distinct kinase selectivity profiles and pharmacological activities, making the indazole scaffold particularly effective in targeting the ATP-binding pocket of a wide array of kinases.[4]

Quantitative Performance Analysis: Indazole-Based Kinase Inhibitors vs. Alternatives

The clinical success of indazole-based drugs is exemplified by several FDA-approved kinase inhibitors. A comparative look at their performance against other inhibitors targeting similar pathways reveals the competitive standing of the indazole scaffold.

Head-to-Head Comparison: Pazopanib (Indazole) vs. Sunitinib (Indole)

Pazopanib, an indazole-containing drug, and Sunitinib, which features an indole scaffold, are both multi-targeted tyrosine kinase inhibitors used in the treatment of metastatic renal cell carcinoma (mRCC).[5][6] Head-to-head clinical trials have provided valuable comparative data.

Table 1: Clinical Efficacy of Pazopanib vs. Sunitinib in mRCC

MetricPazopanib (Indazole Scaffold)Sunitinib (Indole Scaffold)Hazard Ratio (95% CI)Reference(s)
Progression-Free Survival (PFS) 8.4 months9.5 months1.05 (0.90 - 1.22)[2][6]
Overall Survival (OS) 28.4 months29.3 months0.91 (0.76 - 1.08)[2][6]
Objective Response Rate (ORR) 31%24%-[2]

While efficacy is comparable, pazopanib has shown a different safety and quality-of-life profile, with patients reporting less fatigue and hand-foot syndrome compared to sunitinib.[6][7]

Head-to-Head Comparison: Axitinib (Indazole) vs. Sorafenib

Axitinib, another indazole-based inhibitor, has been compared to Sorafenib as a second-line treatment for advanced renal cell carcinoma.

Table 2: Clinical Efficacy of Axitinib vs. Sorafenib in advanced RCC (Second-Line)

MetricAxitinib (Indazole Scaffold)SorafenibHazard Ratio (95% CI)Reference(s)
Progression-Free Survival (PFS) 6.7 months4.7 months0.665 (0.544 - 0.812)[8]
Objective Response Rate (ORR) 19.4%9.4%-[9]

These clinical results demonstrate that indazole-based inhibitors are highly competitive, and in some cases superior, to other established targeted therapies.

In Vitro Potency: A Look at IC50 Values

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro. The following table presents a comparison of IC50 values for prominent indazole- and indole-based kinase inhibitors against key angiogenic kinases.

Table 3: Comparative In Vitro Potency (IC50) of Selected Kinase Inhibitors

InhibitorScaffold TypeTarget KinaseIC50 (nM)Reference(s)
Axitinib IndazoleVEGFR10.1 - 1.2[10]
VEGFR20.2[10]
VEGFR30.1 - 0.3[10]
PDGFRβ1.6[10]
c-Kit1.7[10]
Pazopanib IndazoleVEGFR110[10]
VEGFR230[10]
VEGFR347[10]
PDGFRβ84[10]
c-Kit74 - 140[10]
Sunitinib IndoleVEGFR2100[3]
PDGFRβ-[3]

Note: A dash (-) indicates that the compound is a known inhibitor, but a specific IC50 value was not provided in the cited sources.

Key Signaling Pathway: VEGFR Inhibition

Many indazole-based inhibitors exert their anti-cancer effects by targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels that supply tumors with nutrients).

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus VEGF VEGF VEGFR2_dimer VEGFR2 Dimerization & Autophosphorylation VEGF->VEGFR2_dimer Binds to receptor PLCg PLCγ VEGFR2_dimer->PLCg PI3K PI3K VEGFR2_dimer->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival, Migration) ERK->Gene_Expression AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Gene_Expression Indazole_Inhibitor Indazole-Based Inhibitor (e.g., Axitinib, Pazopanib) Indazole_Inhibitor->VEGFR2_dimer Inhibits ATP binding & phosphorylation

Caption: VEGFR signaling pathway and the inhibitory action of indazole-based drugs.

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the evaluation of novel drug candidates. Below are representative protocols for key assays used in the characterization of indazole-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity in a cell-free system.[10]

Objective: To determine the IC50 value of an indazole derivative against a specific kinase (e.g., VEGFR2).

Materials:

  • Recombinant purified protein kinase (e.g., VEGFR2)

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Indazole-based inhibitor (test compound)

  • Kinase assay buffer

  • Luminescence-based kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Perform a serial dilution of the indazole inhibitor in DMSO to create a range of concentrations. A typical starting point is a 10-point, 3-fold dilution series.

  • Assay Plate Setup: Add a small volume (e.g., 2-5 µL) of each inhibitor dilution to the wells of the 384-well plate. Include positive (DMSO only) and negative (no enzyme) controls.

  • Kinase Reaction: Prepare a master mix containing the kinase assay buffer, ATP, and the peptide substrate. Add the recombinant kinase enzyme to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: Add the luminescence-based detection reagent to each well. This reagent measures the amount of ATP remaining in the well; a higher luminescent signal indicates greater inhibition of kinase activity.

  • Data Acquisition: After a brief incubation to stabilize the signal, measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the background signal (negative control) from all other readings.

    • Normalize the data by setting the average signal from the positive control wells to 100% kinase activity and the negative control to 0% activity.

    • Plot the percentage of kinase activity against the logarithm of the inhibitor concentration.

    • Fit the resulting dose-response curve using a four-parameter logistic model to calculate the IC50 value.[10]

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Serial Dilutions of Indazole Inhibitor Start->Compound_Prep Plate_Setup Dispense Inhibitor Dilutions into 384-well Plate Compound_Prep->Plate_Setup Add_Master_Mix Add Master Mix (Buffer, ATP, Substrate) Plate_Setup->Add_Master_Mix Add_Enzyme Initiate Reaction with Recombinant Kinase Add_Master_Mix->Add_Enzyme Incubate_Reaction Incubate at Room Temp (e.g., 60 min) Add_Enzyme->Incubate_Reaction Add_Detection_Reagent Add Luminescence Detection Reagent Incubate_Reaction->Add_Detection_Reagent Measure_Signal Measure Luminescence with Plate Reader Add_Detection_Reagent->Measure_Signal Analyze_Data Calculate % Inhibition and Determine IC50 Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for an in vitro kinase inhibition assay.

In Vivo Tumor Xenograft Model

This protocol outlines a generalized procedure for evaluating the anti-tumor efficacy of an indazole derivative in a mouse model.

Objective: To assess the in vivo efficacy of an indazole-based inhibitor on tumor growth.

Materials:

  • Immunodeficient mice (e.g., nude or SCID mice)

  • Human cancer cell line of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Matrigel (optional)

  • Indazole-based inhibitor formulated in an appropriate vehicle

  • Calipers for tumor measurement

Procedure:

  • Cell Culture and Preparation: Culture the chosen cancer cell line under standard conditions. On the day of implantation, harvest the cells and resuspend them in sterile PBS, potentially mixed with Matrigel to enhance tumor take-rate.

  • Tumor Cell Implantation: Subcutaneously inject a specific number of cancer cells (e.g., 1 x 10^6) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice for tumor formation. Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control (vehicle) groups.

  • Drug Administration: Administer the indazole inhibitor and vehicle according to the planned dosing schedule (e.g., daily oral gavage).

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week). Body weight is monitored as an indicator of toxicity.

  • Endpoint: The study is concluded when tumors in the control group reach a specified maximum size, or after a defined treatment period.

  • Data Analysis:

    • Plot the mean tumor volume for each group over time.

    • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

    • Statistically analyze the differences in tumor volume between the groups.

Conclusion and Future Perspectives

The indazole scaffold continues to be a highly valuable framework in the design of targeted therapies, particularly kinase inhibitors. The clinical and preclinical data demonstrate that indazole-based drugs are potent and effective, often with comparable or superior profiles to alternatives. Future research will likely focus on developing next-generation indazole derivatives with improved selectivity, reduced off-target effects, and the ability to overcome drug resistance.[1] The detailed protocols and comparative data presented in this guide serve as a valuable resource for the ongoing efforts to leverage the full therapeutic potential of the indazole scaffold.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Boc-5-fluoro-3-indazole-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 1-Boc-5-fluoro-3-indazole-carboxylic acid, ensuring operational integrity and adherence to safety protocols. The following procedures are based on information from safety data sheets (SDS) for structurally similar compounds, including 1-Methyl-5-(trifluoromethyl)indazole-3-carboxylic acid and 1H-Indazole-3-carboxylic acid, due to the absence of a specific SDS for the title compound.

Hazard Profile and Safety Precautions

Before initiating any disposal procedures, it is crucial to understand the hazard profile of this compound. Based on analogous compounds, it is prudent to handle this chemical as a hazardous substance.

Assumed Hazard Classifications:

Hazard StatementClassificationPrecautionary Measures
H315Causes skin irritationWear protective gloves and clothing.[1][2][3]
H319Causes serious eye irritationWear eye and face protection.[1][2][3]
H335May cause respiratory irritationUse only in a well-ventilated area, such as a fume hood.[1][2]

Personal Protective Equipment (PPE):

EquipmentSpecification
GlovesNitrile rubber, inspected prior to use.
Eye ProtectionChemical safety goggles or face shield.
Lab CoatStandard laboratory coat.
RespiratoryUse a NIOSH-approved respirator if ventilation is inadequate.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is through an approved hazardous waste disposal plant.[1][2] Do not dispose of this chemical down the drain or in the regular trash.[1][4]

1. Waste Collection and Storage:

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.

  • The container should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]

  • Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

2. Neutralization of Small Residual Amounts (for cleaning purposes only):

For cleaning minor spills or decontaminating glassware, a neutralization procedure can be employed within a fume hood. This procedure should only be performed by trained personnel.

  • Preparation:

    • Work in a chemical fume hood, wearing all required PPE.

    • Prepare a dilute basic solution, such as 5% sodium bicarbonate or a 1:10 dilution of sodium hydroxide in water.[5]

    • Place the container with the acidic residue in an ice bath to manage any heat generated during neutralization.[4]

  • Neutralization:

    • Slowly add the basic solution to the acidic residue while stirring.

    • Monitor the pH of the solution using pH paper or a calibrated pH meter.[5]

    • Continue adding the basic solution until the pH is between 5.5 and 9.0.[4]

  • Disposal of Neutralized Solution:

    • Once neutralized, the solution may be disposed of down the drain with a large volume of water (at least 20 parts water to 1 part neutralized solution), in accordance with local regulations.[4]

3. Disposal of Bulk Waste:

  • For bulk quantities of this compound, direct disposal through a licensed hazardous waste contractor is mandatory.

  • Contact your institution's Environmental Health and Safety (EH&S) office to arrange for a hazardous waste pickup.

  • Provide the EH&S office with a complete and accurate description of the waste, including the chemical name and any potential hazards.

Emergency Procedures

In the event of accidental exposure or a spill, follow these immediate procedures:

Exposure RouteFirst Aid Measures
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][6]

Spill Response:

  • Evacuate the immediate area.

  • Wear appropriate PPE, including respiratory protection.

  • For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).

  • Collect the absorbed material into a sealed container for hazardous waste disposal.

  • For large spills, contact your institution's emergency response team.

Below is a diagram illustrating the decision-making workflow for the proper disposal of this compound.

G start Start: Disposal of This compound decision_spill Is it a small spill or residual contamination? start->decision_spill process_neutralize Neutralize with a weak base in a fume hood to a pH of 5.5-9.0 decision_spill->process_neutralize Yes decision_bulk Is it bulk waste? decision_spill->decision_bulk No process_drain Dispose of neutralized solution down the drain with copious amounts of water process_neutralize->process_drain end End of Disposal Process process_drain->end process_collect Collect in a labeled hazardous waste container decision_bulk->process_collect Yes process_ehs Contact Environmental Health & Safety for professional disposal process_collect->process_ehs process_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1-Boc-5-fluoro-3-indazole-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of 1-Boc-5-fluoro-3-indazole-carboxylic Acid. The following procedures are based on the known hazards of similar compounds and general laboratory safety protocols. A thorough risk assessment should be conducted before commencing any work.

Hazard Identification and Summary

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][3]

  • Harmful if Swallowed: May be harmful if swallowed.[3]

Carboxylic acids, in general, can be corrosive.[4] Fluorinated organic compounds require careful handling due to their potential for increased toxicity and reactivity.[5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.[5][6] The following table summarizes the recommended PPE for handling this compound.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles are the minimum requirement. A face shield should be worn over goggles when there is a risk of splashing.[5][7]To protect eyes from splashes and dust, preventing serious eye irritation.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene) are required. Double-gloving is recommended for enhanced protection.[5][6] Gloves should be inspected before use and disposed of properly after handling the compound.[8][9]To prevent skin contact and irritation.[1][2][3]
Body Protection A flame-resistant lab coat should be worn at all times.[5] For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron should be worn over the lab coat.To protect the skin and clothing from contamination.
Respiratory Protection Work should be conducted in a properly functioning chemical fume hood to avoid inhalation of dust or vapors.[5] If a fume hood is not available or engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[5]To prevent respiratory tract irritation.[1][3]
Footwear Closed-toe shoes must be worn in the laboratory.To protect feet from spills.

Operational Plan: Safe Handling and Storage

Engineering Controls:

  • Fume Hood: All manipulations of this compound, including weighing and preparing solutions, must be performed in a certified chemical fume hood.[5]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order.[1][10]

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly.[6]

  • Weighing: Carefully weigh the solid compound in the fume hood to minimize dust generation.

  • Solution Preparation: Add the solid to the solvent slowly. If the process is exothermic, take appropriate cooling measures.

  • Spills:

    • Small Spills: For minor spills, trained personnel wearing appropriate PPE can clean the area.[5] Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

    • Large Spills: In the event of a large spill, evacuate the area and contact the appropriate emergency response team.[7]

Storage:

  • Store in a cool, dry, and well-ventilated area.[5]

  • Keep containers tightly closed.[11]

  • Store away from incompatible materials such as strong bases and oxidizing agents.[4][5]

  • Avoid storing in metal cabinets which may be susceptible to corrosion from acidic compounds.[4]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid and liquid waste in clearly labeled, sealed, and appropriate hazardous waste containers.

    • Do not mix with incompatible waste streams.

  • Container Labeling: Label waste containers with "Hazardous Waste," the full chemical name, and any associated hazards.

  • Disposal: Dispose of the chemical waste through your institution's designated hazardous waste management program. Do not pour down the drain.[1] Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal A Conduct Risk Assessment B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Ensure Engineering Controls (Fume Hood, Eyewash) are Operational B->C D Weigh Solid Compound C->D E Prepare Solution D->E F Conduct Experiment E->F G Segregate Waste (Solid & Liquid) F->G K Decontaminate Work Area F->K H Label Waste Containers G->H I Store Waste Appropriately H->I J Dispose via Hazardous Waste Program I->J J->K

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.